2-Hydrazinyl-5-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-5(12-10)11-3-4/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRJYGJBOYHPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363124 | |
| Record name | 2-hydrazinyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89570-85-4 | |
| Record name | 2-Hydrazinyl-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89570-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydrazinyl-5-(trifluoromethyl)pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20363124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydrazino-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyridine
Foreword: The Strategic Importance of 2-Hydrazinyl-5-(trifluoromethyl)pyridine in Modern Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration of the synthesis of this compound. This pivotal building block is of significant interest in medicinal chemistry, primarily due to the unique combination of the trifluoromethyl group and the reactive hydrazinyl moiety on a pyridine scaffold. The trifluoromethyl group is a well-established bioisostere for various functional groups, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The hydrazinyl group, in turn, serves as a versatile handle for the construction of diverse heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in a wide range of therapeutic agents. This guide is structured to provide not only a step-by-step synthetic protocol but also a deep dive into the mechanistic rationale behind the experimental choices, empowering you to adapt and optimize these methods for your specific research and development needs.
I. Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound, points to 2-chloro-5-(trifluoromethyl)pyridine as the immediate precursor. The core transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 2-position of the pyridine ring is displaced by hydrazine. The electron-withdrawing nature of the trifluoromethyl group at the 5-position and the nitrogen atom in the pyridine ring collaboratively activate the 2-position for nucleophilic attack, making this a highly favorable transformation.
The synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is a critical preceding step. A common and industrially viable starting material for this is 3-picoline (3-methylpyridine)[3][4][5]. This multi-step conversion requires careful control of reaction conditions to achieve high yield and purity.
Caption: Retrosynthetic analysis of this compound.
II. Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline
The synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline is a well-documented industrial process, typically involving a three-step sequence: N-oxidation, chlorination, and a final chlorination/fluorination step[3].
Step 1: N-Oxidation of 3-Picoline
The initial step involves the oxidation of the pyridine nitrogen of 3-picoline to form 3-picoline-N-oxide. This is a crucial activation step, as the N-oxide functionality facilitates the subsequent chlorination at the 2-position.
Experimental Protocol:
-
To a solution of 3-picoline in a suitable solvent such as acetic acid, slowly add hydrogen peroxide (30% aq.) at a controlled temperature (typically 70-80 °C).
-
The reaction is exothermic and should be monitored carefully.
-
After the addition is complete, maintain the reaction mixture at the same temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the excess peroxide is carefully quenched, and the solvent is removed under reduced pressure.
-
The resulting 3-picoline-N-oxide is then purified, typically by distillation or crystallization.
Step 2: Chlorination of 3-Picoline-N-Oxide
The N-oxide is then chlorinated to introduce a chlorine atom at the 2-position of the pyridine ring. This is a classic example of electrophilic substitution on an activated pyridine ring.
Experimental Protocol:
-
3-Picoline-N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and dimethylformamide (DMF)[1].
-
The reaction is typically carried out at elevated temperatures (e.g., 100-120 °C).
-
The reaction mixture is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate or sodium hydroxide).
-
The product, 2-chloro-5-methylpyridine, is extracted with an organic solvent and purified by distillation.
Step 3: Side-Chain Chlorination and Fluorination
The final step in the precursor synthesis involves the transformation of the methyl group at the 5-position into a trifluoromethyl group. This is often a two-stage process involving radical chlorination followed by a halogen exchange (Halex) reaction.
Experimental Protocol:
-
Side-Chain Chlorination: 2-Chloro-5-methylpyridine is subjected to free-radical chlorination using chlorine gas under UV irradiation or in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 2-chloro-5-(trichloromethyl)pyridine[3][4].
-
Fluorination (Halex Reaction): The trichloromethyl group is then converted to a trifluoromethyl group by reaction with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF)[6].
-
This reaction is typically performed at elevated temperatures and pressures.
-
The resulting 2-chloro-5-(trifluoromethyl)pyridine is then purified by distillation.
Table 1: Summary of Precursor Synthesis
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 3-Picoline | H₂O₂ / Acetic Acid | 3-Picoline-N-Oxide | >90% |
| 2 | 3-Picoline-N-Oxide | POCl₃ or SOCl₂/DMF | 2-Chloro-5-methylpyridine | 70-80% |
| 3 | 2-Chloro-5-methylpyridine | Cl₂, UV light; HF/catalyst | 2-Chloro-5-(trifluoromethyl)pyridine | 60-70% |
III. Core Synthesis: this compound
The pivotal step in the synthesis is the nucleophilic aromatic substitution of the chloro group in 2-chloro-5-(trifluoromethyl)pyridine with hydrazine. The strong electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the C2 carbon, facilitating the attack by the nucleophilic hydrazine.
Reaction Mechanism
The reaction proceeds via a classic SNAr mechanism, involving the formation of a Meisenheimer complex as a key intermediate.
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol
A general procedure for the synthesis of 2-hydrazinopyridines from 2-chloropyridines involves heating with hydrazine hydrate[7]. For large-scale synthesis, careful control of the stoichiometry of hydrazine is important to minimize the formation of byproducts[8].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF)[9][10].
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (typically an excess, e.g., 2-5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.
Table 2: Key Parameters for the Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Isopropanol, or DMF | Good solubility for reactants; appropriate boiling point for the reaction. |
| Hydrazine | Hydrazine hydrate (2-5 eq.) | Acts as both reactant and base; excess drives the reaction to completion. |
| Temperature | 80-120 °C (Reflux) | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the substrate and reaction temperature. |
| Purification | Recrystallization or Column Chromatography | To obtain the final product with high purity. |
IV. Characterization of this compound
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the -NH and -NH₂ protons of the hydrazinyl group. The aromatic protons will exhibit characteristic coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show signals for the six carbon atoms in the molecule, including the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the hydrazinyl group (typically in the range of 3200-3400 cm⁻¹), as well as C-F stretching vibrations (around 1100-1300 cm⁻¹) and aromatic C=C and C=N stretching frequencies.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.
V. Safety Considerations
-
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Chloro-5-(trifluoromethyl)pyridine is a hazardous substance and should be handled with appropriate care.
-
The reactions, especially those involving hydrazine at elevated temperatures, should be conducted with caution.
VI. Conclusion and Future Outlook
The synthesis of this compound is a robust and scalable process, leveraging well-established synthetic methodologies. The key to a successful synthesis lies in the careful execution of each step, from the preparation of the precursor to the final purification of the target molecule. As a versatile building block, this compound will undoubtedly continue to play a crucial role in the discovery and development of novel therapeutics. Further research into optimizing the reaction conditions, particularly for large-scale industrial production, and exploring its applications in the synthesis of new chemical entities will be of significant value to the scientific community.
VII. References
-
CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents.
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? - ResearchGate. [Link]
-
CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
-
CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
-
CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.
-
(PDF) Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine - ResearchGate. [Link]
-
The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. [Link]
-
WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.
-
Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine - Organic Syntheses. [Link]
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An In-depth Technical Guide to 2-hydrazinyl-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
A Senior Application Scientist's Perspective on a Key Synthetic Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When this powerful moiety is combined with the versatile pyridine ring and a reactive hydrazinyl functional group, the result is a high-value building block of significant interest.
This guide provides an in-depth technical exploration of 2-hydrazinyl-5-(trifluoromethyl)pyridine. We will move beyond a simple recitation of data to explain the causality behind its chemical behavior, synthesis, and application. This document is structured to serve as a practical reference for laboratory scientists and a strategic resource for those involved in the design and development of novel chemical entities.
Chemical Identity and Core Structure
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted at the 2-position with a hydrazinyl group (-NHNH₂) and at the 5-position with a trifluoromethyl group (-CF₃). This specific arrangement of functional groups imparts a unique combination of nucleophilicity and electrochemical properties, making it a versatile intermediate.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 89570-85-4[1][2][3] |
| Molecular Formula | C₆H₆F₃N₃[4] |
| Molecular Weight | 177.13 g/mol [2][5] |
| IUPAC Name | This compound |
| Synonyms | [5-(Trifluoromethyl)pyridin-2-yl]hydrazine |
A hydrochloride salt form is also commonly available (CAS No. 1049744-89-9) which may offer improved stability and handling characteristics.[6]
Physicochemical and Computational Properties
The physical properties of a compound are critical determinants of its behavior in both reaction flasks and biological systems. The interplay between the polar hydrazinyl group, the electron-withdrawing trifluoromethyl group, and the aromatic pyridine ring defines its characteristics.
Table 2: Physicochemical and Computed Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid | [4] |
| Melting Point | 102-106 °C (lit.) | [3] |
| Boiling Point | 280-285 °C (lit.) | [3] |
| Solubility | Soluble in Methanol | [5] |
| XLogP3 | 1.3 | [2] |
| Topological Polar Surface Area (TPSA) | 50.9 Ų | [2][6] |
| Hydrogen Bond Donor Count | 2 | [2][6] |
| Hydrogen Bond Acceptor Count | 3 (N atoms) | [6] |
| Rotatable Bond Count | 1 |[2][6] |
Insight: The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable trait for drug candidates. The TPSA is below the 140 Ų threshold often associated with good oral bioavailability, highlighting its potential as a scaffold in drug discovery.
Synthesis and Reactivity
Synthetic Pathway
The most direct and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. The trifluoromethyl group is strongly electron-withdrawing, which activates the pyridine ring, particularly at the ortho (2- and 6-) and para (4-) positions, making it susceptible to nucleophilic attack.
The common precursor is 2-chloro-5-(trifluoromethyl)pyridine, which is itself synthesized from 3-picoline through a series of chlorination and fluorination steps.[7][8] The reaction with hydrazine hydrate displaces the chloride ion to yield the desired product.
Caption: General workflow for the synthesis of this compound.
Exemplary Laboratory Protocol
This protocol is a generalized procedure based on common organic synthesis methods for similar transformations.[9][10]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent & Reagent Addition: Add a suitable solvent such as ethanol or butanol. Subsequently, add an excess of hydrazine hydrate (e.g., 5-10 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for several hours (e.g., 12-48 hours).
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.
Causality: The use of excess hydrazine hydrate serves to drive the reaction to completion and act as a base to neutralize the HCl byproduct. The choice of a polar protic solvent like ethanol helps to solvate the reagents and intermediates.
Core Reactivity
The chemical utility of this compound stems from the reactivity of the hydrazinyl group. It is a potent nucleophile and a precursor for the formation of various heterocyclic systems.
-
Hydrazone Formation: The terminal -NH₂ group readily undergoes condensation reactions with aldehydes and ketones, typically under acidic catalysis, to form stable hydrazones. This reaction is fundamental to its use as a derivatization agent and in the construction of larger molecules.[11] A recent study detailed the synthesis of a series of (E)-2-(2-benzylidenehydrazinyl)-5-(trifluoromethyl)pyridine derivatives which were subsequently screened for antioxidant activity.[11]
Caption: Reaction schematic for the formation of hydrazones.
-
Cyclization Reactions: Hydrazines are classic precursors for five-membered heterocyclic rings. For instance, reaction with β-diketones can lead to the formation of pyrazoles, a common scaffold in pharmaceuticals. The reaction conditions (neutral vs. acidic) can influence the regioselectivity of the cyclization.[12]
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, with coupling patterns dictated by their positions. The protons of the -NH and -NH₂ groups will appear as broader signals, and their chemical shift can be concentration-dependent and affected by the solvent.
-
¹³C NMR: The spectrum will display six aromatic carbon signals. The carbon attached to the trifluoromethyl group will characteristically appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single, strong signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides confirmation of the trifluoromethyl environment.[13][14]
-
-
Infrared (IR) Spectroscopy:
-
The N-H stretching vibrations of the hydrazinyl group are expected in the region of 3200-3400 cm⁻¹.
-
Strong absorption bands corresponding to C-F stretching of the trifluoromethyl group will be prominent, typically in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's exact mass (177.05).
-
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine motif is a "privileged scaffold" found in numerous bioactive compounds.[7][8] this compound serves as a key intermediate for introducing this valuable pharmacophore.
-
Pharmaceuticals: The ability to form pyrazole rings and other heterocyclic systems makes it a valuable starting material for synthesizing kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.
-
Agrochemicals: Many successful herbicides and insecticides contain the trifluoromethylpyridine core.[7][8] For example, 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate for the herbicide fluazifop.[7] Derivatives of the title compound can be used to explore new agrochemical entities.
-
Derivatization Reagent: The reactive hydrazinyl group can be used to derivatize carbonyl-containing compounds, such as steroids, for enhanced detection in analytical methods like LC-MS.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. Information is often derived from the Safety Data Sheet (SDS) of the compound or structurally similar chemicals.
-
Hazard Identification:
-
Recommended Precautions:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[15][16] Avoid breathing dust, fumes, or vapors.[15][16] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
-
Storage:
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a reliable building block for accessing complex molecular architectures. For researchers in drug discovery and agrochemical development, a thorough understanding of this compound's characteristics is essential for leveraging the full potential of the trifluoromethylpyridine scaffold to create next-generation bioactive molecules.
References
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- Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. ACS Publications.
- Agnitio Pharma. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine 1035173-53-5.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information.
- Funaki, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Kadam, M. B., et al. (2023). Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine. African Journal of Biomedical Research.
- PubMed. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites.
- Singh, P., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate.
- Google Patents. (2012). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
- ResearchGate. (2016). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
- PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- NIST. (n.d.). Hydrazine, (pentafluorophenyl)-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V.
- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine.
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A Technical Guide to 2-Hydrazino-5-(trifluoromethyl)pyridine Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of drug candidates, thereby favorably modulating their pharmacokinetic and pharmacodynamic profiles. When this potent functional group is combined with a pyridine ring, a ubiquitous motif in pharmaceuticals, the resulting trifluoromethylpyridine core becomes a highly sought-after building block.
This technical guide provides an in-depth exploration of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride (CAS Number: 1049744-89-9) , a versatile chemical intermediate that serves as a gateway to a diverse array of complex, biologically active molecules. We will delve into its fundamental chemical properties, its pivotal role in the synthesis of heterocyclic compounds, and its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.
Physicochemical Properties and Handling
2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride is a solid at room temperature with the molecular formula C₆H₇ClF₃N₃ and a molecular weight of 213.59 g/mol .[1][2][3][4][5][6] Proper handling and storage are crucial for maintaining its integrity. It should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[6][7]
| Property | Value | Source |
| CAS Number | 1049744-89-9 | [1][2][3][4][5][6][8][9] |
| Molecular Formula | C₆H₇ClF₃N₃ | [1][2][3][4][5][6] |
| Molecular Weight | 213.59 g/mol | [1][2][3][4][5][6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [3][6] |
| Storage | Store at -20°C, sealed, away from moisture | [6] |
The Synthetic Utility: Gateway to Pyrazole Scaffolds
The primary utility of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride lies in its hydrazine moiety, which is a powerful nucleophile for the construction of various five- and six-membered heterocyclic rings. A particularly prominent application is in the synthesis of pyrazoles, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The general reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound.
Illustrative Synthetic Protocol: Preparation of a Pyrazole Intermediate for Kinase Inhibitors
This protocol details a representative synthesis of a 3-(trifluoromethyl)-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-5-amine, a key intermediate in the development of Janus kinase (JAK) inhibitors. The rationale for this synthetic choice is the established importance of pyrazole-based scaffolds in targeting the ATP-binding site of various kinases. The trifluoromethyl groups on both the pyridine and pyrazole rings are anticipated to enhance binding affinity and improve metabolic stability.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride in ethanol.
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution to neutralize the hydrochloride salt and liberate the free hydrazine. Stir for 15 minutes at room temperature.
-
Dicarbonyl Addition: To the stirred solution, add 1 equivalent of a suitable 1,3-dicarbonyl compound, for example, 4,4,4-trifluoro-3-oxobutanenitrile.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for a pyrazole intermediate.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The pyrazole intermediate synthesized in the preceding protocol is a valuable scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. By designing molecules that can selectively bind to the ATP-binding pocket of a specific kinase, it is possible to inhibit its activity and disrupt the downstream signaling cascade.
Hypothetical Signaling Pathway: Inhibition of the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key components of the JAK-STAT signaling pathway, which is essential for the regulation of immune responses. Aberrant activation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. The synthesized pyrazole intermediate can be further elaborated to create a potent and selective JAK inhibitor.
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Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
An In-depth Technical Guide to 2-hydrazinyl-5-(trifluoromethyl)pyridine: Synthesis, Characterization, and Application in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][3] When this potent functional group is appended to a heterocyclic scaffold like pyridine—a privileged structure in numerous approved drugs—the resulting building block becomes exceptionally valuable.[4][5][6]
This guide provides a detailed technical overview of this compound, a versatile intermediate that marries the benefits of the trifluoromethylpyridine core with the reactive potential of a hydrazinyl moiety. From the perspective of a Senior Application Scientist, this document will not only detail the "what" and "how" but also the critical "why" behind the synthetic and analytical methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is a solid crystalline substance at room temperature, recognized as a key synthetic intermediate.[7] Its structure features a pyridine ring substituted at the 2-position with a nucleophilic hydrazinyl group (-NHNH₂) and at the 5-position with a strongly electron-withdrawing trifluoromethyl group. This specific arrangement dictates its reactivity and utility.
The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making the 2-position susceptible to nucleophilic substitution, which is exploited in its synthesis. The hydrazinyl group, conversely, serves as a highly reactive handle for subsequent derivatization, most commonly through the formation of hydrazones.[8]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 89570-85-4 | [7][9][10] |
| Molecular Formula | C₆H₆F₃N₃ | [11] |
| Molecular Weight | 177.13 g/mol | [10] |
| Appearance | Solid | [11] |
| Melting Point | 102-106 °C | [7] |
| Boiling Point | 280-285 °C | [7] |
| XLogP3 | 1.3 | [10] |
| Hydrogen Bond Donors | 2 | [10][12] |
| Hydrogen Bond Acceptors | 3 (N atoms) + 3 (F atoms) | [10][12] |
| Topological Polar Surface Area | 50.9 Ų | [10] |
Synthesis of this compound
The most direct and industrially relevant synthesis of this compound relies on the principle of nucleophilic aromatic substitution (SNAr). The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is readily available and activated for substitution by the electron-withdrawing effect of the -CF₃ group.
The Causality of the Synthetic Approach
The choice of hydrazine hydrate as the nucleophile is both economical and efficient. The reaction proceeds by the addition of the hydrazine nucleophile to the electron-deficient carbon at the C2 position of the pyridine ring, followed by the elimination of the chloride leaving group. The use of a solvent like pyridine or an alcohol (e.g., ethanol) is common, as it can solubilize the reactants and facilitate the reaction, sometimes also acting as a mild base to neutralize the HCl generated in situ.[13][14] Refluxing provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.[13][14]
Diagram: Synthetic Workflow
Caption: General workflow for synthesizing the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for similar transformations.[13][14]
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be conducted in a well-ventilated fume hood.
-
Charging the Flask: To the flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq). Add a suitable solvent, such as pyridine or ethanol (5-10 mL per gram of starting material).
-
Addition of Nucleophile: While stirring, carefully add hydrazine hydrate (excess, typically 3-5 eq) to the mixture. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product often precipitates upon cooling or with the addition of cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol to remove residual impurities.
-
Purification: Air-dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as aqueous ethanol. Dry the final product under vacuum to yield this compound as a crystalline solid.
Analytical Characterization: A Self-Validating System
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system.
Table 2: Expected Spectroscopic and Chromatographic Data
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | - Signals for the three aromatic protons on the pyridine ring. - Broad signals for the -NH and -NH₂ protons, which are exchangeable with D₂O. |
| ¹³C NMR | Carbon skeleton confirmation | - Six distinct signals corresponding to the six carbon atoms in the molecule. - The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | Confirmation of -CF₃ group | - A single, strong singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| Mass Spec (MS) | Molecular weight confirmation | - A prominent molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight (approx. 178.06). |
| HPLC | Purity assessment | - A single major peak under appropriate chromatographic conditions, indicating high purity. |
Protocol: Sample Preparation for Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H protons.
-
Mass Spectrometry: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or an LC system.
-
HPLC: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 10-20 µg/mL). Ensure the sample is fully dissolved and filtered before injection.
Core Application: Synthesis of Bioactive Hydrazones
The primary utility of this compound in drug discovery is as a scaffold for creating libraries of derivative compounds.[8] Its hydrazinyl group readily reacts with aldehydes and ketones to form stable hydrazone linkages (–N-N=C–), a well-known pharmacophore found in compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[8][15]
Diagram: General Hydrazone Formation Reaction
Caption: Reaction of the title compound to form hydrazones.
Protocol: Representative Hydrazone Synthesis
This protocol describes a general procedure for reacting the title compound with an aldehyde.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add the desired aldehyde (1.0-1.1 eq) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 1-3 hours. The reaction progress can be monitored by TLC. In many cases, the product hydrazone will precipitate out of the solution as it forms.
-
Isolation: Cool the reaction mixture. If a precipitate has formed, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude solid can be washed with a cold solvent (like ethanol) and then purified further by recrystallization or column chromatography to yield the pure hydrazone derivative.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The available safety data indicates that this compound and its analogs are irritants and should be handled with care.[16][17]
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement Text |
| Hazard | H315 | Causes skin irritation.[16][17] |
| H319 | Causes serious eye irritation.[16][17] | |
| H335 | May cause respiratory irritation.[16][17] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[16][17] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[16][17] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[16][17] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][17] |
Protocol: Safe Handling and Storage
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid generating dust. Use appropriate tools (spatulas) for transfer. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous.[18]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its synthesis is straightforward, its characterization is definitive, and its application as a precursor to bioactive hydrazones is well-established. By combining the advantageous properties of a trifluoromethyl group with the versatile reactivity of a hydrazinyl function on a privileged pyridine scaffold, this molecule provides a reliable and efficient entry point for the discovery and development of novel therapeutic agents. Understanding the principles behind its synthesis and application empowers researchers to fully leverage its potential in the quest for new medicines.
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The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide to Unlocking Novel Biological Activity
Introduction
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of innovation.[1][2][3] Among the privileged fluorinated motifs, the trifluoromethylpyridine (TFMP) moiety has emerged as a particularly powerful tool for modulating biological activity.[4][5] This guide provides an in-depth technical exploration of the biological activities associated with trifluoromethylpyridines, offering insights into their physicochemical properties, diverse applications, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to elucidate the causality behind the remarkable success of the TFMP scaffold and to empower its rational application in the design of next-generation bioactive molecules.[2][6]
The Physicochemical Impact of the Trifluoromethyl Group on the Pyridine Scaffold
The trifluoromethyl (-CF₃) group is not merely a passive substituent; its unique electronic and steric properties profoundly alter the physicochemical nature of the pyridine ring, thereby influencing its biological interactions.[2][7] Understanding these fundamental changes is critical to appreciating the diverse bioactivities of TFMP derivatives.
Key Physicochemical Alterations:
-
Enhanced Lipophilicity : The -CF₃ group significantly increases the lipophilicity of the parent molecule.[2][7] This property is crucial for improving a compound's ability to cross cellular membranes, a key determinant of bioavailability and efficacy.[2][8]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and stable. Introducing a -CF₃ group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2][7]
-
Altered Electronic Properties : The trifluoromethyl group is a potent electron-withdrawing group, possessing a Hammett constant (σₚ) of 0.54.[1] This strong inductive effect lowers the pKa of the pyridine nitrogen, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1]
-
Modulation of Binding Affinity : The unique properties of the -CF₃ group can lead to enhanced binding affinity for target proteins.[6][7] It can participate in favorable interactions within a binding pocket, including hydrophobic interactions and orthogonal multipolar interactions with backbone amides.
Logical Relationship of Physicochemical Properties to Biological Outcomes
Caption: Impact of the -CF₃ group on physicochemical and biological properties.
Biological Activities and Applications
The versatile TFMP scaffold is a key structural motif in a wide array of commercialized and investigational agrochemicals and pharmaceuticals.[1][3]
Trifluoromethylpyridines in Agrochemicals
The agrochemical industry has extensively utilized TFMP derivatives to develop potent and selective herbicides, insecticides, and fungicides.[2][4][6] Over half of the pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[1]
| Agrochemical | Class | Mode of Action | Key TFMP Intermediate |
| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor.[1] | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1] |
| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor.[1][3] | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[9] |
| Pyroxsulam | Herbicide | Acetolactate synthase (ALS) inhibitor.[1][3] | 2-methoxy-4-(trifluoromethyl)pyridine.[1] |
| Chlorfluazuron | Insecticide | Chitin biosynthesis inhibitor (Insect Growth Regulator).[1] | 2,3,5-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1] |
| Flonicamid | Insecticide | Chordotonal organ modulator.[1][3] | 4-trifluoromethyl-substituted pyridine moiety.[1] |
| Fluopyram | Fungicide/Nematicide | Succinate dehydrogenase inhibitor (SDHI).[4] | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). |
Causality in Agrochemical Design: The introduction of the TFMP moiety in compounds like Fluazifop-butyl, when compared to its non-fluorinated benzene analogue, resulted in superior translocation with foliar application and enhanced herbicidal activity.[1] This exemplifies a rational design choice where the physicochemical changes imparted by the TFMP group directly translate to improved field performance.
Trifluoromethylpyridines in Pharmaceuticals
Five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval, with many more candidates in clinical trials.[1]
Kinase Inhibitors in Oncology
The TFMP scaffold is prevalent in small-molecule kinase inhibitors, a cornerstone of modern cancer therapy.[7] Kinases are critical nodes in signaling pathways that drive tumor growth and proliferation.[10]
-
Bimiralisib (PQR309) : A potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor.[1][11] The PI3K/mTOR pathway is frequently deregulated in various cancers.[11][12] Bimiralisib, built on a dimorpholinotriazine core, features a 4-(trifluoromethyl)pyridin-2-amine substituent that contributes to its potent and balanced activity.[1][11]
-
FLT3/CHK1 Dual Inhibitors : In the context of Acute Myeloid Leukemia (AML), dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) has been explored to overcome drug resistance.[10] Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have shown excellent dual inhibitory potency and favorable pharmacokinetic profiles.[10]
-
PYK2 Inhibitors : Diaminopyrimidine-based compounds containing a trifluoromethyl group have been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2), with selectivity over focal adhesion kinase (FAK).[13][14] These inhibitors have potential applications in treating conditions like osteoporosis and certain cancers.[13]
Antiviral Agents
-
Tipranavir : A non-peptidic protease inhibitor used in the treatment of HIV.[1] Structural optimization studies revealed that incorporating a TFMP moiety in place of a phenyl group resulted in a tenfold increase in antiviral activity.[1] This highlights the TFMP group's ability to enhance binding affinity within the HIV protease active site.
Modulators of GPCRs and Ion Channels
G protein-coupled receptors (GPCRs) and ion channels are major drug target families.[15][16][17] While specific examples of marketed TFMP-containing drugs targeting these are less detailed in the provided context, the physicochemical properties of the TFMP moiety make it an attractive scaffold for designing modulators for these targets. The increased lipophilicity can aid in crossing the blood-brain barrier for CNS targets, and the strong electron-withdrawing nature can be exploited to fine-tune interactions with receptor binding pockets.[2][7] For instance, the bioisosteric replacement of other groups with trifluoromethyl or difluoromethyl groups has been shown to be a successful strategy in modulating the activity of compounds targeting GPCRs and ion channels.[18][19]
Structure-Activity Relationships (SAR) and Rational Design
The biological activity of TFMP derivatives is highly dependent on the substitution pattern of the pyridine ring.[4][20]
-
Positional Isomerism : Prior to 1990, agrochemicals predominantly featured 3- or 5-trifluoromethyl-substituted pyridines.[1][3] Since then, other substitution patterns, particularly 6-trifluoromethyl-substituted derivatives, have become more common.[1][3] The 4-trifluoromethyl-substituted pyridine moiety is less common but is present in successful products like the insecticide flonicamid.[1][3] This trend reflects the evolving understanding of how the position of the electron-withdrawing -CF₃ group influences target interaction and overall molecular properties.
-
Bioisosteric Replacement : The trifluoromethyl group can serve as a bioisostere for other chemical groups, a powerful strategy in drug design.[1][19] For example, replacing a nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators led to compounds with improved potency and metabolic stability.[19] Similarly, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors.[18][21]
SAR Workflow in TFMP Derivative Optimization
Caption: A rational workflow for optimizing TFMP-based bioactive compounds.
Key Experimental Methodologies
Evaluating the biological activity of novel TFMP compounds requires a tiered approach, moving from in vitro target engagement to cellular and organismal efficacy.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: PI3K/mTOR)
This protocol is foundational for assessing the direct inhibitory effect of a TFMP compound on its purified enzyme target.
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR).
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits).
-
Test compound (TFMP derivative) dissolved in DMSO.
-
Assay buffer, stop solution, detection reagents.
-
Microplate reader (scintillation counter or luminometer).
Step-by-Step Methodology:
-
Compound Preparation : Prepare a serial dilution of the TFMP test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from nM to µM.
-
Reaction Setup : In a 96-well or 384-well plate, add the assay buffer.
-
Add Compound : Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add Kinase : Add the purified kinase enzyme to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate Reaction : Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation : Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
Stop Reaction : Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection : Quantify the amount of phosphorylated substrate.
-
Radiometric : Separate the phosphorylated substrate from unreacted [γ-³²P]ATP and measure radioactivity using a scintillation counter.
-
Luminescence (e.g., Kinase-Glo®) : Measure the amount of remaining ATP. Lower ATP levels indicate higher kinase activity.
-
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation and Causality: This direct enzyme inhibition assay validates that the compound's activity is due to interaction with the intended target, not off-target or cell-based effects. A low IC₅₀ value provides a strong rationale for advancing the compound to cell-based assays.
Protocol 2: Cell-Based Proliferation Assay
This assay measures the ability of a TFMP compound to inhibit the growth of cancer cells, providing a measure of its cellular potency.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a TFMP compound in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3 inhibitors).[10]
-
Complete cell culture medium.
-
Test compound (TFMP derivative) dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin).
-
96-well clear-bottom cell culture plates.
-
Multichannel pipette, incubator, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding : Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and resume growth for 24 hours in a CO₂ incubator.
-
Compound Treatment : Prepare a serial dilution of the TFMP compound in cell culture medium. Remove the old medium from the plate and add the medium containing the test compound or DMSO (vehicle control).
-
Incubation : Return the plate to the incubator and incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
Measure Viability : Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a parameter indicative of cell number, such as ATP content or metabolic activity.
-
Read Plate : After a short incubation with the reagent, measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Data Analysis : Normalize the data to the vehicle control wells. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and fit the curve to determine the GI₅₀ value.
Self-Validation and Causality: A potent GI₅₀ in a cell line known to be dependent on the target kinase (e.g., a PI3K-mutant cell line for a PI3K inhibitor) strongly suggests that the compound's antiproliferative effect is mediated through the intended pathway. Comparing activity across multiple cell lines with different genetic backgrounds can further validate the mechanism of action.
Future Perspectives
The trifluoromethylpyridine scaffold continues to be a fertile ground for the discovery of novel bioactive agents.[1][4] While much success has been achieved through established synthetic routes and screening paradigms, several areas offer exciting future prospects. The relationship between the substitution position of the trifluoromethyl group and the resulting bioactivity is not yet fully understood for many target classes.[4] Further exploration of less common substitution patterns and the combination of the TFMP moiety with other privileged fragments will undoubtedly lead to the discovery of new chemical entities with unique biological profiles. As our understanding of complex biological pathways deepens, the rational design of TFMP derivatives targeting novel proteins in areas like neurodegeneration, inflammation, and metabolic diseases will continue to expand the therapeutic utility of this remarkable chemical scaffold.
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The Strategic Application of 2-Hydrazinyl-5-(trifluoromethyl)pyridine in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, making trifluoromethylpyridines highly sought-after intermediates in the synthesis of modern agrochemicals and pharmaceuticals.[2][3] This guide delves into the multifaceted applications of a particularly valuable derivative, 2-hydrazinyl-5-(trifluoromethyl)pyridine. This compound serves as a pivotal building block for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. These resulting structures have demonstrated significant potential as potent and selective kinase inhibitors, targeting critical pathways in oncology and beyond. We will explore the synthesis of this key intermediate, its elaboration into complex scaffolds, and the biological rationale for its application in targeting key signaling pathways, providing researchers with actionable, field-proven insights.
The Genesis of a Key Intermediate: Synthesis of this compound
The journey to novel therapeutics begins with the reliable synthesis of versatile starting materials. This compound is efficiently prepared from its chloro-substituted precursor, 2-chloro-5-(trifluoromethyl)pyridine. The trifluoromethylpyridine moiety itself is a valuable intermediate, often synthesized through multi-step processes involving chlorination and fluorination of picoline precursors.[2][4][5]
Causality in Experimental Design: The Hydrazinolysis Reaction
The conversion of 2-chloro-5-(trifluoromethyl)pyridine to its hydrazinyl derivative is a nucleophilic aromatic substitution reaction. Hydrazine hydrate serves as a potent nucleophile, displacing the chloride ion at the C2 position of the pyridine ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the substitution on the electron-deficient pyridine ring. The trifluoromethyl group at the C5 position further activates the C2 position towards nucleophilic attack through its strong electron-withdrawing nature.
Self-Validating Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar hydrazinopyridines.[6][7][8]
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80-99% solution)
-
Ethanol or other suitable solvent (e.g., pyridine, butanol)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent) in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3-5 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Core Application: Construction of the Pyrazolo[3,4-b]pyridine Scaffold
The primary utility of this compound in drug discovery lies in its role as a precursor to the pyrazolo[3,4-b]pyridine scaffold.[1][3] This bicyclic heterocycle is of significant interest to medicinal chemists due to its structural similarity to purine bases, allowing it to function as a privileged scaffold for kinase inhibitors.[1][9]
Mechanistic Rationale: The Friedländer Annulation
The synthesis of the pyrazolo[3,4-b]pyridine ring system from this compound and a 1,3-dicarbonyl compound is a classic example of the Friedländer annulation. This reaction involves the condensation of the hydrazine moiety with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring. The choice of the 1,3-dicarbonyl compound allows for the introduction of diverse substituents onto the newly formed pyridine ring, enabling the exploration of structure-activity relationships.[3][5]
Validated Protocol: General Synthesis of 6-(Trifluoromethyl)pyrazolo[3,4-b]pyridine Derivatives
This generalized protocol is based on established methodologies for the synthesis of pyrazolo[3,4-b]pyridines.[3][10]
Materials:
-
This compound
-
A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Glacial acetic acid or another suitable solvent (e.g., ethanol, toluene)
-
Round-bottom flask with reflux condenser
-
Heating mantle or microwave reactor
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1-1.2 equivalents).
-
Heat the reaction mixture to reflux or subject it to microwave irradiation. Reaction times can vary from a few hours to overnight depending on the substrates and heating method.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
General Workflow for Pyrazolo[3,4-b]pyridine Synthesis:
Caption: Simplified TRK signaling pathway and point of inhibition.
A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors. [11][12]For instance, compound C03 showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 μM. [11][12]
| Compound | Target Kinase | IC50 (nM) | Antiproliferative IC50 (μM) | Cell Line | Reference |
|---|
| C03 | TRKA | 56 | 0.304 | KM-12 | [11][12]|
Inhibition of Activin Receptor-Like Kinase 5 (ALK5)
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and tissue homeostasis. [13][14]Dysregulation of this pathway, often through the receptor serine/threonine kinase ALK5 (also known as TGF-βR1), is implicated in fibrosis and cancer progression. [13][15] ALK5 Signaling Pathway and Inhibition:
Caption: Simplified ALK5 signaling pathway and point of inhibition.
Pyrazolopyridine-based compounds have been identified as potent ALK5 inhibitors, demonstrating therapeutic potential in models of liver fibrosis. [3]
Targeting the c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. [13][16]Aberrant c-Met signaling is a key driver in many types of cancer, making it an attractive therapeutic target. [17][18] c-Met Signaling Pathway and Inhibition:
Caption: Simplified c-Met signaling pathway and point of inhibition.
Derivatives of pyrazolo[3,4-b]pyridine have been shown to exhibit significant inhibitory activity against c-Met, with some compounds showing IC50 values in the nanomolar range. [19]
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile building block in the synthesis of medicinally relevant compounds. Its utility in the construction of the pyrazolo[3,4-b]pyridine scaffold has led to the discovery of potent kinase inhibitors targeting TRK, ALK5, and c-Met. The continued exploration of derivatives from this key intermediate holds significant promise for the development of novel therapeutics for a range of diseases, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization make this compound a compound of strategic importance for drug discovery programs.
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The Strategic Chemistry of 2-Hydrazinyl-5-(trifluoromethyl)pyridine: A Technical Guide for Drug Discovery and Agrochemical Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. When appended to a pyridine ring, a ubiquitous motif in bioactive molecules, the resulting trifluoromethylpyridine core offers a powerful platform for the development of novel therapeutic agents and crop protection solutions.[1]
This guide focuses on a particularly versatile derivative: 2-hydrazinyl-5-(trifluoromethyl)pyridine. The introduction of a reactive hydrazine moiety at the 2-position of the 5-(trifluoromethyl)pyridine core unlocks a vast chemical space for the synthesis of a diverse array of derivatives. This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, chemical properties, and applications of this important building block, with a focus on the causal relationships between molecular structure and biological function.
Core Compound Profile
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | (5-Trifluoromethyl-pyridin-2-yl)-hydrazine | [2] |
| CAS Number | 89570-85-4 | [2] |
| Molecular Formula | C₆H₆F₃N₃ | [3] |
| Molecular Weight | 177.13 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 102-106 °C | [2] |
| Boiling Point | 280-285 °C | [4] |
Synthesis of the Core Scaffold: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process, beginning with the commercially available precursor, 3-picoline. The key is the initial formation of the halogenated intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by a nucleophilic aromatic substitution with hydrazine.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (Precursor)
The industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is typically achieved via a high-temperature, vapor-phase reaction starting from 3-picoline.[5] This process involves simultaneous chlorination and fluorination. The reaction conditions, such as temperature and the molar ratio of chlorine gas, are critical for controlling the degree of chlorination on the pyridine ring.[5] While this method is highly efficient for large-scale production, alternative laboratory-scale syntheses from other precursors have also been reported.
Step 2: Synthesis of this compound (Core Compound)
This transformation relies on the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-(trifluoromethyl)pyridine with hydrazine. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the chloro-substituent towards nucleophilic attack.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 5-10 eq) to the flask.[6][7] The use of a solvent such as ethanol or butanol is optional but can facilitate the reaction.[6]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C) and stir vigorously.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.
The Versatility of the Hydrazine Moiety: Synthesis of Derivatives
The true synthetic utility of this compound lies in the reactivity of the hydrazine group, which serves as a versatile handle for constructing a wide range of heterocyclic derivatives.
Hydrazone Formation: Reaction with Aldehydes and Ketones
The most straightforward derivatization is the condensation of the hydrazine with aldehydes or ketones to form stable hydrazones. This reaction is typically acid-catalyzed and proceeds in high yield.
Protocol: Synthesis of (E)-2-(2-Benzylidenehydrazinyl)-5-(trifluoromethyl)pyridine Derivatives [8]
-
Reaction Mixture: In a suitable flask, dissolve this compound (1.0 eq) and a substituted aldehyde (1.0 eq) in ethanol.
-
Catalyst: Add a catalytic amount of glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the product can be isolated by standard work-up procedures.
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent.
Pyrazole Synthesis: Knorr and Paal-Knorr Reactions
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents (e.g., β-ketoesters) is a classical and highly reliable method for the synthesis of pyrazoles and pyrazolones, respectively.[9][10] These reactions, known as the Knorr and Paal-Knorr syntheses, provide access to a medicinally important class of heterocycles.[11][12]
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A Technical Guide to the Discovery of Novel Pesticides Featuring the Trifluoromethylpyridine Scaffold
Introduction: The Rise of a Privileged Scaffold in Agrochemicals
In the relentless pursuit of novel solutions for crop protection, the field of agrochemical research has witnessed a paradigm shift with the strategic incorporation of fluorinated moieties. Over the past two decades, more than half of all newly launched pesticides have been fluorinated compounds.[1][2] Among these, the trifluoromethyl (-CF3) group is particularly prominent, present in approximately 40% of all fluorine-containing pesticides on the market.[1][2] This is no coincidence. The trifluoromethyl group, by virtue of fluorine's high electronegativity and a van der Waals radius similar to hydrogen, imparts a unique combination of properties to a parent molecule.[1][3] These include enhanced metabolic stability, increased lipophilicity for better membrane permeability, and altered electronic properties that can significantly improve binding affinity to biological targets.[3][4][5][6]
When this powerful functional group is appended to a pyridine ring—a nitrogen-containing heterocycle renowned for its versatile chemistry and presence in numerous bioactive compounds—the resulting trifluoromethylpyridine (TFMP) scaffold becomes a cornerstone for innovation.[3][7] TFMP is not merely a building block; it is a "biologically active fragment" that serves as a launchpad for the discovery of pesticides with diverse mechanisms of action, spanning herbicides, insecticides, and fungicides.[4][5][8][9]
The journey of TFMP in agrochemicals began with the commercialization of the herbicide Fluazifop-butyl in 1982.[1][2][7][10] Since then, over 20 commercial pesticides featuring this core structure have been introduced, demonstrating its robustness and versatility.[1][2][10] This guide provides an in-depth technical exploration of the discovery process for novel TFMP-containing pesticides, from core synthesis and mechanistic understanding to lead optimization and future outlook, designed for researchers and scientists in the field.
PART 1: Core Synthesis of Trifluoromethylpyridine Intermediates
The economic viability and accessibility of novel pesticides hinge on the efficient synthesis of their core intermediates. For TFMP derivatives, two primary industrial-scale strategies dominate: the halogen exchange of trichloromethylpyridines and the cyclocondensation of trifluoromethyl-containing building blocks.[1][10] The choice between these routes is dictated by the desired substitution pattern on the pyridine ring and the cost of starting materials.
Strategy 1: Halogen Exchange on Picoline Precursors
This is the most established method, particularly for producing key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a precursor for numerous commercial pesticides.[1] The logic behind this multi-step process is the sequential transformation of a simple, inexpensive starting material (picoline) into a highly functionalized, high-value intermediate.
Experimental Protocol: Synthesis of 2,3,5-DCTF from 3-Picoline
This protocol describes a conceptualized industrial process.
Objective: To synthesize the key intermediate 2,3,5-DCTF.
Principle: The process involves free-radical chlorination of the methyl group, followed by ring chlorination, and finally, a halogen exchange (Halex) reaction to replace chlorine with fluorine.
Step-by-Step Methodology:
-
Side-Chain Chlorination:
-
Charge a reaction vessel with 3-picoline.
-
Initiate a free-radical reaction using a UV lamp or a chemical initiator (e.g., AIBN).
-
Introduce chlorine gas (Cl₂) at a controlled rate while maintaining a temperature typically between 80-120°C.
-
The reaction proceeds until the methyl group is fully chlorinated to a trichloromethyl group, yielding 3-(trichloromethyl)pyridine. Monitor the reaction progress via Gas Chromatography (GC).
-
Causality: The trichloromethyl group is the precursor for the trifluoromethyl group. This step leverages well-understood radical chemistry.
-
-
Ring Chlorination:
-
The crude 3-(trichloromethyl)pyridine is subjected to further chlorination, often at a higher temperature and sometimes with a Lewis acid catalyst.
-
This step introduces chlorine atoms onto the pyridine ring, primarily at the 2- and 5-positions, to yield 2,5-dichloro-3-(trichloromethyl)pyridine.
-
Causality: The positions of the ring chlorines are crucial for the final product's structure and subsequent derivatization.
-
-
Fluorination (Halogen Exchange):
-
Transfer the chlorinated intermediate to a high-pressure reactor suitable for handling anhydrous hydrogen fluoride (HF).
-
The fluorination is typically performed in the vapor phase over a fluorination catalyst (e.g., chromium-based) or in the liquid phase.[1][10]
-
Introduce anhydrous HF at a controlled stoichiometry. The reaction exchanges the three chlorine atoms on the side chain for fluorine atoms.
-
CCl₃-Py-Cl₂ + 3HF → CF₃-Py-Cl₂ + 3HCl
-
The reaction is highly exothermic and requires careful temperature control.
-
Causality: The C-F bond is significantly stronger than the C-Cl bond, driving the reaction forward. HF is the most common and cost-effective fluorine source for this large-scale transformation.
-
-
Purification:
-
The crude product stream, containing 2,3,5-DCTF, residual starting materials, and HCl, is neutralized and purified, typically by fractional distillation, to yield the final high-purity intermediate.
-
Strategy 2: Cyclocondensation with Fluorinated Building Blocks
This "bottom-up" approach constructs the pyridine ring itself from acyclic, CF3-containing precursors. This strategy is particularly valuable for accessing substitution patterns that are difficult to obtain via the halogen exchange route.[1]
Key Building Blocks:
Commonly used trifluoromethyl-containing synthons include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
The logic here is to react these electrophilic building blocks with a suitable nitrogen-containing nucleophile (like ammonia or an enamine) to form the six-membered pyridine ring in a single, often high-yield, step.
Diagram 1: Key Synthetic Pathways to TFMP Intermediates
Caption: The two primary industrial routes for synthesizing TFMP intermediates.
PART 2: Mechanism of Action & The Versatility of the TFMP Scaffold
The true power of the TFMP scaffold lies in its ability to be incorporated into molecules that target a wide array of distinct biological pathways in pests, weeds, and fungi. The specific placement of the CF3 group and other substituents on the pyridine ring dictates the molecule's shape, electronic distribution, and ultimately, its mechanism of action (MoA).
| Pesticide Class | Example(s) | Mechanism of Action (MoA) | Target Site |
| Herbicides | Fluazifop-butyl, Haloxyfop | Acetyl-CoA Carboxylase (ACCase) Inhibition | Fatty Acid Synthesis |
| Flazasulfuron, Pyroxsulam | Acetolactate Synthase (ALS) Inhibition | Branched-Chain Amino Acid Synthesis | |
| Dithiopyr, Thiazopyr | Microtubule Assembly Inhibition | Cell Division | |
| Insecticides | Chlorfluazuron | Chitin Biosynthesis Inhibition | Insect Growth Regulation (IGR) |
| Flonicamid | Chordotonal Organ Modulation | Nervous System (Feeding Blocker) | |
| Sulfoxaflor | nAChR Competitive Modulation | Nervous System (Synaptic Transmission) | |
| Fungicides | Fluazinam | Uncoupling of Oxidative Phosphorylation | Cellular Respiration (Energy Production) |
| Fluopyram, Picoxystrobin | Succinate Dehydrogenase Inhibition (SDHI) | Cellular Respiration (Complex II) |
Table 1: Commercially Successful Pesticides Containing the Trifluoromethylpyridine Scaffold.[1][2][7][10]
Diagram 2: Diverse Mechanisms of Action of TFMP-Based Pesticides
Caption: Mapping the TFMP core to its diverse pesticide classes and mechanisms.
PART 3: Structure-Activity Relationship (SAR) and Lead Optimization
The discovery of a novel pesticide is an iterative process of design, synthesis, and testing. The TFMP scaffold provides a robust starting point, but the journey to a commercial product involves meticulous optimization. Structure-Activity Relationship (SAR) studies are the intellectual engine of this process, explaining the causality between molecular modifications and biological potency.
Key Principles in TFMP Lead Optimization:
-
Bioisosteric Replacement: A common starting point is to replace a phenyl ring in a known active molecule with a trifluoromethylpyridine ring. This was the case for Fluazifop-butyl, where replacing a benzene ring with TFMP dramatically improved translocation and herbicidal efficacy.[1][2] Similarly, the insecticide Pyridalyl showed superior activity against lepidopteran pests compared to its phenyl analogue.[1][2] This strategy leverages the unique electronic and steric properties of the TFMP moiety to enhance performance.
-
Positional Isomerism: The position of the -CF3 group on the pyridine ring (α, β, or γ) is critical. Prior to 1990, most commercial products were β-substituted (3- or 5-CF3).[1] Since then, α-substituted (2- or 6-CF3) derivatives like Picoxystrobin and Sulfoxaflor have become more common, highlighting the successful exploration of new chemical space.[1][7]
-
Fragment-Based Design: Modern approaches often involve linking the TFMP core to other known pharmacophores via different chemical linkers (e.g., amides, ethers, oxadiazoles). This allows for the rapid generation of diverse chemical libraries to screen for new activities.
Case Study: Discovery of Novel Insecticides via Scaffold Hopping
A compelling example of rational design is the development of novel insecticides containing a 1,3,4-oxadiazole linker attached to a TFMP scaffold.[11] Researchers designed a series of compounds and systematically evaluated how different substituents on a terminal benzene ring affected insecticidal activity against pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth).
Experimental Protocol: Synthesis and Screening of a TFMP-Oxadiazole Library
Objective: To synthesize a library of candidate molecules and determine their SAR.
Principle: A multi-step synthesis creates the final compounds, which are then subjected to a tiered biological screening workflow to quantify their potency.
Methodology: Synthesis
-
Amide Formation: React 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate to form the corresponding hydrazide.
-
Oxadiazole Ring Formation: Treat the hydrazide with a substituted benzoic acid in the presence of a dehydrating agent (e.g., POCl₃) to form the 2,5-disubstituted-1,3,4-oxadiazole ring, linking the TFMP moiety to the substituted phenyl ring.
-
Purification: Purify the final compounds via column chromatography or recrystallization. Characterize using NMR and Mass Spectrometry.
Methodology: Biological Screening Workflow
-
Primary Screen (Qualitative):
-
Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Apply a high concentration (e.g., 500 mg/L) of each compound to the diet or leaf surface for the target insect (Mythimna separata).
-
Introduce a set number of insect larvae.
-
After 48-72 hours, assess mortality as a percentage. Include a negative control (solvent only) and a positive control (a commercial insecticide like avermectin).
-
Causality: This initial screen quickly identifies compounds with any significant biological activity, allowing researchers to focus resources on promising candidates.
-
-
Secondary Screen (Quantitative):
-
For compounds showing high mortality (>80%) in the primary screen, perform a dose-response study.
-
Prepare a series of dilutions for each active compound (e.g., 250, 100, 50, 25, 10 mg/L).
-
Repeat the bioassay at each concentration.
-
Causality: This step establishes the relationship between concentration and mortality, which is essential for determining potency.
-
-
LC₅₀ Determination:
-
Use the data from the dose-response study to calculate the LC₅₀ value (the concentration that causes 50% mortality) for each promising compound using probit analysis software.
-
Causality: The LC₅₀ is the key quantitative metric for comparing the potency of different molecules. A lower LC₅₀ indicates higher insecticidal activity.
-
Diagram 3: Discovery Workflow for Novel TFMP Pesticides
Caption: A self-validating workflow from initial concept to a development candidate.
SAR Data Presentation
The results of the screening process directly inform the SAR. For the TFMP-oxadiazole case study, a clear pattern emerged:
| Compound ID | R-Group on Phenyl Ring | LC₅₀ (mg/L) vs. M. separata |
| E27 | 2-Cl, 4-CF₃ | 30.8 |
| E18 | 2-F, 4-Cl | 38.5 |
| E5 | 2-F | 105.2 |
| E9 | 4-Cl | 75.4 |
| E1 | H (unsubstituted) | 284.6 |
| Avermectin | (Positive Control) | 29.6 |
Table 2: Structure-Activity Relationship of Novel TFMP-Oxadiazole Derivatives.[11]
Analysis of Causality: The data clearly demonstrates that introducing electron-withdrawing groups (F, Cl, CF₃) onto the terminal phenyl ring significantly enhances insecticidal activity compared to the unsubstituted compound (E1). Furthermore, di-substitution with strong electron-withdrawing groups at the 2- and 4-positions (E27, E18) results in potency comparable to the commercial standard, avermectin. This provides a validated, actionable insight for the next round of molecular design: focus on multi-substituted phenyl rings with strong electron-withdrawing character.
Conclusion and Future Outlook
The trifluoromethylpyridine scaffold has firmly established itself as a privileged structure in modern agrochemical discovery.[4][5][9] Its value stems from the synergistic combination of the pyridine ring's versatile chemistry and the unique physicochemical properties imparted by the trifluoromethyl group. This combination has yielded a remarkable diversity of commercial products targeting distinct biological pathways.
The future of TFMP-based pesticide research remains vibrant. Key areas of exploration include:
-
Novel Substitution Patterns: While α and β positions have been well-explored, novel derivatives with unique substitution patterns may unlock new biological activities and overcome existing resistance issues.
-
Innovative Synthetic Methods: The development of more efficient, greener, and cost-effective methods for synthesizing TFMP intermediates will continue to be a priority.
-
Beyond Agrochemicals: The proven success of the TFMP moiety in agrochemicals is inspiring its increased use in the discovery of new pharmaceuticals and veterinary medicines, highlighting its broad utility in life sciences.[1][6]
For researchers and drug development professionals, the trifluoromethylpyridine scaffold is not just a fragment but a strategic tool. A deep understanding of its synthesis, mechanism of action, and structure-activity relationships is essential for harnessing its full potential to address the ongoing challenges in global food security and pest management.
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- Wang, B., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances. [Link]
- Nan, X., et al. (2024). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Molecules. [Link]
- Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Huimeng Bio-tech. [Link]
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- European Commission. (n.d.).
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The Trifluoromethyl Group: A Strategic Asset in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a "Super-Methyl" Group
In the intricate chess game of drug design, chemists constantly seek moves that enhance a molecule's efficacy, safety, and pharmacokinetic profile. Among the most powerful strategic pieces to emerge in the medicinal chemist's arsenal is the trifluoromethyl (CF3) group.[1][2] Its incorporation into a drug candidate can dramatically alter physicochemical properties, often transforming a moderately active compound into a potent therapeutic agent.[1][3] This guide provides a comprehensive technical overview of the multifaceted roles the CF3 group plays in bioactivity, exploring its fundamental impact on molecular properties, pharmacokinetics, and pharmacodynamics, thereby offering insights for its strategic deployment in drug discovery programs.
Part 1: Fundamental Physicochemical Impact of the Trifluoromethyl Group
The unique properties of the CF3 group stem from the high electronegativity and small size of the fluorine atom.[4] These characteristics fundamentally reshape a molecule's electronic landscape, conformation, and lipophilicity.
Electronic Effects: A Powerful Inductive Pull
The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect, significantly influencing the electron density of the parent molecule.[1][2] This has profound consequences:
-
Modulation of pKa: When attached to an aromatic ring or adjacent to an acidic or basic functional group, the CF3 group can significantly alter its pKa.[2] For instance, its strong inductive pull can decrease the pKa of nearby acidic protons, making a compound more acidic.[2] In a study of 2-(thiofluoroalkyl)pyridines, replacing a methyl group with a trifluoromethyl group resulted in a substantial decrease in the pKa of the corresponding pyridinium ion, from 3.69 to 0.97.[5] This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its target.
-
Aromatic Ring Deactivation: In the context of metabolic stability, the electron-withdrawing nature of the CF3 group deactivates aromatic rings, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6]
Lipophilicity: A Context-Dependent Influencer
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The CF3 group is highly lipophilic and generally increases a molecule's solubility in fats and non-polar environments.[1][2] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, leading to better absorption and distribution.[1][3]
However, the impact of trifluoromethylation on lipophilicity is not always straightforward and can be highly dependent on the molecular context.[8] Research has shown that while an alpha-CF3 group strongly enhances lipophilicity, the effect is less pronounced for beta- and gamma-substituted positions.[8] In some cases, particularly with delta- and epsilon-trifluoromethylated compounds, the molecule can become more hydrophilic than its non-fluorinated parent.[8] This is attributed to the long-range inductive effect of the CF3 group influencing the acidity of distant hydroxyl groups.[8]
Table 1: Comparative Lipophilicity (LogP) of Parent vs. Trifluoromethylated Analogues
| Parent Compound | LogP | Trifluoromethylated Analogue | LogP | Fold Change |
| Toluene | 2.73 | Benzotrifluoride | 3.17 | 1.16 |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.47 | 2.74 |
| Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.57 | 1.76 |
Note: LogP values are estimations and can vary based on the prediction method.
Steric and Conformational Effects
While relatively small, the CF3 group is bulkier than a hydrogen atom and exerts a distinct steric influence.[1][2] This can be leveraged to:
-
Enforce a Bioactive Conformation: The steric bulk can restrict the rotation of bonds, locking the molecule into a specific conformation that is optimal for binding to its biological target.[9]
-
Improve Selectivity: The defined size and shape of the CF3 group can promote a snug fit into the binding pocket of the intended target while preventing binding to off-target proteins, thereby enhancing selectivity and reducing side effects.[3]
Part 2: Enhancing Pharmacokinetics (ADME) with the Trifluoromethyl Group
A key reason for the prevalence of the CF3 group in pharmaceuticals is its profound ability to improve a drug's pharmacokinetic profile, particularly its metabolic stability.
Blocking Metabolic Hotspots
One of the most valuable applications of the CF3 group is in blocking sites of metabolic oxidation.[6] Many drug candidates fail due to rapid metabolism by CYP enzymes, which often occurs at activated C-H bonds (e.g., benzylic or allylic positions) or on electron-rich aromatic rings.
-
The Power of the C-F Bond: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[1][6] This inherent strength makes the CF3 group exceptionally resistant to enzymatic cleavage and metabolic degradation.[1][2][3]
-
Metabolic Shielding: By replacing a metabolically labile methyl or methoxy group with a robust CF3 group, chemists can effectively shield that position from oxidation. This strategy often leads to a longer drug half-life, improved oral bioavailability, and a more consistent therapeutic effect.[1][3] For example, replacing a methyl group with a trifluoromethyl group on an isoxazole ring of a picornavirus inhibitor prevented hydroxylation at that site.[10] Interestingly, in some cases, the CF3 group can exert a "global" protective effect, reducing metabolism at other sites in the molecule as well.[10]
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Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a standard method to assess the metabolic stability of a compound, comparing a parent molecule to its trifluoromethylated analogue.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test compounds (parent and CF3 analogue), 10 mM stock in DMSO.
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide).
-
96-well plates, LC-MS/MS system.
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Incubation Setup: In a 96-well plate, add the test compound to the HLM master mix to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding NADPH.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Part 3: The Trifluoromethyl Group in Pharmacodynamics
The CF3 group can significantly enhance a drug's pharmacodynamic properties by improving its binding affinity and potency.[6]
Enhancing Target Binding Interactions
The unique electronic nature of the CF3 group allows it to participate in a variety of non-covalent interactions within a protein's binding pocket, which are often not possible for a simple methyl group.[6]
-
Hydrogen Bonds: While not a classic hydrogen bond acceptor, the electron-deficient nature of the CF3 group allows it to engage in weak hydrogen bonds and other electrostatic interactions with suitable donor groups in the receptor.[6]
-
Hydrophobic Interactions: The lipophilic character of the CF3 group promotes favorable hydrophobic interactions within non-polar pockets of the target protein.[6]
-
Halogen Bonding: The fluorine atoms can act as halogen bond acceptors, a type of non-covalent interaction that is gaining recognition in drug design.[11]
These multifaceted binding capabilities can lead to a higher binding affinity (lower Ki or IC50 value) and, consequently, greater potency of the drug.[3] In one study, replacing an aliphatic nitro group with a CF3 group in CB1 receptor modulators resulted in compounds that were more potent and metabolically stable.[12][13][14][15][16]
dot graph { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", layout=neato]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=none, len=2.0];
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Part 4: Case Studies - Trifluoromethylated Drugs in the Clinic
The strategic use of the CF3 group is evident in numerous FDA-approved drugs across various therapeutic areas. A review of drugs approved over a 20-year period highlights the prevalence and success of this moiety.[11]
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID), Celecoxib features a CF3 group on one of its phenyl rings. This group contributes to the molecule's selective inhibition of the COX-2 enzyme and enhances its metabolic stability.
-
Fluoxetine (Prozac): A widely prescribed antidepressant, Fluoxetine contains a trifluoromethyl group on its phenoxy ring. This group is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI) and contributes to its favorable pharmacokinetic profile.
-
Aprepitant (Emend): Used to prevent chemotherapy-induced nausea and vomiting, Aprepitant contains two CF3 groups.[3] These groups are key for its high binding affinity to the neurokinin-1 (NK-1) receptor and its ability to cross the blood-brain barrier.[3]
-
Sorafenib (Nexavar): An anticancer agent, sorafenib has a CF3 group that plays a role in its kinase inhibitory activity.[11]
Part 5: Synthetic Strategies for Trifluoromethylation
The growing importance of the CF3 group has spurred the development of numerous synthetic methods for its introduction into organic molecules.[9][11] These methods can be broadly categorized:
-
Nucleophilic Trifluoromethylation: Often employs reagents like trifluoromethyltrimethylsilane (Ruppert's reagent) to deliver a "CF3-" equivalent.[11][17]
-
Electrophilic Trifluoromethylation: Uses reagents like Umemoto or Togni reagents to deliver a "CF3+" equivalent to nucleophilic substrates.[11][18]
-
Radical Trifluoromethylation: Involves the generation of a CF3 radical from precursors like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate.[11][19]
-
Transition-Metal-Catalyzed Cross-Coupling: Palladium or copper catalysts are frequently used to couple aryl halides or other substrates with a CF3 source.[6]
The choice of method depends on the substrate, desired position of the CF3 group, and functional group tolerance.
Conclusion
The trifluoromethyl group is far more than a simple bioisostere for a methyl group; it is a powerful and versatile tool that offers strategic advantages in drug design.[1][6] Its ability to profoundly modulate electronic properties, enhance metabolic stability, increase lipophilicity, and improve target binding makes it an indispensable component in the modern medicinal chemist's toolkit.[1][9][20][21] By understanding the fundamental principles behind its effects, researchers can continue to leverage the unique chemistry of the CF3 group to design the next generation of safer and more effective medicines.
References
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- The Many Roles for Fluorine in Medicinal Chemistry.
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD.
- The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- (PDF) Review: Fluorine in Medicinal Chemistry.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- Fluorine in medicinal chemistry. PubMed.
- Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- Trifluoromethyl
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters.
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.
- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Benchchem.
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
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An In-Depth Technical Guide to the Safe Handling and Use of 2-Hydrazinyl-5-(trifluoromethyl)pyridine
Introduction
2-Hydrazinyl-5-(trifluoromethyl)pyridine is a critical building block in modern medicinal chemistry and drug development, most notably as a key intermediate in the synthesis of antiviral agents such as Favipiravir.[1][2] Its unique chemical structure, featuring a reactive hydrazine moiety and an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a valuable synthon. However, these same features necessitate a comprehensive understanding of its potential hazards and dictate stringent safety protocols for its handling. This guide provides an in-depth analysis of the safety, handling, and reactivity of this compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. The protocols and recommendations herein are grounded in established safety principles for hydrazine derivatives and aim to foster a proactive safety culture in the laboratory.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. The primary risks associated with this compound are its irritant properties and the general hazards associated with hydrazine derivatives.
GHS Classification and Health Effects
Based on available Safety Data Sheets (SDS) for this compound and its analogues, the compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][3][4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[2][3][4]
Table 1: Summary of GHS Hazard Statements and Precautionary Measures
| Hazard Class | GHS Code | Description | Precautionary Statements (Examples) |
| Skin Irritation | H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| STOT-SE (Respiratory) | H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |
Note: This table is not exhaustive. Always refer to the most current Safety Data Sheet for a complete list of precautionary statements.
Physicochemical Properties and Reactivity
While specific data for this compound is not extensively published, its properties can be inferred from its structure and data for related compounds.
Table 2: Physicochemical Properties of this compound and its HCl salt
| Property | Value | Source |
| Molecular Formula | C6H6F3N3 | [5] |
| Molecular Weight | 177.13 g/mol | [5] |
| Appearance | Solid | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
| HCl Salt Molecular Formula | C6H7ClF3N3 | [7] |
| HCl Salt Molecular Weight | 213.59 g/mol | [7] |
The hydrazine functional group imparts reducing properties to the molecule, making it incompatible with strong oxidizing agents. The trifluoromethyl group enhances the electron-withdrawing nature of the pyridine ring, which can influence its reactivity in synthetic applications.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling this compound is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls
All work with this compound, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood.[8][9] This is a non-negotiable control to prevent the inhalation of dust or vapors and to contain any potential spills. The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.[8]
-
Hand Protection: Nitrile gloves are suitable for handling small quantities. For prolonged handling or when there is a greater risk of exposure, double-gloving is recommended. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[8]
-
Body Protection: A flame-resistant lab coat must be worn at all times in the laboratory. Ensure the lab coat is fully buttoned to provide maximum coverage.[9]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. However, for routine laboratory-scale operations, a properly functioning chemical fume hood should provide adequate respiratory protection.[8]
Caption: Hierarchy of controls for safe handling.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and incidents.
Weighing and Dispensing
-
Weighing: Weigh the solid compound in a chemical fume hood. Use a disposable weighing boat or line the balance pan with aluminum foil to prevent contamination.
-
Dispensing: When transferring the solid, use a spatula and avoid creating dust. If transferring solutions, use a syringe or a cannula technique for air-sensitive reactions.
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10][11] The container should be tightly sealed and clearly labeled with the compound's name and associated hazards. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[6]
Caption: Recommended storage conditions.
Reactivity and Thermal Stability
Incompatible Materials
-
Strong Oxidizing Agents: As a hydrazine derivative, this compound can react vigorously or even explosively with strong oxidizing agents. Avoid contact with peroxides, nitrates, and perchlorates.[10]
-
Acids: While the hydrochloride salt is available, strong acids may react with the free base.
-
Metal Salts: Some metal salts can catalyze the decomposition of hydrazines.[12]
Thermal Decomposition
-
Nitrogen oxides (NOx)
-
Carbon oxides (CO, CO2)
-
Hydrogen fluoride (HF)
-
Hydrogen chloride (HCl) (for the hydrochloride salt)
It is imperative to avoid heating the compound unless it is part of a controlled chemical reaction under appropriate safety measures.
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is critical for mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill and Leak Procedures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area can then be decontaminated.
-
Large Spills: For large spills, evacuate the area immediately and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.[9]
Waste Disposal and Decontamination
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Disposal
All waste containing this compound, including unused material, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.[13] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Decontamination
For decontaminating glassware and work surfaces, a solution of a mild oxidizing agent, such as sodium hypochlorite, can be used. However, be aware that oxidative degradation of hydrazines can sometimes produce carcinogenic byproducts like N-nitrosamines.[3] Therefore, this should be done with caution and in a well-ventilated area. After decontamination, thoroughly rinse the surfaces with water.
Application in Synthesis: A Brief Overview
This compound is a key precursor in the synthesis of various pharmaceutical compounds. Its hydrazine moiety can undergo condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to form various heterocyclic systems.[14] A prominent example is its use in the synthesis of Favipiravir, where it is a crucial building block for constructing the pyrazine ring of the final drug molecule.[1][2]
Caption: Role in Favipiravir synthesis.
Conclusion
This compound is a valuable reagent in drug discovery and development. However, its potential hazards necessitate a diligent and informed approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed safety protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive safety culture, built on a thorough understanding of the chemical's properties and potential risks, is paramount to ensuring a safe and productive research environment.
References
- Castegnaro, M., & Broussard, C. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
- Clark, C. C. (1997). The chemical and biochemical degradation of hydrazine. USAFA-TR-97-01.
- Jubilant Ingrevia Limited. (2024). Safety Data Sheet: 2-chloro-5-trifluoromethylpyridine.
- Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
- Laboratory Safety Standard Operating Procedure (SOP). (2018). Hydrazine.
- Environmental Health & Safety, University of California, Santa Barbara. (n.d.).
- Risk Management and Safety, University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
- European Patent Office. (2004). EP1401772A1 - Method for decomposing hydrazine contained in an aqueous liquid.
- Dickinson, J. R., & Tomlinson, M. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 15, 2464-2468.
- Chapyshev, S. V. (2008). The thermal decomposition of azidopyridines. Russian Journal of Physical Chemistry B, 2(2), 244-250.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.
- Ou, L. T., & Street, J. J. (1987). Decompostion of Hydrazine in Aqueous Solutions.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- Wikipedia. (2024). Favipiravir.
- The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molecules, 22(10), 1698.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine.
- Kadam, M. B., Nale, D. B., Madje, B. R., & Vaidya, S. R. (2023). Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine. African Journal of Biomedical Research, 26(2), 225-232.
- Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-173.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine.
- Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Polyhedron, 25(1), 165-172.
- Angene Chemical. (2021).
- Agnitio Pharma. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine.
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(6), 355-361.
- ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.
- Google Patents. (2019).
- Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(10), 1634-1642.
- Synthesis of 6‐trifluoromethyl pyridine derivatives. Journal of Heterocyclic Chemistry, 56(11), 3045-3053.
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- Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Journal of Agricultural and Food Chemistry, 48(1), 42-46.
- Purification of 2-chloro-5-(trifluoromethyl)
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(18), 3298.
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An In-depth Technical Guide on the Solubility of 2-hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydrazinyl-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Due to the limited availability of precise quantitative solubility data in public literature, this guide emphasizes robust, field-proven experimental protocols for its determination. We will delve into the critical physicochemical properties influencing solubility, present methodologies for accurate measurement, and discuss the implications of solubility in practical applications. This document is intended to be a vital resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols.
Introduction: The Significance of this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl and a trifluoromethyl group.[4] The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and agrochemical research.[2] The hydrazinyl group is a versatile functional group that allows for the synthesis of a wide array of derivatives, such as pyrazoles and Schiff bases.[1][5]
Understanding the solubility of this compound is paramount for its effective use in various applications. Solubility impacts reaction kinetics, purification strategies (such as crystallization), formulation development for biological screening, and ultimately, the bioavailability of any derived active pharmaceutical ingredient.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₃N₃ | [4] |
| Molecular Weight | 177.13 g/mol | [4][6] |
| Appearance | Brown to light brown solid | [6] |
| LogP (Predicted) | 1.8078 | [7] |
| Topological Polar Surface Area (TPSA) | 50.94 Ų | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 1 | [7] |
Note: Some properties are for the hydrochloride salt of the compound.
The predicted LogP value of 1.8078 suggests a moderate lipophilicity, which would indicate a preference for organic solvents over water. The presence of hydrogen bond donors and acceptors in the molecule implies that it can interact with protic solvents.
Qualitative Solubility Insights
For its hydrochloride salt, it is expected to have higher solubility in polar protic solvents like water and alcohols due to the ionic nature of the salt.
Experimental Protocols for Solubility Determination
Given the absence of comprehensive public data, the following section provides detailed, step-by-step protocols for determining the solubility of this compound. These methods are adapted from established procedures for similar heterocyclic compounds.[8][9]
Visual Method for Preliminary Screening
This method provides a rapid, qualitative assessment of solubility in various solvents.
Workflow for Visual Solubility Screening
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Step-by-Step Protocol:
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle by letting the container stand or by centrifugation.
-
Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.
-
Filtration: Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.
-
Mass Determination: Weigh the container with the dried residue.
-
Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant withdrawn.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is highly sensitive and accurate, especially for sparingly soluble compounds.
Workflow for HPLC-Based Solubility Determination
Caption: Workflow for determining solubility using HPLC.
Step-by-Step Protocol:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.
-
Inject each standard into an HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Saturated Solution Analysis:
-
Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.
-
Filter the supernatant.
-
Accurately dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.
-
Factors Influencing Solubility
The solubility of this compound can be significantly affected by several factors:
-
Solvent Polarity: As a moderately polar molecule, its solubility will vary across solvents of different polarities. It is expected to be more soluble in polar aprotic solvents (like DMSO, DMF) and alcohols (like methanol, ethanol) than in nonpolar solvents (like hexane).
-
Temperature: For most solids, solubility increases with temperature. It is crucial to control the temperature during solubility determination.
-
pH: The hydrazinyl group and the pyridine nitrogen have basic properties and can be protonated at low pH. The resulting salt form will likely have a higher aqueous solubility than the free base. Therefore, determining the aqueous solubility at different pH values is critical for pharmaceutical applications.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in solubility experiments.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information for its hydrochloride salt and structurally related compounds provides guidance.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. [10][11][12]Avoid breathing dust, fumes, gas, mist, vapors, or spray. [10]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [10]* Health Hazards: May cause skin and serious eye irritation. [10]May cause respiratory irritation. [10]It may be harmful if swallowed, in contact with skin, or if inhaled. [12]* Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances. [10]For long-term storage, keeping it in a dark place under an inert atmosphere at 2-8°C is recommended.
Potential Degradation Pathways
The trifluoromethyl group imparts significant stability to the pyridine ring. [2]However, under certain conditions, degradation can occur.
-
Oxidation: The hydrazinyl group is susceptible to oxidation.
-
Photodegradation: Some trifluoromethyl-containing aromatic compounds can be susceptible to photolytic degradation. [13]* Metabolic Degradation: In biological systems, enzymatic reactions can lead to the degradation of the molecule.
Understanding potential degradation pathways is crucial for ensuring the stability of the compound during storage and in experimental assays.
Conclusion
While direct quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical background and practical experimental protocols for its determination. By understanding its physicochemical properties and the factors influencing its solubility, researchers can effectively utilize this important chemical intermediate in their synthetic and developmental endeavors. The provided methodologies offer a robust framework for generating reliable and reproducible solubility data, which is a critical parameter in the journey from chemical synthesis to final application.
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- Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine | African Journal of Biomedical Research. (2025-10-27).
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- Pyridine,5-hydrazinyl-2-(trifluoromethyl)- | 1035173-53-5 - ChemicalBook. (2025-07-04).
- 5-Hydrazinyl-2-(trifluoromethyl)pyridine 1035173-53-5 C6H6F3N3 - Agnitio Pharma.
- 89570-85-4|this compound|BLD Pharm.
- CAS No : 1035173-53-5 | Product Name : 5-Hydrazinyl-2-(trifluoromethyl)pyridine.
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- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones - ResearchGate. (2018-07-21).
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A Technical Guide to the Stability of Hydrazinylpyridine Compounds for Drug Development Professionals
Abstract: Hydrazinylpyridine scaffolds are of significant interest in medicinal chemistry, forming the structural core of numerous therapeutic candidates.[1][2][3] Their unique chemical architecture, combining the aromatic pyridine ring with a reactive hydrazine moiety, imparts valuable pharmacological properties but also introduces specific stability challenges.[1][4] This guide provides an in-depth analysis of the factors governing the stability of hydrazinylpyridine compounds. We will explore the primary degradation pathways—oxidation, hydrolysis, and photolysis—supported by mechanistic insights. Furthermore, this document details robust analytical methodologies for stability assessment and outlines effective strategies to enhance the shelf-life and in-vivo stability of these promising drug candidates.
Introduction: The Double-Edged Sword of Reactivity
The hydrazinylpyridine moiety is a versatile pharmacophore, integral to the development of a wide range of biologically active agents, including those with anti-cancer and anti-diabetic properties.[1][5] The pyridine ring often enhances metabolic stability, improves cellular permeability, and can resolve issues with protein binding, while the hydrazine group serves as a crucial linker or a pharmacologically active component itself.[3][6]
However, the very electronic characteristics that make the hydrazine group a valuable synthetic handle also render it susceptible to chemical degradation. Understanding and mitigating these instabilities is a critical aspect of the drug development process, ensuring that a candidate is safe, effective, and has an acceptable shelf life. This guide is designed to provide researchers with the foundational knowledge and practical tools to navigate the stability challenges inherent to hydrazinylpyridine-based compounds.
Fundamentals of Hydrazinylpyridine Stability: A Molecular Perspective
The stability of a hydrazinylpyridine compound is intrinsically linked to the electronic interplay between the electron-withdrawing pyridine ring and the nucleophilic hydrazine group. The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, making them susceptible to electrophilic attack and oxidation. Conversely, the bond between the pyridine ring and the hydrazine group can be a site of hydrolytic cleavage.
The overall stability is a multifactorial issue, influenced by:
-
Substitution: The nature and position of substituents on both the pyridine ring and the hydrazine group can significantly alter the electronic properties and steric environment, thereby affecting stability.
-
pH: The pH of the environment can dramatically influence the rates of hydrolysis and oxidation.
-
Presence of Oxidants: Molecular oxygen and metal ions can catalyze the oxidative degradation of the hydrazine moiety.[7][8][9]
-
Light Exposure: The pyridine ring, like other aromatic systems, can absorb UV radiation, potentially leading to photolytic degradation.[10][11]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
Major Degradation Pathways
Oxidative Degradation
Oxidation is often the primary degradation pathway for compounds containing a hydrazine or hydrazone moiety. The reaction is typically initiated by one-electron oxidation, which can be catalyzed by atmospheric oxygen, metal ions (like Cu²⁺ and Fe³⁺), or enzymes such as cytochrome P450 and peroxidases.[7][9]
Mechanism of Oxidation: The oxidation of hydrazines often proceeds through a free radical mechanism.[7] The initial step is the formation of a hydrazyl radical, which can then undergo a variety of reactions, including dimerization, disproportionation, or further oxidation to form diazenes. These diazenes can be unstable and decompose to release nitrogen gas, leading to the formation of a variety of degradation products.
The general mechanism can be summarized as follows:
-
Initiation: Formation of a hydrazyl radical through one-electron oxidation.
-
Propagation: The hydrazyl radical can react with molecular oxygen to generate reactive oxygen species (ROS), which can further propagate the degradation cascade.[7]
-
Termination: The reaction can terminate through various pathways, leading to the formation of stable degradation products.
Diagram: Generalized Oxidative Degradation Pathway
Caption: Generalized pathway for the oxidative degradation of hydrazinylpyridines.
Hydrolytic Degradation
Hydrazinylpyridines can undergo hydrolysis, particularly at the C-N bond connecting the hydrazine moiety to the pyridine ring, especially if it exists as a hydrazone derivative. This reaction is often catalyzed by acids.[12][13] The susceptibility to hydrolysis is dependent on the electronic nature of the pyridine ring and any substituents on the hydrazine nitrogen.
Hydrazones, which are formed from the reaction of a hydrazine with an aldehyde or ketone, are generally more stable to hydrolysis than imines but less stable than oximes.[12][14] The rate of hydrolysis is pH-dependent, with acid catalysis accelerating the process.[12]
Mechanism of Acid-Catalyzed Hydrolysis (of a hydrazone derivative):
-
Protonation: The nitrogen atom of the hydrazone is protonated, increasing the electrophilicity of the carbon atom.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom, forming a carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom.
-
Cleavage: The C-N bond is cleaved, releasing the corresponding carbonyl compound and the protonated hydrazine.
Diagram: Acid-Catalyzed Hydrolysis of a Pyridylhydrazone
Caption: Stepwise mechanism of acid-catalyzed hydrolysis of a pyridylhydrazone.
Photodegradation
Pyridine and its derivatives can absorb UV light, which can lead to photochemical reactions.[10][11] The specific photochemical pathways for hydrazinylpyridines are not as well-documented as oxidation and hydrolysis, but potential reactions could involve radical formation, rearrangement, or cleavage of the N-N or C-N bonds. The presence of a chromophoric pyridine ring suggests that photostability should be a key consideration in the development of hydrazinylpyridine-based drugs.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for identifying and quantifying the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15]
Stability-Indicating HPLC Method Development
A stability-indicating method is one that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Typical HPLC Method Parameters:
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Column | C18 (octadecyl silica) | Provides good retention for a wide range of polar and non-polar compounds.[16][17] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffers (e.g., phosphate, acetate) | Allows for the separation of compounds with varying polarities. Buffers help to control the pH and improve peak shape. |
| Detection | UV/Vis or Diode Array Detector (DAD) | Pyridine ring provides strong UV absorbance for sensitive detection. DAD allows for peak purity analysis. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 25-40 °C | Temperature can be optimized to improve separation efficiency. |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
Experimental Protocol for Forced Degradation:
-
Stock Solution Preparation: Prepare a stock solution of the hydrazinylpyridine compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.
-
Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples by the developed HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.[15]
Diagram: Workflow for Stability-Indicating Method Development
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Strategies for Enhancing Stability
Structural Modification
-
Electronic Effects: Introduction of electron-withdrawing groups on the pyridine ring can decrease the electron density on the ring and potentially reduce its susceptibility to oxidation.
-
Steric Hindrance: Introducing bulky substituents near the hydrazine moiety can sterically hinder the approach of reactants, thereby slowing down degradation reactions.
Formulation Strategies
-
pH Control: Maintaining the pH of a liquid formulation within a range where the compound is most stable is critical. This often involves the use of buffering agents.
-
Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to prevent oxidative degradation.
-
Chelating Agents: Since metal ions can catalyze oxidation, the addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[7]
-
Protection from Light: For photosensitive compounds, packaging in amber vials or other light-protective containers is essential.
Storage Conditions
-
Temperature: Storing the compound at reduced temperatures (e.g., refrigerated or frozen) can significantly slow down the rate of degradation.
-
Inert Atmosphere: For highly oxygen-sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Conclusion
Hydrazinylpyridine compounds represent a valuable class of molecules in drug discovery. A thorough understanding of their stability is paramount for successful development. By proactively investigating the primary degradation pathways of oxidation, hydrolysis, and photolysis, and by employing robust analytical methods, researchers can develop effective strategies to ensure the stability and, ultimately, the safety and efficacy of these promising therapeutic agents. The insights and protocols provided in this guide serve as a foundation for navigating the stability challenges associated with this important chemical scaffold.
References
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- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]
- RSC Publishing. The mechanism of hydrazine electro-oxidation revealed by platinum microelectrodes: role of residual oxides. [Link]
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- University of Miami. Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. [Link]
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- National Institutes of Health. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
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- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
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- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]
- National Institutes of Health. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]
- National Institutes of Health. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Hydrazinyl-5-(trifluoromethyl)pyridine in Heterocyclic Synthesis
Section 1: Introduction & Overview
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological and physicochemical properties. The trifluoromethyl group (-CF3) is particularly valued for its ability to increase metabolic stability, improve lipophilicity, and augment binding affinity to biological targets.[1][2] The building block 2-hydrazinyl-5-(trifluoromethyl)pyridine combines this powerful moiety with a reactive hydrazine group on a pyridine core, creating a highly versatile reagent for constructing complex heterocyclic systems.
This guide provides an in-depth exploration of this compound as a key building block. We will detail its core reactivity and provide validated, step-by-step protocols for its application in two of organic chemistry's most powerful transformations: the Knorr Pyrazole Synthesis and the Fischer Indole Synthesis. These reactions leverage the nucleophilic character of the hydrazine group to forge important N-heterocyclic cores, which are ubiquitous in pharmaceuticals and agrochemicals.[3][4] For instance, derivatives of 5-hydrazinyl-2-(trifluoromethyl)pyridine have been identified as useful TRPA1 modulators in the context of pain treatment.[5][6]
This document is intended for researchers, synthetic chemists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound HCl (Salt) |
| CAS Number | 1035173-53-5[7] | 1049744-89-9[8] |
| Molecular Formula | C₆H₆F₃N₃[9] | C₆H₇ClF₃N₃[8] |
| Molecular Weight | 177.13 g/mol [9] | 213.59 g/mol [8] |
| Appearance | Brown to Light Brown Solid[7] | Solid |
| Common Synonyms | [6-(Trifluoromethyl)pyridin-3-yl]hydrazine[6] | 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride[8] |
Section 2: Safety, Handling, and Storage
2.1 Hazard Profile this compound and its salts are classified as hazardous materials and must be handled with care.
-
Health Hazards: Causes skin irritation and serious eye irritation.[10][11] May cause respiratory irritation upon inhalation of dust or fumes.[10] May be harmful if swallowed or absorbed through the skin.[11]
-
Fire Hazards: Non-combustible, but containers may burn in a fire, emitting corrosive and toxic fumes.[10]
2.2 Recommended Handling Precautions Adherence to strict safety protocols is mandatory when working with this reagent.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[12] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[11] Contaminated gloves should be disposed of immediately.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.[12]
-
-
General Hygiene: Avoid all personal contact, including inhalation.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[10]
2.3 Storage Guidelines Proper storage is crucial for maintaining the stability and integrity of the reagent.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Some suppliers recommend refrigerated storage at 2-8°C or frozen storage at -20°C for long-term stability.[6][8]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.
Section 3: Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is dominated by the nucleophilic nature of its hydrazine moiety. This functional group serves as a potent precursor for forming stable, five-membered heterocyclic rings. The trifluoromethylpyridine core typically acts as a robust spectator, carried through the transformation to impart its beneficial properties to the final product.
The two primary synthetic pathways detailed in this guide are the construction of pyrazoles and indoles (specifically, aza-indoles).
4.3 Detailed Step-by-Step Protocol (Example with Acetylacetone)
Table 2: Reagents and Equipment
| Reagent/Equipment | Details |
| Reactants | This compound HCl (1.0 eq), Acetylacetone (1.1 eq) |
| Catalyst | Glacial Acetic Acid (cat., ~3-5 drops) |
| Solvent | Ethanol or 1-Propanol |
| Glassware | Round-bottom flask, condenser, magnetic stir bar |
| Heating | Heating mantle or oil bath with temperature control |
| Atmosphere | Nitrogen or Argon (optional, but good practice) |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound hydrochloride (e.g., 1.00 g, 4.68 mmol).
-
Solvent Addition: Add ethanol (20 mL) to the flask. Stir the suspension.
-
Reagent Addition: Add acetylacetone (0.53 mL, 5.15 mmol, 1.1 eq) to the suspension, followed by 3-5 drops of glacial acetic acid.
-
Rationale: A slight excess of the diketone ensures complete consumption of the limiting hydrazine reagent. Acetic acid catalyzes the condensation and subsequent dehydration steps. [13]4. Heating: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazine is consumed.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add water (20 mL) to the flask while stirring. A precipitate of the crude product may form.
-
Isolation/Extraction: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and air dry. If no solid forms or for higher recovery, transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3,5-dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole.
Section 5: Protocol 2: Fischer Synthesis of Pyridyl-Indoles (Aza-indoles)
5.1 Introduction and Rationale The Fischer indole synthesis is a robust and versatile method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. [14][15]When applied to a pyridylhydrazine, the reaction yields a pyrido[x,y-b]indole, often referred to as an aza-indole. These scaffolds are of significant interest in medicinal chemistry. The reaction mechanism is a sophisticated cascade involving hydrazone formation, tautomerization to an ene-hydrazine, a key-[16][16]sigmatropic rearrangement, cyclization, and finally, aromatization via the elimination of ammonia. [14][17] Causality Behind Experimental Choices: The choice of acid catalyst is paramount. Brønsted acids (H₂SO₄, HCl, polyphosphoric acid) or Lewis acids (ZnCl₂, BF₃·OEt₂) can be used. [14]The acid protonates the hydrazone, facilitating the tautomerization and the subsequent-[16][16]sigmatropic rearrangement, which is often the rate-determining step. [18][19]The reaction is typically performed at elevated temperatures to overcome the activation energy barrier of the rearrangement.
5.2 Reaction Mechanism
5.3 Detailed Step-by-Step Protocol (Example with Cyclohexanone)
Table 3: Reagents and Equipment
| Reagent/Equipment | Details |
| Reactants | This compound (1.0 eq), Cyclohexanone (1.1 eq) |
| Catalyst/Medium | Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MsOH) |
| Glassware | Round-bottom flask, magnetic stir bar, thermometer |
| Heating | Heating mantle or oil bath with temperature control |
| Atmosphere | Nitrogen or Argon |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine this compound (e.g., 1.00 g, 5.64 mmol) and cyclohexanone (0.64 mL, 6.21 mmol, 1.1 eq).
-
Rationale: The reaction is often run neat or in a high-boiling solvent. For this protocol, the acid catalyst itself will serve as the reaction medium.
-
-
Catalyst Addition: Cautiously add polyphosphoric acid (PPA, ~10 g) to the flask with stirring. The mixture will become viscous and generate some heat.
-
Safety Note: PPA is corrosive and highly viscous. Handle with care. Eaton's reagent is a powerful, less viscous alternative that often gives cleaner reactions at lower temperatures.
-
-
Heating: Heat the reaction mixture to 80-120°C. The optimal temperature may need to be determined empirically. Stir vigorously for 1-3 hours.
-
Monitoring: Monitor the reaction by taking small aliquots, quenching them in a basic solution (e.g., NaOH), extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Work-up: After completion, cool the reaction vessel in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice and then a saturated solution of sodium bicarbonate or 2M NaOH until the mixture is basic (pH > 8).
-
Caution: This quenching step is highly exothermic and will cause foaming. Perform it slowly in a large beaker within a fume hood.
-
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-pyrido[3,2-b]carbazole derivative.
Section 6: Broader Applications and Future Scope
The utility of this compound extends beyond the foundational reactions described here. The resulting pyrazole and aza-indole scaffolds are not merely endpoints but are themselves versatile platforms for further functionalization in drug discovery programs. The trifluoromethylpyridine motif has been successfully incorporated into numerous approved agrochemicals and pharmaceuticals, highlighting its value in tuning molecular properties for enhanced biological activity. [2][3][20][21] Future work may involve exploring this building block in multicomponent reactions, synthesizing other heterocyclic systems like triazoles and pyrazolones, or using it in the development of novel linkers for antibody-drug conjugates (ADCs). The combination of a reactive handle and a privileged, property-enhancing core ensures that this compound will remain a highly relevant tool for synthetic and medicinal chemists.
Section 7: References
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2464-2472. [Link]
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–142. [Link]
-
J-Stage. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
J-Stage. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 117. [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Retrieved from [Link]
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El-Sheref, E. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 510-547. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Venkateswarlu, S., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(48), 27367-27372. [Link]
-
Capot Chemical. (2019). MSDS of (2-(Trifluoromethylthio)phenyl)hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazoles and dihydropyrazoles. Retrieved from [Link]
-
Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Pharmaffiliates. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Molecules. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
-
Agnitio Pharma. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]
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Application Notes and Protocols for the Reactions of 2-Hydrazinyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fluorinated Heterocycle
2-Hydrazinyl-5-(trifluoromethyl)pyridine is a key building block in modern medicinal and materials chemistry. The strategic placement of a reactive hydrazinyl group and an electron-withdrawing trifluoromethyl group on the pyridine scaffold imparts a unique chemical reactivity profile. The trifluoromethyl moiety enhances metabolic stability and membrane permeability of derivative compounds, making it a prized feature in drug design. The hydrazinyl group, a versatile nucleophile, serves as a linchpin for the construction of a diverse array of heterocyclic systems, most notably pyrazoles, triazolopyridines, and hydrazones. This guide provides an in-depth exploration of the key reactions of this compound, offering detailed protocols and the scientific rationale behind the experimental choices.
Core Reactions and Synthetic Applications
The reactivity of this compound is primarily centered around the nucleophilicity of the hydrazinyl moiety. This enables a range of important transformations, including cyclocondensation reactions with dicarbonyl compounds, the formation of hydrazones with aldehydes and ketones, N-arylation reactions, and the synthesis of fused heterocyclic systems.
Synthesis of Pyrazole Derivatives via Cyclocondensation
The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis. In the case of this compound, this reaction provides a direct route to 1-(5-(trifluoromethyl)pyridin-2-yl)pyrazoles, a scaffold of significant interest in medicinal chemistry. The trifluoromethyl group on the pyridine ring can influence the regioselectivity of the cyclization, making careful control of reaction conditions crucial.
The reaction proceeds via initial nucleophilic attack of the more basic terminal nitrogen of the hydrazinyl group onto one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. In the case of unsymmetrical β-diketones, a mixture of regioisomers can be formed.
Caption: General workflow for pyrazole synthesis.
This protocol describes a representative cyclocondensation reaction with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol, absolute
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per mmol of hydrazine), add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole.
Expert Insights: The addition of a catalytic amount of acid facilitates both the initial condensation and the final dehydration step. The choice of solvent can influence reaction times, with polar protic solvents like ethanol being common. For less reactive dicarbonyls, a stronger acid catalyst or higher temperatures may be necessary. The reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones has been shown to yield 5-hydroxy-5-trifluoromethylpyrazolines under neutral conditions, which can be dehydrated to the corresponding pyrazoles under acidic conditions[1].
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Ref. |
| This compound | Acetylacetone | 1-(5-(Trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole | Ethanol | Glacial Acetic Acid | [2] |
| This compound | Ethyl acetoacetate | 5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3(2H)-one | Ethanol | Glacial Acetic Acid | [3] |
Formation of Hydrazones
The reaction of this compound with aldehydes and ketones readily forms stable hydrazones. This reaction is often the first step in the synthesis of more complex heterocyclic systems or can be a target transformation for the development of bioactive molecules.
This protocol is adapted from a general procedure for the synthesis of a series of hydrazone derivatives[4].
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (15 mL per mmol).
-
Add the substituted aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
Expert Insights: The reaction is typically straightforward and high-yielding. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. The resulting hydrazones are often crystalline solids. This reaction can also be performed under mechanochemical conditions, which can lead to shorter reaction times and reduced solvent usage[5].
Synthesis of[4][6][7]Triazolo[4,3-a]pyridines
Fused heterocyclic systems containing a pyridine ring are of great interest in drug discovery. The reaction of this compound with carboxylic acids or their derivatives provides a direct route to the[4][6][7]triazolo[4,3-a]pyridine scaffold.
Caption: Pathway to[4][6][7]triazolo[4,3-a]pyridines.
This protocol is based on a general method for the synthesis of triazolopyridines from 2-hydrazinopyridine and carboxylic acids[8].
Materials:
-
This compound
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Dry reaction vessel with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Acylation
-
In a dry round-bottom flask, combine this compound (1.0 eq) and the aromatic carboxylic acid (1.1 eq).
-
Carefully add phosphorus oxychloride (3-5 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat at reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude N'-acyl-N-(5-(trifluoromethyl)pyridin-2-yl)hydrazide.
Step 2: Cyclization
-
The crude acylhydrazide can be cyclized by heating in a high-boiling solvent like diphenyl ether or by heating with a dehydrating agent such as polyphosphoric acid at 120-150 °C for 1-2 hours.
-
After cooling, the reaction mixture is treated with ice water, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization or column chromatography.
Expert Insights: The use of phosphorus oxychloride serves as both a dehydrating agent and a catalyst for the acylation step. The cyclization can often be achieved in a one-pot manner by simply heating the initial reaction mixture for a longer duration or at a higher temperature. A one-pot synthesis of substituted[4][6][7]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and aromatic aldehydes has also been reported, which proceeds at room temperature[6].
N-Arylation Reactions
The formation of a C-N bond between an aryl group and the hydrazine nitrogen opens up another avenue for creating diverse molecular architectures. The two primary methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds[9].
General Considerations:
-
Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) or a palladium(II) precatalyst (e.g., Pd(OAc)₂) is used.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) is crucial for the catalytic cycle.
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Caption: A typical workflow for Buchwald-Hartwig amination.
This copper-catalyzed reaction is a more traditional method for C-N bond formation[10].
General Considerations:
-
Catalyst: A copper(I) salt (e.g., CuI) is commonly used, often in stoichiometric amounts in older procedures, but catalytic systems with ligands are now more common.
-
Ligand: Diamine or amino acid ligands can accelerate the reaction.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is required.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used.
-
Temperature: Higher reaction temperatures (100-200 °C) are typically required compared to the Buchwald-Hartwig reaction.
Expert Insights on N-Arylation: For this compound, the presence of two nitrogen atoms in the hydrazine moiety presents a challenge of regioselectivity. The reaction can occur at either the N1 or N2 position. The outcome can be influenced by the choice of catalyst, ligand, and reaction conditions. Protecting one of the nitrogen atoms before the coupling reaction is a common strategy to ensure regioselectivity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique electronic properties, stemming from the pyridine ring and the trifluoromethyl group, make it an attractive starting material for the development of new pharmaceuticals and functional materials. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in their synthetic endeavors with this important molecule.
References
- A facile and practical one-pot synthesis of[4][6][7]triazolo[4,3-a]pyridines. RSC Advances. [Link][6]
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link][7]
- Convenient Two-Step Preparation of[4][6][7]Triazolo[4,3-a]pyridines from 2-Hydrazinopyridine and Carboxylic Acids.
- Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine. African Journal of Biomedical Research. [Link][4]
- Buchwald–Hartwig amin
- Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization.
- Ullmann condens
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link][13]
- Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and. Semantic Scholar. [Link][14]
- The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. Semantic Scholar. [https://www.semanticscholar.org/paper/The-reaction-of-2-hydrazino-3-(I!-pyrrol-I-yllpyridine-Peet-Sunder/b0799480b03704259b13c63198066f12255776a3]([Link]2]
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link][15]
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate.
- Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq) with ethyl acetoacetate (2 eq) and arylaldehydes (1 eq) in ethanol (reflux conditions). Organic Chemistry Research. [Link][3]
- Buchwald–Hartwig reaction: an upd
- 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole.
- Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
- Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. ACS Omega. [Link][20]
- The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application to the synthesis of an integrin inhibitor. ResearchSquare. [Link][21]
- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [Link][5]
- Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. PubMed. [Link][22]
- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
- Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines.
- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates.
- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. [Link][28]
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Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Scaffolds from 2-Hydrazinyl-5-(trifluoromethyl)pyridine
Abstract
This comprehensive guide details the synthesis of diverse heterocyclic derivatives from 2-hydrazinyl-5-(trifluoromethyl)pyridine, a key building block in medicinal chemistry. The trifluoromethyl group imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of pyrazoles, triazoles, and Schiff bases. The causality behind experimental choices, self-validating system designs, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 5-(Trifluoromethyl)pyridinyl Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The introduction of a trifluoromethyl (-CF3) group can profoundly influence a molecule's properties.[2] Specifically, the 5-(trifluoromethyl)pyridine moiety is a key structural component in numerous active pharmaceutical ingredients.[2] this compound serves as a versatile precursor for a wide array of heterocyclic derivatives, enabling the exploration of vast chemical space in drug discovery programs.[3][4] Its reactive hydrazine group provides a nucleophilic handle for the construction of various five- and six-membered heterocyclic rings.
Safety First: Handling Hydrazine Derivatives
Hydrazine and its derivatives are classified as hazardous materials due to their reactivity and toxicity.[5] It is imperative to handle these compounds with appropriate safety precautions.
Key Safety Considerations:
-
Toxicity: Hydrazine is highly toxic and can be absorbed through ingestion, inhalation, and skin contact.[6] It is a strong irritant to the skin and eyes.[6] The Threshold Limit Value (TLV) is extremely low, at 0.01 ppm.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Work in a well-ventilated fume hood is mandatory.[9]
-
Engineering Controls: The use of a closed handling system is recommended to minimize exposure.[5]
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[8][9]
-
Eye contact: Rinse cautiously with water for several minutes.[8]
-
Inhalation: Move the person to fresh air.[7]
-
Ingestion: Do NOT induce vomiting.[9] In all cases of exposure, seek immediate medical attention.[8]
-
-
Storage: Store hydrazine derivatives in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] Keep containers tightly closed.[8]
Synthesis of Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities.[10][11] The reaction of this compound with trifluoromethyl-β-diketones can lead to the formation of 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediates, which can then be dehydrated to the corresponding pyrazoles.[12][13]
Protocol 1: Synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)-3-aryl-5-(trifluoromethyl)pyrazoles
This protocol describes the synthesis of a pyrazole derivative through the condensation of this compound with a trifluoromethyl-β-diketone.
Reaction Scheme:
A representative pyrazole synthesis workflow.
Materials:
-
This compound hydrochloride[14]
-
Substituted 1-aryl-4,4,4-trifluorobutane-1,3-dione
-
Ethanol
-
Triethylamine
-
Glacial Acetic Acid
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the substituted 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| R-group on Aryl-β-diketone | Reaction Time (h) | Yield (%) |
| Phenyl | 6 | 85 |
| 4-Chlorophenyl | 8 | 82 |
| 4-Methoxyphenyl | 6 | 88 |
| 2-Thienyl | 7 | 79 |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with diverse pharmacological properties.[15] A common synthetic route involves the reaction of hydrazines with various C1 synthons, such as orthoesters or formamide.[16][17]
Protocol 2: Synthesis of 3-Substituted-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazoles
This protocol outlines the synthesis of 1,2,4-triazoles via the reaction of this compound with an orthoester and subsequent cyclization.
Reaction Scheme:
A representative Schiff base synthesis workflow.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted benzaldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
The resulting solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Data Summary Table:
| Substituent on Benzaldehyde | Reaction Time (h) | Yield (%) |
| H | 2 | 95 |
| 4-Cl | 3 | 92 |
| 4-OCH3 | 2 | 96 |
| 4-NO2 | 4 | 88 |
Conclusion
The protocols detailed in this application note provide a robust foundation for the synthesis of a variety of heterocyclic derivatives from this compound. The inherent reactivity of the hydrazine moiety, coupled with the unique properties imparted by the trifluoromethyl group, makes this starting material an invaluable tool for medicinal chemists and drug discovery scientists. Adherence to the described safety protocols is paramount when working with hydrazine derivatives. The synthetic routes presented here are versatile and can be adapted for the generation of diverse compound libraries for biological screening.
References
- American Chemical Society. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
- Safety Data Sheet. (2015). Hydrazine Hydrate 7.5%.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Safety Data Sheet. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%).
- ResearchGate. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).
- American Chemical Society. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development.
- ResearchGate. (n.d.). Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate.
- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- ResearchGate. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- Organic Chemistry Portal. (n.d.). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives.
- National Institutes of Health. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.
- African Journal of Biomedical Research. (2025). Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine.
- ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies.
- Google Patents. (n.d.). Synthetic process for 2-hydrazinylpyridine derivative.
- PubMed Central. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.
- MDPI. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity.
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- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- MDPI. (n.d.). Supramolecular Stabilisation Leads to Challenging Coordination in Fe(III) Hydrazinylpyrazine Schiff Base Complexes.
- MDPI. (n.d.). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics.
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Application Notes and Protocols for the Investigation of 2-hydrazinyl-5-(trifluoromethyl)pyridine as a Putative TRPA1 Modulator
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-hydrazinyl-5-(trifluoromethyl)pyridine as a potential modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Given the critical role of TRPA1 in pain, inflammation, and respiratory conditions, identifying novel modulators is of significant therapeutic interest.[1][2][3] This guide details the scientific rationale, experimental design, and step-by-step protocols for the in vitro characterization of this compound's activity on human TRPA1 channels. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints.
Introduction to TRPA1: A Key Player in Nociception and Inflammation
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the peripheral sensory neurons.[2][4] It functions as a critical sensor of a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. This process can also trigger the release of pro-inflammatory neuropeptides, contributing to neurogenic inflammation.
TRPA1 is a well-validated therapeutic target for a range of conditions, including chronic pain, itch, and respiratory diseases.[2] The development of small molecule modulators, both antagonists and agonists, is an active area of research aimed at controlling the channel's activity in pathological states.[1]
Scientific Rationale for Investigating this compound
While direct evidence for the modulation of TRPA1 by this compound is not yet extensively documented in peer-reviewed literature, its chemical structure suggests a potential for interaction with the channel. The pyridine ring is a common scaffold in many biologically active compounds, and the trifluoromethyl group can significantly influence a molecule's electronic properties and binding affinity. The hydrazinyl moiety is reactive and could potentially interact with the cysteine residues in the N-terminus of the TRPA1 channel, a known mechanism for many electrophilic agonists.
Therefore, the protocols outlined in this document are designed to systematically evaluate the hypothesis that this compound acts as a modulator of the TRPA1 channel. The primary objectives of these experiments are to determine:
-
Whether the compound activates or inhibits the TRPA1 channel.
-
The potency (EC50 or IC50) of the compound.
-
The mode of action (e.g., direct agonism, allosteric modulation, or pore blockade).
In Vitro Characterization of this compound
Cell Culture and Maintenance
For the successful execution of the following assays, a stable cell line heterologously expressing human TRPA1 (hTRPA1) is required. Human Embryonic Kidney 293 (HEK293) cells are a commonly used and suitable host.
Table 1: Cell Culture Reagents and Conditions
| Parameter | Specification |
| Cell Line | HEK293 stably expressing hTRPA1 |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 500 µg/mL G418 (selection antibiotic) |
| Growth Conditions | 37°C, 5% CO2, humidified incubator |
| Subculture | Every 2-3 days, or when 80-90% confluent |
Protocol 1: High-Throughput Screening using a Fluorescent Calcium Imaging Assay
This assay provides a robust and scalable method for the initial characterization of the compound's effect on TRPA1 by measuring changes in intracellular calcium concentration ([Ca2+]i).
Activation of the TRPA1 channel leads to an influx of extracellular Ca2+. A calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, is pre-loaded into the cells. Upon binding to Ca2+, the dye's fluorescence intensity increases, which can be measured using a fluorescence plate reader.
Figure 1: Workflow for the Calcium Imaging Assay.
-
Cell Plating: Seed hTRPA1-HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer (HBSS with 20 mM HEPES, pH 7.4) at 2x the final desired concentration. Include a known TRPA1 agonist (e.g., AITC, 100 µM) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Dye Loading: Aspirate the culture medium and wash the cells once with 100 µL of assay buffer. Add 50 µL of Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, add 100 µL of assay buffer to each well.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or similar). Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Baseline Reading: Record the baseline fluorescence for 20-30 seconds.
-
Compound Addition: Add 100 µL of the 2x compound dilutions or controls to the respective wells.
-
Post-Addition Reading: Immediately continue recording the fluorescence signal for 2-3 minutes to capture the calcium response.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the baseline fluorescence (ΔF/F0).
-
Plot the normalized response against the compound concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of ion currents with high temporal resolution. This protocol is designed to confirm the findings from the calcium imaging assay and to further elucidate the compound's mechanism of action.
This technique involves forming a high-resistance seal between a glass micropipette and the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior. In the voltage-clamp configuration, the membrane potential is held constant, allowing for the direct measurement of currents flowing through the ion channels.
Figure 2: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
-
Solution Preparation:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Cell Preparation: Plate hTRPA1-HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch.
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline current for 1-2 minutes.
-
Compound Application: Apply this compound at various concentrations via a perfusion system.
-
To test for agonism: Apply the compound directly and observe for current activation.
-
To test for antagonism: Pre-incubate with the compound and then co-apply with a known TRPA1 agonist (e.g., AITC).
-
-
Data Acquisition: Record the current responses to compound application. Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to determine the current-voltage (I-V) relationship.
-
Measure the peak current amplitude evoked by the compound (for agonists) or the reduction in agonist-evoked current (for antagonists).
-
Calculate the current density (pA/pF) by dividing the current amplitude by the cell capacitance.
-
Plot the current density against the compound concentration to generate a dose-response curve and determine the EC50 or IC50.
-
Analyze the I-V relationship to assess changes in channel gating and permeation properties.
In Vivo Models for Preclinical Evaluation
Should in vitro studies demonstrate significant modulatory activity, subsequent in vivo studies would be warranted to assess the compound's efficacy and therapeutic potential.
Table 2: Potential In Vivo Models for TRPA1 Modulator Testing
| Model | Application | Rationale |
| Formalin Test | Acute and inflammatory pain | The late phase of the formalin response is mediated in part by TRPA1 activation.[4] |
| Complete Freund's Adjuvant (CFA) Model | Chronic inflammatory pain | TRPA1 is upregulated in inflammatory conditions and contributes to mechanical and thermal hypersensitivity. |
| Chemotherapy-Induced Neuropathic Pain (e.g., oxaliplatin) | Neuropathic pain | TRPA1 antagonists have been shown to alleviate cold and mechanical allodynia in these models. |
| Ovalbumin-Induced Asthma Model | Airway inflammation and hyperreactivity | TRPA1 is expressed on sensory nerves in the airways and contributes to cough and bronchoconstriction. |
Data Interpretation and Troubleshooting
-
Agonist Activity: An increase in intracellular calcium and an inward current in patch-clamp recordings upon compound application.
-
Antagonist Activity: No response when applied alone, but a reduction in the response to a known TRPA1 agonist.
-
Partial Agonism: A submaximal response compared to a full agonist, even at saturating concentrations.
-
Troubleshooting: High background fluorescence in the calcium assay may indicate unhealthy cells or dye overloading. In patch-clamp, a low seal resistance or high series resistance can lead to inaccurate measurements.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential TRPA1 modulator. By following these methodologies, researchers can obtain reliable data on the compound's potency, efficacy, and mechanism of action, which will be crucial for its further development as a research tool or therapeutic agent.
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Application Notes: Modern Synthetic Methodologies in Agrochemical Synthesis
Introduction: Meeting the Synthetic Challenges of Modern Agrochemicals
The global imperative to secure a sustainable food supply for a growing population places immense pressure on the agrochemical industry. Researchers and scientists are tasked with discovering and developing next-generation herbicides, fungicides, and insecticides that are not only highly effective but also exhibit improved environmental profiles and overcome increasing pest resistance.[1][2] The molecular complexity of new active ingredients often poses significant synthetic challenges, demanding more efficient, selective, and sustainable chemical transformations than those offered by traditional methods.[3][4]
This guide delves into three transformative areas of modern organic synthesis that are accelerating the agrochemical discovery and development pipeline: C-H Functionalization , Photoredox Catalysis , and Flow Chemistry . For each area, we will explore the core principles, provide field-proven insights into their application, and present detailed protocols for representative transformations. Our focus is on explaining the causality behind experimental choices, empowering researchers to adapt and innovate within their own laboratories.
Section 1: C-H Functionalization for Accelerated Discovery and Late-Stage Diversification
Principle and Rationale
The ability to directly convert an inert carbon-hydrogen (C-H) bond into a new carbon-carbon or carbon-heteroatom bond is a paradigm shift in synthesis.[5] Traditional approaches often require lengthy sequences to install functional groups for subsequent coupling reactions. C-H functionalization, by contrast, treats ubiquitous C-H bonds as latent functional groups, offering a more atom- and step-economical pathway.[6][7]
Why it Matters in Agrochemicals: This strategy is particularly powerful for late-stage functionalization (LSF) . In the discovery phase, chemists can take a core molecular scaffold with proven biological activity and rapidly generate a diverse library of analogs by modifying its peripheral C-H bonds.[7][8] This accelerates the exploration of the Structure-Activity Relationship (SAR) without needing to re-synthesize each analog from scratch, a process that has immense potential for creating molecules with improved properties.[7]
Catalytic Cycle: A Generalized View of Directed C-H Activation
The diagram below illustrates a common mechanistic pathway for transition-metal-catalyzed C-H activation, where a directing group (DG) on the substrate guides the catalyst to a specific C-H bond, ensuring high regioselectivity.
Caption: Generalized catalytic cycle for directed C-H functionalization.
Application Protocol: Palladium-Catalyzed C-H Arylation of a Heterocyclic Agrochemical Core
This protocol describes a method for the direct C-5 arylation of a 1,3-disubstituted pyrazole, a common scaffold in fungicides and insecticides. This type of transformation is crucial for tuning the electronic and steric properties of the final compound.[9]
Objective: To synthesize 5-aryl-1,3-dimethyl-1H-pyrazole from 1,3-dimethyl-1H-pyrazole and an aryl bromide.
Materials:
-
1,3-dimethyl-1H-pyrazole
-
4-Bromotoluene (or other aryl bromide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Pivalic Acid (PivOH)
-
Dimethylacetamide (DMAc), anhydrous
-
Schlenk flask or microwave vial, stir bar
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equivalents), and pivalic acid (30 mol%).
-
Reagent Addition: Add 1,3-dimethyl-1H-pyrazole (1.0 equivalent) and the aryl bromide (1.2 equivalents).
-
Solvent: Add anhydrous DMAc (to make a 0.2 M solution with respect to the pyrazole).
-
Degassing (Causality): Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to remove oxygen, which can oxidize the active Pd(0) species in the catalytic cycle and deactivate the catalyst.
-
Reaction: Heat the mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude residue by column chromatography on silica gel to yield the desired C-H arylated product. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A reliable palladium precursor for C-H activation cycles. |
| Base | K₂CO₃ | Facilitates the C-H cleavage step (concerted metalation-deprotonation). |
| Additive | Pivalic Acid | Acts as a proton shuttle and ligand, promoting the C-H activation step. |
| Solvent | DMAc | High-boiling polar aprotic solvent, good for solubilizing reagents and high-temp reactions. |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier of C-H cleavage. |
Section 2: Photoredox Catalysis for Novel Bond Formations Under Mild Conditions
Principle and Rationale
Visible-light photoredox catalysis utilizes a photocatalyst (PC) that, upon absorbing light, can engage in single-electron transfer (SET) with organic substrates.[10][11] This process generates highly reactive radical intermediates that can participate in chemical reactions that are often difficult or impossible to achieve through traditional thermal methods.
Why it Matters in Agrochemicals: The key advantage is the remarkably mild reaction conditions (often room temperature) and high functional group tolerance.[12] This allows for the introduction of valuable motifs, like trifluoromethyl (CF₃) groups or complex alkyl chains, onto sensitive molecular scaffolds without degrading other parts of the molecule.[10] It opens up new chemical space for agrochemical discovery.
Catalytic Cycle: A Generalized View of Photoredox Catalysis
The diagram below shows a simplified quenching cycle. The photocatalyst (PC) is excited by light (hν) to an excited state (PC*). It can then be "quenched" by either an electron donor (reductive quenching) or an electron acceptor (oxidative quenching) to initiate the radical cascade.
Caption: Simplified photoredox catalytic cycles (oxidative and reductive).
Application Protocol: Photoredox-Mediated Trifluoromethylation of a Heteroaromatic Core
This protocol details the introduction of a CF₃ group, a common bioisostere in modern agrochemicals that can enhance metabolic stability and binding affinity.
Objective: To synthesize a trifluoromethylated pyridine derivative using a ruthenium-based photocatalyst.
Materials:
-
4-Phenylpyridine (or other heteroaromatic substrate)
-
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) or Umemoto's reagent
-
fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂
-
Ascorbic acid (as a stoichiometric reductant)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN) and Water (H₂O) as solvent mixture
-
Reaction vial, stir bar, blue LED light source (450 nm)
Procedure:
-
Setup: In a standard glass vial, combine 4-phenylpyridine (1.0 equiv.), the CF₃ source (e.g., CF₃SO₂Cl, 1.5 equiv.), the photocatalyst (1-2 mol%), ascorbic acid (2.0 equiv.), and NaHCO₃ (3.0 equiv.).
-
Solvent Addition: Add a degassed 3:1 mixture of MeCN/H₂O. The use of water is often beneficial for solubilizing the ascorbic acid and its oxidized form.
-
Degassing (Causality): Seal the vial and sparge the solution with an inert gas (Argon or Nitrogen) for 20 minutes. Oxygen can quench the excited state of the photocatalyst, inhibiting the desired reaction pathway. This is a critical step for reproducibility and efficiency.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. A small fan should be used to maintain the reaction at or near room temperature.
-
Reaction: Irradiate for 12-24 hours. Monitor by LC-MS for consumption of the starting material.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and wash with water to remove the water-soluble components (ascorbic acid, salts).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Photocatalyst | Ru(bpy)₃²⁺ or fac-Ir(ppy)₃ | Efficiently absorbs visible light and possesses suitable redox potentials for the SET process. |
| CF₃ Source | CF₃SO₂Cl | A readily available and effective precursor for generating the •CF₃ radical upon reduction. |
| Reductant | Ascorbic acid | A mild, inexpensive, and non-toxic stoichiometric reductant to regenerate the photocatalyst. |
| Light Source | Blue LEDs (~450 nm) | The emission wavelength matches the absorption maximum of the common photocatalysts. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the excited-state photocatalyst by molecular oxygen. |
Section 3: Flow Chemistry for Enhanced Safety, Scalability, and Efficiency
Principle and Rationale
Flow chemistry involves performing chemical reactions in a continuous stream through a reactor, rather than in a traditional batch vessel.[13][14] This technology offers superior control over reaction parameters like temperature, pressure, and mixing due to the high surface-area-to-volume ratio in the micro- or meso-scale reactors.[15]
Why it Matters in Agrochemicals: The agrochemical industry operates on a large scale where safety, efficiency, and cost are paramount.[14] Flow chemistry enables the safe use of hazardous reagents or highly exothermic reactions by minimizing the volume of reactive material at any given time.[15] It also allows for rapid process optimization and seamless scaling from laboratory discovery to pilot-plant production, significantly reducing development timelines.[13][15]
Workflow: A Typical Lab-Scale Flow Chemistry Setup
The diagram below outlines the components of a basic flow chemistry system for a two-reagent reaction.
Caption: Schematic of a basic laboratory continuous flow reactor setup.
Application Protocol: Flow Synthesis of an Agrochemical Intermediate via a Grignard Reaction
This protocol describes a highly exothermic and moisture-sensitive Grignard addition, a reaction that benefits immensely from the safety and control offered by a flow setup.
Objective: To perform a Grignard addition to an aldehyde to form a secondary alcohol intermediate, minimizing safety risks and improving yield.
Equipment:
-
Two syringe pumps
-
T-mixer
-
Tubing (PTFE or PFA) of known internal diameter and length
-
Cooled reactor (e.g., tubing immersed in a cryo-bath)
-
Back Pressure Regulator (BPR)
-
Collection vessel with a quenching solution
Reagents:
-
Solution A: 1.0 M solution of Phenylmagnesium Bromide in THF
-
Solution B: 1.0 M solution of Benzaldehyde in anhydrous THF
-
Quenching Solution: Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
System Setup: Assemble the flow system as shown in the diagram above. Ensure all connections are secure and the system is dry and under an inert atmosphere (N₂ or Ar).
-
Pump Priming (Causality): Prime Pump A with Solution A and Pump B with Solution B. This ensures that the lines are filled with reagent and the flow rates will be accurate from the start of the reaction, preventing incorrect stoichiometry in the initial reaction plug.
-
Set Parameters:
-
Set the temperature of the cooling bath for the reactor coil to -20 °C. The excellent heat transfer in the narrow tubing prevents thermal runaways, a major risk in batch Grignard reactions.
-
Set the flow rates of Pump A and Pump B to be equal (e.g., 0.5 mL/min each) for a 1:1 stoichiometry.
-
Set the Back Pressure Regulator to 5 bar. This prevents solvent boiling and ensures smooth, single-phase flow.
-
-
Initiate Reaction: Start both pumps simultaneously. The reagents will combine in the T-mixer and enter the cooled reactor coil.
-
Residence Time Calculation: The time the reaction mixture spends in the heated/cooled zone is the residence time. It is calculated as: Residence Time = Reactor Volume / Total Flow Rate. Adjust flow rates to control the residence time (e.g., for a 2 mL reactor volume and a total flow rate of 1 mL/min, the residence time is 2 minutes).
-
Steady State and Collection: Allow the system to run for a period equivalent to 2-3 reactor volumes to reach a steady state. Then, begin collecting the output stream in the vessel containing the quenching solution.
-
Workup: Once the desired amount of product is collected, stop the pumps. Process the quenched reaction mixture by extracting with diethyl ether, washing the organic layer with brine, drying over MgSO₄, and concentrating to obtain the crude alcohol product for purification.
| Parameter | Batch Processing | Flow Processing | Advantage in Flow |
| Safety | High risk of thermal runaway with large volumes. | Minimized risk; only small volumes reacting at any time. | Enhanced Safety |
| Heat Transfer | Poor; localized hot spots can lead to side products. | Excellent; rapid heat dissipation. | Higher Selectivity & Yield |
| Scalability | Difficult; requires large, specialized glassware. | Simple; run the reaction for a longer time. | Seamless Scaling |
| Reaction Time | Often hours, including slow addition of reagents. | Seconds to minutes (residence time). | Process Intensification [15] |
References
- The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ley, S. V., & O'Brien, M. (2021). A Comment on Continuous Flow Technologies within the Agrochemical Industry. Organic Process Research & Development, 25(3), 674–676.
- Ley, S. V., & O'Brien, M. (n.d.). A Comment on Continuous Flow Technologies within the Agrochemical Industry. University of Cambridge.
- Zhu, J., & Yuan, C. (2018). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry, 66(26), 6539–6554.
- Chen, D. Y.-K., & Youn, S. W. (2012). C-H bond functionalization: emerging synthetic tools for natural products and pharmaceuticals. Chemistry: An Asian Journal, 7(10), 2222–2241.
- Gerasimov, E. S., et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Molecules, 27(19), 6614.
- Alwakwak, A.-A. (2020). Continuous-flow synthesis of fine chemicals and pharmaceutical compounds. Scholars' Mine.
- de Miranda, A. S., et al. (2006). Biocatalysis Applied to the Synthesis of Agrochemicals. Current Organic Chemistry, 10(16), 2037–2054.
- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369–375.
- Catalysis for Chemical Synthesis. (n.d.). United Scientific Group.
- Yadav, D. K., et al. (2021). Recent Developments in Agrochemicals-Synthetic and Natural. In Agricultural Research, Technology and Policy: Innovations and Advances (pp. 411-434).
- Zha, G., et al. (2021). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. ResearchGate.
- Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273).
- Ragab Mahmoud, A. (2025). Photoredox Catalysis in Organic Chemistry: Mechanistic Insights and Green Applications. ResearchGate.
- Wang, D., & Renata, H. (2018). Enzymatic C–H Functionalizations for Natural Product Synthesis. ACS Catalysis, 8(4), 3503–3513.
- Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. OUCI.
- Zhang, Z., et al. (2021). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Frontiers in Chemistry, 9, 747656.
- Deising, H. B., et al. (Eds.). (2019). Modern Fungicides and Antifungal Compounds IX. DPG.
- Gandeepan, P., & Li, C.-J. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(72), 8963–8978.
- Lamberth, C. (2023). Recent innovations in crop protection research. Pest Management Science, 79(10), 3466–3484.
- Sparks, T. C., & Lorsbach, B. A. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Pesticide Chemistry, 126, 1–15.
- Meyer, K. G., et al. (2025). Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A. ACS Fall 2025.
- Annapurna, K., et al. (2023). Protecting group-free synthesis of the fungicide Mandipropamid. Semantic Scholar.
- Bode Research Group. (2015). Photoredox catalysis. ETH Zurich.
- Singh, R., & Kumar, S. (2024). Recent Advances in Photoredox Catalysis for Organic Synthesis. Organic & Inorganic Chemistry, 9(1), 1-12.
- Deising, H. B., et al. (Eds.). (2022). Modern Fungicides and Antifungal Compounds X. Reinhardsbrunn-Symposium.
- Wang, S., et al. (2021). Applications of red light photoredox catalysis in organic synthesis. Organic & Biomolecular Chemistry, 19(44), 9576–9590.
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Application Notes and Protocols for the Utilization of 2-Hydrazinyl-5-(trifluoromethyl)pyridine in Cancer Research
Introduction: Strategic Deployment of a Privileged Scaffold in Oncology Drug Discovery
The landscape of modern medicinal chemistry is profoundly influenced by the strategic incorporation of fluorine-containing moieties to enhance the pharmacological profiles of therapeutic candidates. The trifluoromethyl (-CF3) group, in particular, has become a cornerstone in drug design, valued for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins.[1][2][3] When integrated into a heterocyclic system like pyridine, the resulting trifluoromethylpyridine scaffold presents a versatile platform for the development of novel therapeutics.[1][4]
This document provides a detailed guide on the application of 2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS No. 1049744-89-9) as a pivotal intermediate in the synthesis and evaluation of new chemical entities for cancer research. While direct anticancer activities of this specific hydrazine derivative are not extensively documented, its constituent pharmacophores—the trifluoromethylpyridine ring and the reactive hydrazinyl group—are well-represented in a multitude of potent anticancer agents.[5][6][7] The hydrazone linkage, readily formed from the hydrazinyl moiety, is a key structural motif in compounds designed to target various cancer-related pathways.[5][8]
These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded framework for leveraging this compound as a starting material for the discovery of novel oncology therapeutics. We will delve into synthetic protocols, methodologies for in vitro and in vivo evaluation, and the mechanistic rationale behind these experimental designs.
Part 1: Synthesis of Bioactive Derivatives from this compound
The primary utility of this compound in a cancer research setting is its role as a precursor for the synthesis of more complex molecules, most notably hydrazone derivatives. The hydrazinyl group provides a nucleophilic handle for facile condensation reactions with a wide array of aldehydes and ketones, enabling the rapid generation of diverse chemical libraries.
Protocol 1: General Synthesis of Novel Hydrazone Derivatives
This protocol outlines a standard procedure for the condensation of this compound with various carbonyl-containing compounds to generate a library of hydrazone derivatives for screening.
Rationale: The formation of a hydrazone bond is a robust and high-yielding reaction, making it ideal for library synthesis. The resulting C=N double bond introduces conformational rigidity, which can be advantageous for specific binding to protein targets. By varying the aldehyde or ketone reactant, a wide range of chemical space can be explored to probe structure-activity relationships (SAR).[5]
Materials:
-
This compound hydrochloride (or free base)
-
A selection of aromatic, heteroaromatic, or aliphatic aldehydes/ketones
-
Ethanol (or other suitable alcohol solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol. If using the hydrochloride salt, add 1.1 equivalents of a mild base like triethylamine to liberate the free hydrazine.
-
Addition of Carbonyl Compound: To the stirred solution, add 1.05 equivalents of the desired aldehyde or ketone.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-80°C) for 2-12 hours.[5] The reaction progress should be monitored by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure hydrazone derivative.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.
Below is a diagram illustrating the synthetic workflow.
Caption: Potential inhibition of the FAK signaling pathway.
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
For promising lead compounds identified through in vitro screening, in vivo studies are essential to evaluate their efficacy and safety in a living organism.
Rationale: This protocol assesses the ability of a compound to inhibit tumor growth in a mouse model, providing crucial preclinical data on its therapeutic potential.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cells for tumor implantation (e.g., 4T1 mammary carcinoma cells) [6]* Lead compound formulated in a suitable vehicle (e.g., saline, PEG400)
-
Standard animal care facilities and equipment
-
Calipers for tumor measurement
Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). [6]The control group receives the vehicle only.
-
Monitoring: Monitor the body weight and general health of the mice daily. Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential applications in cancer research. Its strategic combination of a trifluoromethylpyridine core and a reactive hydrazinyl group allows for the creation of diverse chemical libraries, particularly of hydrazone derivatives. The protocols and conceptual frameworks provided in these application notes offer a comprehensive guide for the synthesis, in vitro screening, and in vivo evaluation of such compounds, paving the way for the discovery of the next generation of targeted anticancer therapies.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). NIH.
- Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. (2017). ACS Publications.
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022).
- In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. (2017). PubMed.
- Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. (2023). Anticancer Research.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl. (n.d.). ChemScene.
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- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. (2012). Google Patents.
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- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2020). PubMed Central.
- In vitro and in silico antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives. (2014). PubMed.
- Novel 5-fluorouracil complexes of Zn(ii) with pyridine-based ligands as potential anticancer agents. (2022). Dalton Transactions.
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Application Notes and Protocols for Evaluating the Antibacterial Activity of Trifluoromethylpyridine Derivatives
Introduction: The Growing Significance of Trifluoromethylpyridine Derivatives in Antimicrobial Research
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents. Within this landscape, trifluoromethylpyridine derivatives have emerged as a particularly promising class of compounds. The incorporation of the trifluoromethyl (-CF3) group, a classic isostere of non-polar moieties, into the pyridine scaffold can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacological profiles.[1] Research has demonstrated that various derivatives, including nucleoside and 1,3,4-oxadiazole analogues, exhibit potent antibacterial activity against a spectrum of both Gram-positive and Gram-negative pathogens, including drug-resistant strains.[2][3][4] Some have even shown superior efficacy compared to commercial antibiotics.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antibacterial properties of novel trifluoromethylpyridine derivatives. The protocols detailed herein are designed to be robust and self-validating, offering a clear path from initial screening to more in-depth characterization of a compound's bactericidal or bacteriostatic potential and its preliminary safety profile.
Part 1: Foundational Screening for Antibacterial Activity
The initial phase of evaluation focuses on determining the fundamental potency of the synthesized trifluoromethylpyridine derivatives against a panel of relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric in this assessment.[6][7]
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay
The broth microdilution method is a highly accurate and widely adopted technique for determining MIC values.[6][8] It provides a quantitative measure of a compound's potency by identifying the lowest concentration that prevents visible microbial growth in vitro.[6][9]
Causality Behind Experimental Choices:
-
Choice of Media: Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it is standardized, supports the growth of most pathogens, and has low levels of inhibitors that can interfere with certain antibiotics.[8][10] Cation-adjusted Mueller-Hinton Broth (CAMHB) is often used to ensure the correct concentration of divalent cations (calcium and magnesium), which is crucial for the activity of some antimicrobial agents.[11]
-
Bacterial Inoculum Standardization: A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells, is critical for the reproducibility and accuracy of the MIC assay.[8][12] A higher inoculum can lead to falsely high MIC values.
-
Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient that allows for the precise determination of the MIC value.[8][11]
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Broth Microdilution MIC Assay
-
Compound Preparation:
-
Prepare a stock solution of the trifluoromethylpyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. A typical concentration range could be 256 µg/mL to 0.5 µg/mL.[8]
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile MHB.
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]
-
-
Inoculation and Incubation:
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound that results in no visible growth (turbidity) of the microorganism.[13]
-
Data Presentation: MIC Values of Trifluoromethylpyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Nucleoside 4 | Staphylococcus aureus | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 | [2][9] |
| Nucleoside 7 | Escherichia coli | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 | [2][9] |
| 1,3,4-Oxadiazole 6a | Ralstonia solanacearum | 26.2 (EC50) | Thiodiazole copper | 97.2 (EC50) | [3] |
| 1,3,4-Oxadiazole 6q | Xanthomonas oryzae pv. oryzae | 7.2 (EC50) | Bismerthiazol | 57.2 (EC50) | [3] |
| Sulfone F10 | Xanthomonas oryzae pv. oryzae | 83 (EC50) | Thiodiazole copper | 97 (EC50) | [5] |
Part 2: Characterizing the Nature of Antibacterial Action
Once the MIC is established, the next critical step is to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill kinetics assay is the gold standard for this determination.[14][15]
Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing over time when exposed to a specific concentration of an antibacterial agent.[14] A compound is generally considered bactericidal if it produces a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[15][16]
Causality Behind Experimental Choices:
-
Concentrations Tested: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into whether the killing effect is concentration-dependent.[11][14]
-
Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the visualization of the killing kinetics.[11]
-
Serial Dilution and Plating: This is a classic and reliable method to quantify the number of viable bacteria at each time point.[16]
Experimental Workflow for Time-Kill Assay:
Caption: Workflow for the time-kill kinetics assay.
Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[11]
-
Add the trifluoromethylpyridine derivative at various concentrations (e.g., 1x, 2x, 4x MIC) to separate tubes containing the bacterial suspension.
-
Include a growth control without the compound.[11]
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[11]
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).[11][16]
-
Plate a known volume of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).[16]
-
-
Incubation and Colony Counting:
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each compound concentration and the control.[11]
-
Part 3: Preliminary Safety Assessment: In Vitro Cytotoxicity
A promising antibacterial agent must exhibit selective toxicity, meaning it should be effective against bacterial pathogens while having minimal harmful effects on host cells.[1] Therefore, an early assessment of cytotoxicity against a mammalian cell line is a crucial step.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][17] Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[18]
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line (e.g., HEK293, HeLa) should be relevant to the potential application of the antibacterial agent. Human embryonic kidney (HEK293) cells are often used as they are a well-characterized and robust cell line.[1]
-
Exposure Time: A 24-hour exposure is a standard initial time point for assessing acute cytotoxicity.[13]
-
Controls: Including a vehicle control (cells treated with the solvent used to dissolve the compound) is essential to ensure that the observed effects are due to the compound itself and not the solvent.[17]
Experimental Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a suitable mammalian cell line (e.g., HEK293) into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethylpyridine derivative in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[17]
-
Incubate the plate for 24 hours.[13]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of novel trifluoromethylpyridine derivatives as potential antibacterial agents. By systematically determining the MIC, evaluating the nature of the antibacterial action through time-kill assays, and assessing preliminary safety via cytotoxicity assays, researchers can efficiently identify promising lead compounds for further development. Subsequent investigations should focus on elucidating the mechanism of action, exploring the potential for resistance development,[19] and evaluating in vivo efficacy in relevant animal models.[19][20][21]
References
- Alneyadi, S. S., Abdulqader, A. A., Salem, A. A., & Abdou, I. M. (n.d.). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. Scilit.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Antibacterial Activity of Novel Compounds.
- BenchChem. (n.d.). Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Novel Antibacterial Compounds in a Research Laboratory Setting.
- Alneyadi, S. S., et al. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. Heterocyclic Communications, 23(3), 197-203.
- Li, Y., et al. (2019). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega, 4(1), 1433-1440.
- Khan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research, 53, 19-38.
- Wang, Y., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36567-36575.
- Alneyadi, S. S., et al. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. ResearchGate.
- Srijan, T. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Baltekin, Ö., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.
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Application Notes and Protocols for Trifluoromethylpyridine-Based Insecticides
Abstract: The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical research, integral to the development of highly effective insecticides.[1] The unique physicochemical properties conferred by the trifluoromethyl group—namely its high electronegativity and steric resemblance to a methyl group—result in compounds with potent biological activity and metabolic stability.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the insecticidal properties of TFMP compounds. It details their mechanisms of action, structure-activity relationships, and provides robust, field-proven protocols for their synthesis, bio-evaluation, and target validation.
Introduction to Trifluoromethylpyridine Insecticides
The incorporation of fluorine into organic molecules has revolutionized the agrochemical industry, with over half of the pesticides launched in the last two decades being fluorinated.[2][3] The trifluoromethyl (CF3) group, in particular, is a powerful electron-withdrawing moiety that significantly enhances the biological activity of the parent molecule.[2] When combined with a pyridine ring, the resulting TFMP structure serves as a key building block for numerous commercial insecticides, including Sulfoxaflor, Flonicamid, and Pyridalyl.[2][4]
These compounds exhibit diverse modes of action, targeting various physiological systems in insects. This versatility makes the TFMP scaffold a fertile ground for discovering novel insecticides to combat pest resistance and protect global crop yields.[5] This guide will explore the key aspects of TFMP insecticide research, providing both the theoretical framework and practical methodologies required for successful investigation.
Table 1: Prominent Commercial Insecticides Containing the Trifluoromethylpyridine (TFMP) Moiety
| Common Name | Chemical Class | Primary Target Pests | IRAC MoA Classification |
| Sulfoxaflor | Sulfoximine | Sap-feeding insects (e.g., aphids, whiteflies) | 4C - Nicotinic Acetylcholine Receptor (nAChR) competitive modulator |
| Flonicamid | Pyridinecarboxamide | Aphids, whiteflies | 29 - Chordotonal organ modulators - undefined target site |
| Pyridalyl | Pyridyl-ether | Lepidopteran pests (e.g., caterpillars) | UN - Unknown or uncertain mode of action |
| Chlorfluazuron | Benzoylurea | Lepidoptera, Diptera, Orthoptera | 15 - Inhibitors of chitin biosynthesis, type 0 |
Source: Data compiled from multiple sources.[2][3][4]
Core Mechanisms of Action (MoA)
Trifluoromethylpyridine insecticides do not share a single mechanism of action. Their efficacy stems from the ability of the TFMP core to be incorporated into diverse pharmacophores that interact with distinct molecular targets within the insect nervous system and other vital physiological pathways.
2.1. Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
A primary target for many TFMP-containing insecticides, including the sulfoximine Sulfoxaflor , is the nicotinic acetylcholine receptor (nAChR).[6] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system.[6][7]
Mechanism: TFMP-based nAChR modulators act as agonists, binding to the receptor and locking it in an open state.[6] This leads to an uncontrolled influx of cations, causing continuous nerve stimulation, paralysis, and eventual death of the insect. The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile.[6] The interaction is complex, with some compounds acting as partial agonists (lower efficacy than the native ligand, acetylcholine) while others can act as "super agonists," evoking a response even greater than acetylcholine.[7][8]
Caption: Agonistic action of TFMP insecticides on insect nAChRs.
2.2. Modulation of Chordotonal Organs
Flonicamid represents a unique class of TFMP insecticides that act as chordotonal organ modulators.[2][3] Chordotonal organs are internal sensory organs in insects that detect stretching and movement, playing a critical role in hearing, proprioception, and coordination.
Mechanism: Flonicamid disrupts the function of these organs, leading to a rapid cessation of feeding, uncoordinated movement, and eventual starvation. The precise molecular target site within these organs remains undefined, classifying Flonicamid in its own IRAC group (29).[2] This novel mode of action makes it particularly valuable for resistance management programs.
Application Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the investigation of novel TFMP compounds.
Protocol 1: Synthesis of a Representative TFMP Intermediate
This protocol outlines a common method for synthesizing a key TFMP intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is a versatile building block for many insecticides like Chlorfluazuron and Haloxyfop-methyl.[2][3][4] The method involves a two-step process of chlorination followed by fluorination.[2][3]
Objective: To synthesize 2,3,5-DCTF from 3-picoline.
Materials:
-
3-picoline
-
Chlorine gas (Cl₂)
-
Hydrogen Fluoride (HF)
-
Suitable reaction vessel for high-temperature gas-phase reactions
-
Appropriate catalysts (e.g., metal fluorides)
-
Solvents for purification (e.g., dichloromethane, hexane)
-
Standard laboratory glassware and purification apparatus (distillation, chromatography)
Procedure:
-
Vapor-Phase Chlorination: In a specialized high-temperature reactor, introduce 3-picoline in the vapor phase.
-
Pass chlorine gas over the vaporized 3-picoline at a controlled temperature (typically 300-500°C). This step chlorinates the methyl group to form 3-(trichloromethyl)pyridine and also chlorinates the pyridine ring.
-
Rationale: High temperatures are required to initiate the free-radical chlorination of the methyl group and subsequent ring chlorination.
-
-
Purification: The crude product, primarily 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), is condensed and purified, typically by distillation, to remove byproducts.
-
Vapor-Phase Fluorination: The purified 2,3,5-DCTC is vaporized and passed over a heated catalyst bed in the presence of anhydrous hydrogen fluoride (HF).
-
Final Purification: The resulting 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is condensed, washed (e.g., with a weak base to neutralize excess HF), and purified by fractional distillation or chromatography.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for the synthesis of a key TFMP intermediate.
Protocol 2: Leaf-Dip Bioassay for Aphid Control
This protocol is a standard method for evaluating the efficacy of test compounds against sap-sucking insects like aphids. It is adapted from established methodologies recommended by the Insecticide Resistance Action Committee (IRAC).[9][10]
Objective: To determine the median lethal concentration (LC50) of a TFMP test compound against a target aphid species (e.g., Aphis gossypii).
Materials:
-
Test compound and a suitable solvent (e.g., acetone)
-
Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100)
-
Healthy, untreated host plant leaves (e.g., cowpea or cotton)
-
Petri dishes (60 mm diameter)
-
1% w/w agar solution
-
Synchronized culture of apterous (wingless) adult aphids
-
Fine paintbrush, forceps, and standard laboratory glassware
Procedure:
-
Preparation of Petri Dishes: Prepare a 1% agar solution by heating in distilled water until boiling.[9][10] Pour the warm agar into the petri dishes to a depth of 3-4 mm and allow it to cool and solidify.[9][10]
-
Rationale: The agar bed provides moisture to the leaf disc, preventing it from wilting during the assay.[9]
-
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen solvent. Create a serial dilution (typically 5-7 concentrations) using distilled water containing the surfactant. Include a solvent-only control and a water-surfactant-only negative control.
-
Rationale: A range of concentrations is necessary to generate a dose-response curve for LC50 calculation. The surfactant ensures even coating of the waxy leaf surface.
-
-
Leaf Dipping: Using forceps, dip individual leaf discs into each test solution for 10 seconds with gentle agitation.[9]
-
Drying: Place the dipped leaves on paper towels to air dry completely.[9]
-
Assay Setup: Once dry, place one leaf disc (abaxial surface facing up) onto the agar bed in each corresponding petri dish.[9][10]
-
Insect Infestation: Using a fine paintbrush, carefully transfer 20-30 apterous adult aphids onto each leaf disc.[10]
-
Incubation: Seal the dishes with ventilated lids and place them in a controlled environment chamber (e.g., 25°C, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-infestation.[10] Aphids that are unable to move when gently prodded with the paintbrush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 value and its 95% confidence intervals.
Protocol 3: Target Validation via Two-Electrode Voltage Clamp (TEVC)
For compounds suspected of acting on nAChRs, this electrophysiology protocol can confirm their mode of action on the receptor itself.[11][12] This advanced technique requires expressing insect nAChR subunits in Xenopus oocytes and measuring ion channel activity.
Objective: To characterize the effect of a TFMP compound on a specific insect nAChR subtype.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired insect nAChR subunits (e.g., from Drosophila melanogaster)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection apparatus
-
Perfusion system
-
Recording chamber
-
Standard oocyte Ringer's solution (ORi)
-
Acetylcholine (ACh) and the TFMP test compound
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare stage V-VI oocytes from a Xenopus laevis frog. Microinject the oocytes with a known concentration of the cRNA encoding the insect nAChR subunits.
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression in the cell membrane.
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ORi.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Agonist Application: Apply a known concentration of acetylcholine (ACh) via the perfusion system to elicit a baseline inward current. This confirms functional receptor expression.
-
Test Compound Application: After washing out the ACh, apply the TFMP test compound at various concentrations.
-
Agonist activity: If the compound elicits an inward current on its own, it is acting as an agonist.[8]
-
Antagonist activity: If the compound does not elicit a current on its own but reduces the current elicited by a subsequent application of ACh, it is acting as an antagonist.
-
-
Data Analysis: Measure the peak current amplitudes for each application. Construct dose-response curves to determine key pharmacological parameters like EC50 (for agonists) or IC50 (for antagonists).
Structure-Activity Relationships (SAR) and Data Interpretation
Systematic modification of the TFMP structure is crucial for optimizing insecticidal potency. SAR studies help elucidate which molecular features are critical for activity.
Key Insights from SAR Studies:
-
Position of the CF3 Group: The substitution pattern of the trifluoromethyl group on the pyridine ring significantly impacts biological activity and target specificity.[2] For example, Flonicamid possesses a 4-TFMP moiety, while Sulfoxaflor is based on a 6-TFMP structure.[4]
-
Substituents on the Pyridine Ring: Adding other groups, such as chlorine atoms, can enhance activity. Electron-withdrawing groups on the aromatic ring attached to the core structure often improve insecticidal potency.[13]
-
Linker Chemistry: The chemical bridge connecting the TFMP moiety to other parts of the molecule is critical. Splicing active fragments together, such as connecting a TFMP group to a 1,3,4-oxadiazole structure, has proven to be a successful strategy for creating novel insecticides with high efficacy.[1]
Data Interpretation: When analyzing bioassay results, the LC50 (or LD50) value is the primary metric for potency. A lower LC50 value indicates higher insecticidal activity.
Table 2: Hypothetical Bioassay Data for Novel TFMP Analogs against Aphis gossypii
| Compound ID | Modification from Lead Structure | LC50 (µg/mL) at 72h | 95% Confidence Interval |
| Lead-001 | (Reference Compound) | 15.2 | (13.1 - 17.5) |
| TFMP-A02 | CF3 moved from 6- to 4-position | 45.8 | (41.2 - 51.0) |
| TFMP-B05 | Added Chloro group at 2-position | 8.7 | (7.5 - 10.1) |
| TFMP-C11 | Replaced ether linker with thioether | 12.5 | (10.9 - 14.3) |
| Control | (Sulfoxaflor) | 9.1 | (8.0 - 10.4) |
Interpretation: In this hypothetical example, moving the CF3 group (TFMP-A02) was detrimental to activity. However, adding a chlorine atom (TFMP-B05) significantly increased potency, making it comparable to the commercial standard, Sulfoxaflor.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Zuo, Z., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances.
- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Library of Medicine.
- Jiang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Herron, G. A., & Wilson, L. (2016). New and simple bioassay method for monitoring pesticide toxicity in aphid species. ResearchGate.
- Insecticide Resistance Action Committee (IRAC). (n.d.). Method No. 005: Aphids. IRAC Website.
- Warghat, S. S., et al. (2022). Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. International Journal of Advanced Biochemistry Research.
- El-Sawy, E. R., et al. (2022). The commercial insecticide containing trifluoromethyl pyridine. ResearchGate.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
- Thany, S. H. (2010). Electrophysiological studies and pharmacological properties of insect native nicotinic acetylcholine receptors. PubMed, National Library of Medicine.
- Sharma, K. C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
- Plaisance, K., et al. (2012). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments.
- Zuo, Z., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing.
- Salgado, V. L., & Saar, R. J. (2004). Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors. PubMed, National Library of Medicine.
- Brown, L., et al. (2006). The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. Journal of Pesticide Science.
- Matsuda, K., et al. (2020). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLOS Biology.
- Papke, R. L. (2004). Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology.
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Application Notes and Protocols for the Development of Novel Herbicides Using Trifluoromethylpyridines
Introduction: The Strategic Role of Trifluoromethylpyridines in Modern Herbicide Discovery
The relentless evolution of herbicide resistance in weed populations necessitates a continuous pipeline of novel herbicidal compounds with diverse modes of action. Trifluoromethylpyridines (TFMPs) have emerged as a cornerstone in the design of next-generation agrochemicals due to the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group and the pyridine ring.[1][2] The -CF3 group, with its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The pyridine moiety, a bioisostere of a benzene ring, offers advantages in terms of solubility, metabolic fate, and potential for novel interactions with target enzymes.[4]
Historically, the introduction of the TFMP scaffold has led to the development of highly successful commercial herbicides.[5] For instance, fluazifop-butyl, an Acetyl-CoA Carboxylase (ACCase) inhibitor, demonstrated superior systemic activity and grass weed control compared to its non-fluorinated analogues.[5] Similarly, dithiopyr and thiazopyr, which disrupt microtubule assembly, are highly effective pre-emergent herbicides for turf and specialty crops.[5][6]
This guide provides a comprehensive framework for researchers engaged in the discovery and development of novel TFMP-based herbicides. It outlines detailed protocols for the synthesis of TFMP herbicide candidates, their biological evaluation through in vitro and whole-plant screening, and the assessment of their phytotoxicity to ensure crop safety. The methodologies are designed to be robust and adaptable, providing a solid foundation for innovation in this critical area of agricultural science.
Part 1: Synthesis of Trifluoromethylpyridine-Based Herbicides
The synthesis of novel TFMP herbicides typically involves a modular approach, starting with the synthesis of a key TFMP intermediate followed by its elaboration into the final product. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Synthesis of Key Intermediate: 2-chloro-5-(trifluoromethyl)pyridine
A common and crucial intermediate for many TFMP-containing herbicides is 2-chloro-5-(trifluoromethyl)pyridine.[5] Several synthetic routes have been reported, often starting from 3-picoline.[7] The following protocol describes a representative gas-phase chlorination/fluorination process.
Protocol 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
-
Vapor-Phase Reaction Setup: A fixed-bed reactor containing a transition metal-based catalyst (e.g., iron fluoride) is heated to >300°C.
-
Reactant Introduction: A gaseous mixture of 3-picoline, chlorine (Cl2), and hydrogen fluoride (HF) is passed through the heated catalyst bed. The molar ratio of the reactants is critical for controlling the degree of chlorination.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) analysis of the effluent gas stream.
-
Product Collection: The product stream is cooled to condense the liquid products, which primarily consist of 2-chloro-5-(trifluoromethyl)pyridine and some multi-chlorinated by-products.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2-chloro-5-(trifluoromethyl)pyridine.
Diagram 1: Synthesis of a Key TFMP Intermediate
Caption: Vapor-phase synthesis of a key TFMP intermediate.
Example Synthesis of a Dithiopyr Analogue
Dithiopyr is a well-established herbicide that functions as a microtubule assembly inhibitor. The synthesis of dithiopyr and its analogues can be achieved through a multi-step process starting from readily available materials.
Protocol 2: Synthesis of a Dithiopyr Analogue
-
Cyclocondensation: A mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate and isovaleraldehyde is subjected to a cyclocondensation reaction to form a dihydropyridine intermediate.
-
Dehydrogenation: The dihydropyridine intermediate is oxidized using a suitable oxidizing agent (e.g., manganese dioxide) to yield the corresponding pyridine dicarboxylate.
-
Hydrolysis: The ester groups of the pyridine dicarboxylate are hydrolyzed under basic conditions to afford the corresponding dicarboxylic acid.
-
Thioesterification: The dicarboxylic acid is converted to the di-acid chloride using thionyl chloride. Subsequent reaction with methanethiol in the presence of a base yields the final dithiopyr analogue.
Diagram 2: Synthetic Pathway to a Dithiopyr Analogue
Caption: Multi-step synthesis of a dithiopyr analogue.
Part 2: Biological Screening of Novel TFMP Herbicides
A hierarchical screening approach is employed to efficiently identify promising herbicide candidates. This typically begins with in vitro enzyme assays targeting known herbicide modes of action, followed by whole-plant bioassays to assess herbicidal efficacy and spectrum of activity.
In Vitro Enzyme Inhibition Assays
Many successful TFMP herbicides, such as fluazifop-butyl, target the ACCase enzyme, which is crucial for fatty acid biosynthesis in plants.
Protocol 3: ACCase Inhibition Assay
-
Enzyme Extraction: ACCase is extracted and partially purified from a susceptible grass species (e.g., Avena fatua).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme extract, ATP, acetyl-CoA, and bicarbonate in a suitable buffer (e.g., Tricine buffer, pH 8.0).
-
Inhibitor Addition: The novel TFMP compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of acetyl-CoA and incubated at a controlled temperature (e.g., 30°C).
-
Quantification of Activity: ACCase activity is determined by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product or by using a colorimetric assay that detects the depletion of a substrate or formation of a product.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Herbicides like dithiopyr disrupt cell division by inhibiting the polymerization of tubulin into microtubules.
Protocol 4: In Vitro Tubulin Polymerization Assay
-
Tubulin Preparation: Purified plant tubulin (e.g., from maize) is used for the assay.
-
Assay Buffer: A polymerization buffer containing GTP is prepared.
-
Inhibitor Addition: The TFMP test compounds are added to the tubulin solution at various concentrations. A known microtubule inhibitor (e.g., oryzalin) and a no-inhibitor control are included.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to the controls to determine their inhibitory activity.
Diagram 3: Biological Screening Workflow
Caption: Hierarchical workflow for herbicide screening.
Whole-Plant Bioassays
Whole-plant bioassays are essential for evaluating the herbicidal efficacy of compounds under more realistic conditions.
Protocol 5: Greenhouse Screening of Herbicidal Activity
-
Plant Material: A selection of representative weed species (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)) and crop species (e.g., wheat, corn, soybean) are grown in pots in a greenhouse.
-
Herbicide Application:
-
Pre-emergence: The test compounds are applied to the soil surface immediately after planting the seeds.
-
Post-emergence: The compounds are applied to the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage).
-
-
Dose-Response: A range of application rates for each compound is tested to determine the effective dose.
-
Evaluation: The plants are observed for signs of injury (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment). The efficacy is typically rated on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: The data is used to determine the herbicidal spectrum of each compound and to calculate the GR50 (the dose required to cause a 50% reduction in plant growth).
| Compound ID | Target Weed | Application | GR50 (g/ha) |
| TFMP-H-001 | Avena fatua | Post-emergence | 50 |
| TFMP-H-001 | Amaranthus retroflexus | Post-emergence | >500 |
| TFMP-H-002 | Setaria viridis | Pre-emergence | 75 |
| TFMP-H-002 | Abutilon theophrasti | Pre-emergence | 100 |
Part 3: Phytotoxicity Assessment
Ensuring that a novel herbicide is safe for the intended crop is a critical step in the development process.
Protocol 6: Crop Safety Evaluation
-
Crop Varieties: A range of commercially relevant cultivars of the target crop are grown to the appropriate growth stage.
-
Herbicide Application: The test compounds are applied at the intended use rate and at twice the intended use rate (2X rate) to assess the margin of safety. An untreated control is included.
-
Phytotoxicity Evaluation: The crop plants are visually assessed for any signs of injury, such as stunting, leaf discoloration, or malformation, at regular intervals after application.
-
Yield Assessment: For promising candidates, field trials are conducted to determine if the herbicide has any negative impact on crop yield.
Conclusion and Future Directions
The strategic incorporation of the trifluoromethylpyridine moiety continues to be a highly successful approach in the discovery of novel herbicides. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new TFMP-based herbicide candidates. By systematically exploring the vast chemical space around the TFMP scaffold and employing a rigorous biological screening cascade, researchers can identify new herbicidal molecules with improved efficacy, selectivity, and environmental profiles. Future research in this area will likely focus on the development of TFMP herbicides with novel modes of action to combat the growing challenge of herbicide resistance and to ensure sustainable weed management in modern agriculture.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254-266. [Link]
- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(15), 4553-4565. [Link]
- Herbicide Resistance Action Committee. (n.d.).
- Unger, T. A. (1996). Pesticide Synthesis Handbook. William Andrew.
- Scarponi, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52877. [Link]
- Research Outreach. (2023).
- American Chemical Society. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
- MDPI. (2023).
- Business News. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. [Link]
- Wikipedia. (n.d.). Dithiopyr. [Link]
- Moretti, M., & Tsinoremas, N. (2014). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Methods in molecular biology (Clifton, N.J.), 1105, 549–556. [Link]
- Greenhouse Grower. (2010). Testing For Phytotoxicity. [Link]
- Shaner, D. L. (n.d.). Primary Herbicide Screening. American Cyanamid Company.
- EPPO. (n.d.). PP 1/135 (4) Phytotoxicity assessment. [Link]
- Yu, J., et al. (2022). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 70(1), 14-19. [Link]
- Morejohn, L. C., et al. (1987). Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta, 172(2), 252-264. [Link]
- ResearchGate. (n.d.).
Sources
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- 2. discovery.researcher.life [discovery.researcher.life]
- 3. A New Dithiopyr Formulation for Preemergence Weed Control in Turf. [crops.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. Dithiopyr - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydrazinyl-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the purification of 2-hydrazinyl-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic building block. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity and yield in your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. This molecule possesses a basic pyridine ring, a nucleophilic hydrazine moiety, and a strongly electron-withdrawing trifluoromethyl group. These features dictate its solubility, stability, and chromatographic behavior.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Data Source(s) |
| CAS Number | 89570-85-4 | 1049744-89-9 | [1][2] |
| Molecular Formula | C₆H₆F₃N₃ | C₆H₇ClF₃N₃ | [2][3] |
| Molecular Weight | 177.13 g/mol | 213.59 g/mol | [2][4] |
| Appearance | Brown to light brown solid | White to off-white solid | [4] |
| pKa (Pyridine N) | ~5-6 (Estimated for pyridine derivatives) | N/A | [5] |
| Solubility | Soluble in methanol | Information not widely available | [4] |
| Storage Conditions | Store at 2-8°C, under inert atmosphere, protected from light and moisture. | Store at -20°C, sealed, away from moisture. | [2][6] |
The presence of the basic pyridine nitrogen and the hydrazine group makes the molecule susceptible to protonation. The hydrochloride salt is a common commercially available form, which can have different solubility characteristics compared to the free base.[2] The trifluoromethyl group enhances the acidity of the N-H protons of the hydrazine moiety and influences the overall polarity of the molecule.[7]
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
A. Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the cold solvent but melts at the boiling temperature of the solvent, or the solution becomes supersaturated at a temperature above the melting point of the solute. Here’s a systematic approach to troubleshoot this:
-
Increase the Solvent Volume: The concentration of the compound in the hot solution might be too high. Add more of the hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly.[1]
-
Lower the Crystallization Temperature: If the compound is melting in the hot solvent, try using a solvent with a lower boiling point.
-
Change the Solvent System: A single solvent may not be ideal. Experiment with a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to get a clear solution and then cool slowly. Common solvent systems for polar compounds include ethanol/water, methanol/water, or ethyl acetate/hexane.[8]
-
Promote Nucleation: "Oiling out" can sometimes be overcome by scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Seeding the solution with a tiny crystal of the pure compound, if available, can also be effective.
Q2: I have a very low yield after recrystallization. How can I improve it?
A2: A low yield is often due to using an excessive amount of solvent or premature crystallization.
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to completely dissolve the crude product. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1]
-
Check the Mother Liquor: After filtering your crystals, you can check for remaining product in the filtrate (mother liquor). A simple way is to spot a small amount on a watch glass and let the solvent evaporate. If a significant amount of solid residue remains, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Insulating the flask can promote slower cooling.[1]
B. Column Chromatography Challenges
Q1: I'm seeing significant peak tailing when analyzing my compound by HPLC or purifying by flash chromatography on silica gel. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound on silica gel is a common problem. It is primarily caused by the interaction of the basic nitrogen atoms in your molecule with acidic silanol groups (Si-OH) on the surface of the silica.[5] This leads to undesirable secondary interactions and poor peak shape.
Workflow for Mitigating Peak Tailing:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemscene.com [chemscene.com]
- 3. 89570-85-4|this compound|BLD Pharm [bldpharm.com]
- 4. agnitio.co.in [agnitio.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride | 1049744-89-9 [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyridine
Introduction
Welcome to the technical support center for the synthesis of 2-hydrazinyl-5-(trifluoromethyl)pyridine. This valuable intermediate is a critical building block in the development of numerous pharmaceutical and agrochemical agents. Its synthesis, most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-(trifluoromethyl)pyridine and a hydrazine source, is a well-established yet nuanced process. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group strongly activates the C2 position towards nucleophilic attack, making this reaction theoretically straightforward.[1][2] However, researchers frequently encounter challenges that can significantly impact reaction efficiency and final product yield.
This guide is designed to serve as a comprehensive resource for laboratory professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls and optimize your synthetic outcomes.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Question 1: My reaction is slow or incomplete. After several hours, TLC/LC-MS analysis still shows a significant amount of unreacted 2-chloro-5-(trifluoromethyl)pyridine. What's going wrong?
Answer:
An incomplete reaction is a frequent issue that can typically be traced back to insufficient reaction temperature, suboptimal solvent choice, or reagent-related problems.
Plausible Causes & Recommended Solutions:
-
Insufficient Thermal Energy: The SNAr reaction, while activated, still has an energy barrier to overcome.[3][4] Room temperature reactions may be sluggish.
-
Solution: Gradually increase the reaction temperature. A common range for this substitution is between 80-130 °C.[5] Use a reflux condenser and monitor the internal temperature. A higher temperature increases the reaction rate, driving the equilibrium towards the product. A patent for a similar synthesis specifies a reflux temperature of 100-150 °C as optimal for rapid substitution with minimal byproducts.[5]
-
-
Suboptimal Solvent: The choice of solvent is critical. It must be able to dissolve the starting materials and be stable at the required reaction temperature. More importantly, polar aprotic solvents are often preferred as they can solvate the cation but not the nucleophile, increasing its effective nucleophilicity.
-
Solution: If you are using a non-polar solvent like toluene, consider switching to a more polar solvent. Alcohols like ethanol, n-butanol, or isopropanol are often effective.[6][7] Some procedures even report using water, which can provide an "on-water" effect, leading to cleaner reactions and higher yields in some heteroaromatic substitutions.[1]
-
-
Reagent Purity and Stoichiometry:
-
Hydrazine Source: Hydrazine is commonly used as hydrazine hydrate (a solution in water). Ensure the concentration is accurate (e.g., 80%). Anhydrous hydrazine is more reactive but also more hazardous and may not be necessary.[8]
-
Molar Excess of Hydrazine: Hydrazine can act as both a nucleophile and a base. To ensure the reaction goes to completion, a significant molar excess of hydrazine hydrate is typically used (ranging from 3 to 10 equivalents). This pushes the reaction equilibrium forward.
-
Starting Material Purity: Verify the purity of your 2-chloro-5-(trifluoromethyl)pyridine. Impurities could inhibit the reaction.
-
Question 2: My reaction mixture has turned dark brown or black, and upon work-up, I'm isolating a tarry, intractable material with very little desired product. How can I prevent this?
Answer:
The formation of dark, polymeric byproducts is often a sign of decomposition or undesired side reactions, which can be exacerbated by excessive heat or the presence of oxygen.
Plausible Causes & Recommended Solutions:
-
Reaction Temperature is Too High: While heat can accelerate the desired reaction, excessive temperatures can promote decomposition of the starting materials, the product, or hydrazine itself. The product, a substituted hydrazine, can be thermally sensitive.
-
Solution: Find the optimal temperature. Instead of running the reaction at a very high temperature for a short time, try a moderately elevated temperature (e.g., 90-110 °C) for a longer duration. Monitor the reaction progress by TLC or LC-MS every few hours to determine the point of maximum product formation before significant decomposition begins.
-
-
Presence of Oxygen: Hydrazines can be susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of colored, complex byproducts.
-
Solution: Perform the reaction under an inert atmosphere. Before adding reagents, thoroughly purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction. Chinese patent CN106588758A explicitly mentions displacing air in the kettle with nitrogen to increase reaction safety and prevent side reactions.[9]
-
-
Incompatible Materials: Ensure your starting materials are not contaminated with strong oxidizing agents or certain metals that can catalyze decomposition.[8][10]
-
Solution: Use clean glassware and high-purity reagents. The safety data sheet for the starting material warns against strong oxidizing agents and certain metals.[10]
-
Question 3: The reaction appears complete by TLC, but my isolated yield is very low after work-up and purification. Where am I losing my product?
Answer:
Low isolated yield despite good conversion points to issues with the work-up, extraction, or purification stages. The product's properties, such as its basicity and potential water solubility, must be considered.
Plausible Causes & Recommended Solutions:
-
Inefficient Extraction: this compound is a basic compound. If the aqueous phase is acidic during work-up, the product will be protonated to form a salt, which is highly soluble in water and will not be extracted efficiently into an organic solvent.
-
Solution: During the aqueous work-up, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent like ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE). Use a base like sodium carbonate or sodium hydroxide to adjust the pH. Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery from the aqueous phase.
-
-
Product Precipitation/Crystallization: The product is often a solid at room temperature.[11] It may precipitate out of the reaction mixture upon cooling.
-
Solution: After the reaction is complete, cool the mixture slowly to room temperature, then further in an ice bath to maximize crystallization. The product can then be isolated by filtration, washing with a cold, non-polar solvent (like hexane or diethyl ether) to remove soluble impurities, and then dried. This method can sometimes yield a product pure enough for subsequent steps without chromatography.
-
-
Loss During Chromatography: While silica gel chromatography can be used, the basic nature of the hydrazine moiety can cause streaking and poor separation on silica gel.
-
Solution: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base, like triethylamine (~1%) or ammonia (using a solvent saturated with ammonia). Alternatively, using a different stationary phase like alumina (basic) may provide better results.
-
| Parameter | Recommendation | Rationale |
| Work-up pH | > 8 (Basic) | Prevents formation of water-soluble product salts, maximizing organic extraction efficiency. |
| Extraction Solvent | Ethyl Acetate, DCM, MTBE | Good solvency for the product in its free-base form. |
| Purification | Crystallization or Base-Treated Silica Gel | Minimizes product loss on acidic stationary phases and can be more efficient for scale-up. |
Frequently Asked Questions (FAQs)
Q1: What is the standard starting material and what are the typical reaction conditions? The most common starting material is 2-chloro-5-(trifluoromethyl)pyridine. A typical procedure involves reacting it with an excess of hydrazine hydrate (3-10 equivalents) in a solvent like ethanol or n-butanol at reflux (80-120 °C) for 4-24 hours under an inert atmosphere.[7][9]
Q2: Is it necessary to use anhydrous hydrazine? No, it is generally not necessary and not recommended for safety reasons. Hydrazine hydrate (typically 70-85% in water) is sufficient for the reaction to proceed effectively and is much safer to handle.[8]
Q3: What are the primary safety concerns when working with hydrazine? Hydrazine is a toxic, corrosive, and potentially carcinogenic compound.[12] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Anhydrous hydrazine is also potentially explosive.[8] Always consult the Safety Data Sheet (SDS) before use.
Q4: How can I monitor the progress of the reaction? The reaction can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of ethyl acetate/hexane (e.g., 30:70) is a good starting point. The product, being more polar than the starting material, will have a lower Rf value.
Visualizing the Process
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A decision-making flowchart for troubleshooting the synthesis.
SNAr Reaction Mechanism
The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylpyridines
Welcome to the technical support center for the synthesis of trifluoromethylpyridines (TFMPs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The unique physicochemical properties imparted by the trifluoromethyl group make TFMPs critical building blocks in pharmaceuticals and agrochemicals.[1][2][3][4] However, their synthesis is often accompanied by challenges, including the formation of side products that can complicate purification and reduce yields.
This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format to address specific issues you may encounter during your experiments. The protocols and explanations provided are grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Over- and Under-Fluorinated Byproducts in Halogen Exchange (Halex) Reactions
Q1: During the synthesis of a chloro(trifluoromethyl)pyridine from a chloro(trichloromethyl)pyridine via halogen exchange with hydrogen fluoride (HF), I'm observing significant amounts of both under-fluorinated (containing -CCl2F or -CClF2 groups) and over-fluorinated (ring-fluorinated) species. How can I improve the selectivity for my desired product?
A1: This is a common challenge in Halex reactions for TFMP synthesis. The reaction proceeds stepwise, and controlling the extent of fluorine-for-chlorine exchange on the trichloromethyl group is crucial.[5] Simultaneously, harsh reaction conditions can lead to undesired fluorination of the pyridine ring itself.[5]
Root Cause Analysis:
-
Under-fluorination: Incomplete reaction due to insufficient temperature, pressure, reaction time, or catalyst activity.
-
Over-fluorination: Excessive reaction temperature or pressure, leading to nucleophilic substitution of chlorine atoms on the pyridine ring by fluoride.[5]
-
Catalyst Issues: The choice and handling of the catalyst, often a metal halide, are critical.[6]
Troubleshooting Protocol:
-
Temperature and Pressure Optimization:
-
Gradually increase the reaction temperature in increments of 5-10 °C. Temperatures between 150-250 °C are typical.[6][7] Be aware that temperatures exceeding 250 °C can accelerate decomposition.[6]
-
Maintain a stable, superatmospheric pressure (e.g., 5-1200 psig) to keep the anhydrous HF in the liquid phase and enhance reaction rates.[6]
-
-
Catalyst Selection and Handling:
-
Molar Ratio of HF:
-
Use at least a stoichiometric amount (3 molar equivalents) of anhydrous HF. An excess of HF can favor the formation of the desired trifluoromethyl group.
-
-
Reaction Monitoring:
-
If possible, monitor the reaction progress using in-situ techniques or by carefully taking and quenching aliquots for analysis (e.g., GC-MS) to determine the optimal reaction time.
-
Experimental Workflow for Optimizing Halex Reactions:
Caption: Troubleshooting workflow for Halex reactions.
Issue 2: Poor Regioselectivity in Direct Trifluoromethylation Reactions
Q2: I am attempting a direct C-H trifluoromethylation of a substituted pyridine, but I'm getting a mixture of isomers. How can I achieve better control over the position of trifluoromethylation?
A2: Direct C-H functionalization is an attractive but often challenging route due to the inherent reactivity of the pyridine ring. The regioselectivity is highly dependent on the electronic nature of both the pyridine substrate and the trifluoromethylating agent, as well as the reaction mechanism (radical, electrophilic, or nucleophilic).
Mechanistic Considerations and Solutions:
-
Radical Trifluoromethylation: Methods generating CF₃ radicals often exhibit low regioselectivity with pyridine substrates due to the multiple reactive sites.[8]
-
Nucleophilic Trifluoromethylation: For pyridine derivatives, there are established methods for 2- and 4-position-selective nucleophilic trifluoromethylations.[8] The electron-deficient nature of these positions makes them susceptible to attack by a nucleophilic CF₃ source.
-
3-Position-Selective Trifluoromethylation: This is historically challenging but can be achieved through nucleophilic activation of the pyridine ring.[8][9] One strategy involves hydrosilylation to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation at the 3-position.[8][9]
Troubleshooting Steps for Regioselectivity:
-
Reagent Selection:
-
For 2- or 4-position selectivity, consider using a nucleophilic trifluoromethylating reagent.
-
For 3-position selectivity, a multi-step approach involving nucleophilic activation may be necessary.[9]
-
-
Substrate Modification:
-
The electronic properties of the substituents on the pyridine ring will direct the regioselectivity. Electron-withdrawing groups can further activate the 2- and 4-positions to nucleophilic attack, while electron-donating groups can influence the outcome of electrophilic or radical reactions.
-
Table 1: Regioselectivity in Pyridine Trifluoromethylation
| Position | Mechanistic Approach | Key Strategy |
| 2- and 4- | Nucleophilic Attack | Utilize the inherent electron deficiency at these positions with a nucleophilic CF₃ source. |
| 3- | Nucleophilic Activation | Employ a two-step process: 1) Hydrosilylation to form an enamine. 2) Reaction with an electrophilic CF₃ source.[9] |
Issue 3: Decomposition and Low Yields in Cyclocondensation Reactions
Q3: I'm synthesizing a trifluoromethylpyridine derivative via a cyclocondensation reaction using a trifluoromethyl-containing building block. My yields are low, and I'm observing significant decomposition, indicated by the formation of dark, tar-like substances.
A3: Cyclocondensation reactions are a powerful method for constructing the pyridine ring with a pre-installed trifluoromethyl group.[1][2][10] However, the reaction conditions, particularly temperature and the choice of base, are critical to avoid side reactions and decomposition.
Common Causes of Low Yields and Decomposition:
-
Harsh Reaction Conditions: High temperatures can lead to the decomposition of starting materials and the desired product.[7]
-
Inappropriate Base: The strength and nucleophilicity of the base can influence the reaction pathway and potentially lead to undesired side reactions.
-
Reactive Intermediates: The intermediates in a cyclocondensation reaction can be unstable and prone to polymerization or other decomposition pathways if not efficiently converted to the final product.
Troubleshooting Protocol for Cyclocondensation Reactions:
-
Temperature Control:
-
If decomposition is observed, reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature.
-
Ensure accurate and stable temperature control throughout the reaction.
-
-
Base Selection:
-
If using a strong, nucleophilic base, consider switching to a weaker or non-nucleophilic base to minimize side reactions.
-
The stoichiometry of the base is also important; use the minimum effective amount.
-
-
Solvent Choice:
-
The polarity and boiling point of the solvent can significantly impact the reaction. Ensure the chosen solvent is appropriate for the reaction temperature and solubilizes the reactants and intermediates effectively.
-
-
Order of Addition:
-
In some cases, the order in which the reactants and reagents are added can influence the outcome. Consider adding one of the reactants slowly to the reaction mixture to control the concentration of reactive intermediates.
-
Visualization of a General Cyclocondensation Troubleshooting Logic:
Caption: Troubleshooting cyclocondensation reactions.
Issue 4: Difficulties in Amide Coupling with Electron-Deficient Aminopyridines
Q4: I am trying to perform an amide coupling reaction with an amino-trifluoromethylpyridine, but the reaction is very sluggish or fails completely. What can I do to drive the reaction to completion?
A4: The trifluoromethyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amino group on the pyridine ring.[1][2] This makes standard amide coupling conditions ineffective.
Strategies to Overcome Low Reactivity:
-
Use a More Reactive Electrophile:
-
Employ Stronger Coupling Reagents:
-
Use highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).[11]
-
-
Increase the Reaction Temperature:
Detailed Protocol for HATU-Mediated Amide Coupling:
-
Acid Activation: In an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, DCM). Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).[11]
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.[11]
-
Amine Addition: Dissolve the amino-trifluoromethylpyridine (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the activated acid mixture.[11]
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, consider gentle heating to 40-50 °C.[11]
References
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 15). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers.
- Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.
- Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
- ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF.
- MacMillan, D. W. C., et al. (n.d.). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central.
- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Royal Society of Chemistry. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
- Kuninobu, Y., et al. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.
- ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines.
- Royal Society of Chemistry. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.
- ACS Publications. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters.
- ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 16). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
- Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
- NIH. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC.
- ResearchGate. (2025, August 6). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Hydrazinylpyridine Synthesis
Welcome to the technical support center for the synthesis of hydrazinylpyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Hydrazinylpyridines are crucial building blocks in medicinal chemistry and material science, and their efficient synthesis is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of a hydrazinylpyridine from a halopyridine and hydrazine hydrate is consistently low. What are the most likely causes and how can I improve it?
Low yields are a common issue and can often be attributed to several factors. The primary reaction is a nucleophilic aromatic substitution (SNAr), and its efficiency is highly dependent on the reaction conditions.
Common Causes for Low Yield:
-
Incomplete Reaction: The reaction may not have reached completion. SNAr reactions with halopyridines can be sluggish.
-
Side Reactions: Competing side reactions can consume starting materials or the desired product. A common side reaction is the formation of di-substituted pyridines or other byproducts.[1]
-
Poor Solubility: The halopyridine starting material may have poor solubility in the chosen solvent, limiting the reaction rate.
-
Product Degradation: The hydrazinylpyridine product may be unstable under the reaction conditions, especially at high temperatures.
-
Inefficient Work-up: Significant product loss can occur during the extraction and purification steps.[2]
Optimization Strategies:
-
Increase Molar Excess of Hydrazine Hydrate: Using a significant excess of hydrazine hydrate can help drive the reaction to completion and minimize the formation of dimeric byproducts.[1] However, a very large excess can complicate the work-up. A molar ratio of 1:1.5 to 1:1.8 of the pyridine halide to hydrazine hydrate is often a good starting point.[3]
-
Elevate Reaction Temperature: Increasing the temperature typically accelerates the reaction rate. Refluxing the reaction mixture is a common practice. Temperatures in the range of 100-150°C are often employed.[3][4]
-
Optimize the Solvent: The choice of solvent is critical. Polar, high-boiling point solvents are generally preferred.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[2][4]
Q2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?
Byproduct formation is often a result of suboptimal reaction conditions that allow for competing reaction pathways.
Strategies to Enhance Selectivity:
-
Temperature Control: While high temperatures can increase the reaction rate, they can also promote the formation of side products. Running the reaction at a lower temperature for a longer duration might improve selectivity.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of hydrazine and other sensitive reagents, which can lead to impurities.[2][3]
-
Purity of Starting Materials: Ensure the purity of your halopyridine and hydrazine hydrate. Impurities in the starting materials can lead to unwanted side reactions.[2]
-
Catalyst-based Methods: For more sensitive substrates, consider a palladium-catalyzed amination (Buchwald-Hartwig reaction). This method can offer higher selectivity and milder reaction conditions. Chelating phosphine ligands are often effective in these reactions.[6][7]
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Aromatic Substitution
This guide provides a systematic approach to troubleshooting low yields in the synthesis of hydrazinylpyridines via the SNAr reaction of a halopyridine with hydrazine hydrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Steps:
-
Verify Reaction Completion: Before altering conditions, confirm that the starting material has been consumed using TLC or LC-MS. If the reaction is incomplete, proceed to step 2. If complete, the issue likely lies in the work-up or side reactions (steps 3 and 4).
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Many procedures call for heating at 100°C or higher.[4] A higher reflux temperature, potentially achieved by using a higher-boiling solvent like butan-1-ol, can be beneficial.
-
Reaction Time: Monitor the reaction over a longer period. Some syntheses may require up to 48 hours.[4]
-
Reagent Stoichiometry: An excess of hydrazine hydrate is often necessary to prevent the formation of di-substituted byproducts.[1]
-
Solvent: If solubility is an issue, or if the reaction is still sluggish, consider changing the solvent. Polar aprotic solvents can sometimes enhance the rate of SNAr reactions.
-
-
Evaluate Work-up and Purification:
-
Extraction: Hydrazinylpyridines can have some water solubility. Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize recovery. Adjusting the pH of the aqueous layer before extraction can sometimes improve partitioning.
-
Purification: The choice of purification method is crucial. Distillation under reduced pressure, crystallization, or column chromatography are common methods.[8][9][10] Be aware that the basicity of pyridines can cause tailing on silica gel columns; this can be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[9]
-
-
Address Side Reactions: If significant byproducts are observed, consider the strategies outlined in FAQ Q2, such as lowering the reaction temperature or using an inert atmosphere.
Guide 2: Product Purification and Stability
Q: My isolated hydrazinylpyridine is a red oil and appears impure. How can I purify it effectively, and what are the stability considerations?
The appearance of a colored oil is common, and effective purification is key to obtaining a stable, high-quality product.[4]
Purification Protocol:
-
Initial Work-up: After the reaction is complete, cool the mixture and dilute it with water. Extract the product with a suitable organic solvent like ethyl acetate.[4]
-
Washing: Wash the combined organic layers with brine to remove excess water and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Final Purification:
-
Distillation: For liquid products, vacuum distillation can be an effective method.
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization is an excellent way to achieve high purity.[2]
-
Column Chromatography: As mentioned, this is a versatile technique, but care must be taken to avoid tailing on silica gel.
-
Stability and Storage:
-
Hydrazinylpyridines can be sensitive to air and light. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator at 2-8°C.
-
Some hydrazinyl compounds can be hygroscopic.[11] Store in a desiccator or a tightly sealed container.
-
If the free base is unstable, consider converting it to a more stable salt, such as a hydrochloride salt, by treating a solution of the base with HCl.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Hydrazinopyridine
This protocol is a representative example based on common literature procedures for the reaction of 2-chloropyridine with hydrazine hydrate.[4]
Reaction Scheme:
Caption: Synthesis of 2-Hydrazinopyridine.
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (80% solution in water is common)
-
Butan-1-ol (or another suitable high-boiling solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Combine 2-chloropyridine (1 eq.) with a significant volume of hydrazine hydrate (e.g., 10 volumes) or a mixture of hydrazine hydrate (e.g., 4-6 molar equivalents) in a suitable solvent like butan-1-ol.[2][4]
-
Heat the reaction mixture to 100°C (or reflux) with stirring.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 8:2 ethyl acetate/methanol).[4] The reaction may take 4-48 hours.[2][4]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3-5 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary by vacuum distillation or crystallization.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Rationale & Key Considerations |
| Starting Material | 2-Chloropyridine | 2-Bromopyridine | Bromopyridines are more reactive than chloropyridines, potentially allowing for milder conditions, but are also more expensive. |
| Solvent | Hydrazine Hydrate (neat) | Butan-1-ol | Using hydrazine hydrate as the solvent maximizes its concentration but can make work-up difficult. A co-solvent like butanol allows for better temperature control and easier work-up.[1][4] |
| Temperature | 100°C | 125-130°C | Higher temperatures increase the reaction rate but may also lead to more byproducts. Optimal temperature is substrate-dependent.[3][4] |
| Catalyst | None (SNAr) | Pd Catalyst + Ligand | The uncatalyzed reaction is common but can require harsh conditions. Pd-catalyzed amination allows for milder conditions and may be necessary for less reactive or sensitive substrates.[6][7] |
References
- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
- Wilsily, A., et al. (2021). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development.
- Arterburn, J. B., et al. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters.
- ResearchGate. (2020). Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review).
- Google Patents. (2019). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- ResearchGate. (2014). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.
- National Center for Biotechnology Information. (n.d.). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2.
- National Center for Biotechnology Information. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Hydrazinopyridine: A Catalyst for Material Science Advancements.
- ResearchGate. (n.d.). Optimization of Reaction Conditions.
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
- DergiPark. (2022). Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2-{(2Z)-2-[1-(4 methoxyphenyl)ethylidene]hydrazinyl}pyridine.
- ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
- ResearchGate. (n.d.). Optimization of reaction conditions a.
- National Center for Biotechnology Information. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.
- Wisdomlib. (2024). Optimization of reaction conditions: Significance and symbolism.
- National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine.
- Royal Society of Chemistry. (2021). Improving the stability of hydrazinium pentazolate through cocrystallization.
- Google Patents. (1987). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
- Google Patents. (1955). US2708653A - Purification of pyridine bases by distillation.
- ResearchGate. (n.d.). Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials to Predict Their Key Electronic and Non-Linear Optical behavior.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 11. Improving the stability of hydrazinium pentazolate through cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
storage and stability issues of 2-hydrazinyl-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 2-hydrazinyl-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, stability, and troubleshooting of this versatile reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
I. Core Concepts: Understanding the Molecule
This compound is a substituted pyridine derivative with significant applications in medicinal and agricultural chemistry.[1][2] Its utility stems from the reactive hydrazinyl group, which serves as a key building block in the synthesis of more complex molecules, often through the formation of hydrazones.[3] However, the very features that make this compound a valuable synthetic intermediate also contribute to its stability challenges. The electron-withdrawing nature of the trifluoromethyl group and the inherent reactivity of the hydrazinyl moiety make the molecule susceptible to degradation if not handled and stored correctly.[4]
dot
Caption: Chemical structure of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment. Supplier recommendations consistently advise storage at refrigerated temperatures, typically between 2-8°C, with some sources suggesting storage at -20°C for the hydrochloride salt.[5] The container should be tightly sealed to prevent exposure to moisture and air. For optimal stability, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended to mitigate oxidative degradation.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C for HCl salt | Minimizes thermal decomposition and slows down potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the sensitive hydrazinyl group. |
| Light | Amber vial or dark location | Protects against light-induced degradation. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis and other moisture-mediated reactions. |
Q2: Is the hydrochloride salt of this compound more stable than the free base?
A2: Yes, the hydrochloride salt form is generally more stable than the free base. The protonation of the hydrazinyl group reduces its nucleophilicity and susceptibility to oxidation. This increased stability is reflected in the storage recommendations, with some suppliers specifically indicating -20°C for the HCl salt, suggesting a greater need to prevent degradation of the more reactive free base.[5]
Q3: Can I store solutions of this compound?
A3: It is generally not recommended to store solutions of this compound for extended periods. If a solution must be prepared, use a dry, aprotic solvent and prepare it fresh before use. If short-term storage is unavoidable, keep the solution under an inert atmosphere and refrigerated. Monitor for any changes in color or the appearance of precipitates, which could indicate degradation.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a troubleshooting guide for common problems encountered during the use of this compound in experimental settings.
dot
Caption: Troubleshooting workflow for experiments with this compound.
Problem 1: The solid this compound has developed a yellow or brownish color.
-
Potential Cause: This is a common indicator of oxidation. The hydrazinyl group is susceptible to air oxidation, which can lead to the formation of colored byproducts.[6]
-
Scientific Explanation: Arylhydrazines can be oxidized to form diazenes and other colored compounds, a process that can be initiated by atmospheric oxygen.[7] The electron-rich hydrazinyl moiety can undergo a one-electron oxidation to form a radical cation, which can then lead to a cascade of reactions.
-
Troubleshooting Steps:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored reagent by analytical methods such as HPLC or NMR spectroscopy.
-
Purification: If minor discoloration is observed, recrystallization from an appropriate solvent may be possible to remove colored impurities.
-
Prevention: For future use, ensure the compound is stored under a robust inert atmosphere (argon or nitrogen) and in a tightly sealed container to minimize exposure to oxygen.
-
Problem 2: My reaction is giving a low yield or no desired product.
-
Potential Cause 1: Degraded Starting Material. If the this compound has degraded due to improper storage, its effective concentration will be lower, and impurities may interfere with the reaction.
-
Troubleshooting:
-
Confirm the purity of your starting material using HPLC or NMR. Look for the appearance of new signals or a decrease in the integration of the characteristic hydrazinyl protons in the NMR spectrum.
-
If degradation is confirmed, use a fresh batch of the reagent.
-
-
-
Potential Cause 2: Incompatible Reagents or Solvents. Hydrazines are nucleophilic and can react with certain functional groups. They are also basic and can be incompatible with strong acids unless the more stable salt form is desired.
-
Troubleshooting:
-
Avoid using protic solvents if hydrolysis is a concern, unless they are part of the reaction mechanism.
-
Be cautious with strong oxidizing agents, as they will readily react with the hydrazinyl group.
-
Ensure that other reagents in your reaction mixture do not contain functional groups that can react with the hydrazinyl moiety in an unintended side reaction.
-
-
-
Potential Cause 3: Hydrolysis. Although hydrazines themselves are less prone to hydrolysis than their hydrazone derivatives, prolonged exposure to water, especially under acidic or basic conditions, can lead to degradation.[8][9][10]
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert and dry atmosphere.
-
-
Problem 3: An unexpected precipitate has formed in my reaction mixture.
-
Potential Cause: This could be due to the formation of an insoluble degradation product or an unexpected salt. Oxidation of hydrazines can lead to the formation of polymeric or other insoluble materials.
-
Troubleshooting Steps:
-
Isolate and Analyze: If possible, isolate the precipitate and analyze it (e.g., by NMR, IR, or MS) to identify its structure. This can provide valuable information about the degradation pathway.
-
Review Reaction Conditions: Scrutinize your reaction setup for potential sources of contamination, moisture, or air leaks.
-
Solubility Test: Test the solubility of your starting material in the reaction solvent to ensure it is not precipitating out before it has a chance to react.
-
IV. Analytical Protocols for Quality Control
To ensure the integrity of your experiments, it is essential to verify the purity of this compound, especially if it has been stored for an extended period or shows signs of discoloration.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. The presence of additional peaks indicates impurities. Degradation will likely result in the appearance of new peaks, often at different retention times.
Protocol 2: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for assessing the purity and identifying the degradation of this compound.
-
Solvent: Use a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Procedure: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
A pure sample will show the expected signals for the aromatic protons and the hydrazinyl protons.
-
The presence of unexpected signals suggests impurities.
-
A decrease in the integration of the hydrazinyl proton signals relative to the aromatic signals can indicate degradation of the hydrazinyl moiety.
-
Broadening of signals can also be an indication of the presence of paramagnetic species, which can be formed during oxidative degradation.
-
V. Concluding Remarks
As a Senior Application Scientist, I emphasize that the success of your research often hinges on the quality of your starting materials. This compound is a potent reagent, but its reactivity necessitates careful handling and storage. By understanding its stability profile and implementing the troubleshooting strategies outlined in this guide, you can mitigate the risks of degradation and ensure the integrity and reproducibility of your experimental outcomes.
VI. References
-
Kameswara Rao, A., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
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Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526.
-
BenchChem. (2025). A Comparative Guide to the Stability of Hydrazones for Researchers and Drug Development Professionals.
-
Kadam, M. B., et al. (2025). Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine. African Journal of Biomedical Research.
-
Synquest Labs. (n.d.). 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet.
-
Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
-
Apollo Scientific. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
-
Deruish, A. V., & Malykh, E. V. (2025). Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Zhurnal Analiticheskoi Khimii.
-
BenchChem. (2025). Troubleshooting common side reactions in N-phenylhydrazine-1,2-dicarboxamide preparation.
-
Green, M. T., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
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AK Scientific, Inc. (n.d.). 3-Amino-4-fluoro-2-(trifluoromethyl)pyridine Safety Data Sheet.
-
Reddy, T. S., et al. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega.
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Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
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Ng, C. W., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
-
Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
-
ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–270.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
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Wang, Y., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1061-1062, 359-365.
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BenchChem. (2025). Preventing common side reactions during the synthesis and handling of hydrazones.
-
Roberts, D. A. (2018). The importance of trifluoromethyl pyridines in crop protection. Journal of Fluorine Chemistry.
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
-
Ohtsuka, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters.
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Balch, A. L., et al. (1993). In Situ Monitoring of the Degradation of Iron Porphyrins by Dioxygen with Hydrazine as Sacrificial Reductant. Detection of Paramagnetic Intermediates in the Coupled Oxidation Process by (1)H NMR Spectroscopy. Inorganic Chemistry, 32(8), 1364–1372.
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ChemicalBook. (n.d.). PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR spectrum.
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Schmid, J., et al. (2007). Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 649-656.
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Cashmore, A. R., & Petersen, G. B. (1969). The degradation of DNA by hydrazine: identification of 3-ureidopyrazole as a product of the hydrazinolysis of deoxycytidylic acid residues. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 174(2), 591-603.
-
ChemScene. (n.d.). 1049744-89-9 | 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl.
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Duan, G., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 27(19), 6289.
-
BenchChem. (2025). troubleshooting common side reactions in 1,2,4-triazine functionalization.
-
ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b).
-
Abood, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 43-52.
-
Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(1), 102-110.
-
Agnitio Pharma. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine 1035173-53-5 C6H6F3N3.
-
Jasiński, R. (2022). On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. Molecules, 27(5), 1633.
-
Figueroa, J. S., & Cummins, C. C. (2003). The niobaziridine-hydride functional group: synthesis and divergent reactivity. Journal of the American Chemical Society, 125(14), 4020–4021.
-
Engström, M. T., et al. (2021). Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS. Metabolites, 11(4), 199.
-
ResearchGate. (n.d.). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots.
Sources
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- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Reactions with 2-hydrazinyl-5-(trifluoromethyl)pyridine
Welcome to the technical support resource for 2-hydrazinyl-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile reagent. My goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental outcomes, empowering you to optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users in the field.
Section 1: Reaction Initiation & Conversion Problems
Question 1: My reaction with this compound is not starting or shows very low conversion. What are the primary factors to investigate?
Answer: Failure to initiate a reaction is a frequent yet solvable issue. The root cause often lies in one of three areas: the integrity of the starting material, the reaction setup, or the fundamental reaction conditions.
-
Reagent Activation (The Hydrochloride Salt): A critical detail often overlooked is that this compound is commonly supplied as a hydrochloride (HCl) salt for enhanced stability.[1][2][3] The hydrazine nitrogen is protonated in this form, rendering it non-nucleophilic. To initiate the reaction, the free hydrazine must be liberated by adding at least one equivalent of a suitable base.
-
Recommended Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), sodium acetate (NaOAc), or potassium carbonate (K₂CO₃) are common choices. The choice depends on the solvent and the acid sensitivity of your other reagents. For instance, in an alcoholic solvent, an amine base is typically sufficient.
-
-
Reagent Purity and Storage: Hydrazine derivatives can be susceptible to aerial oxidation over time.
-
Storage: This reagent should be stored under an inert atmosphere, protected from light, and kept in a cool, dry place, with many suppliers recommending refrigerated or freezer storage (-20°C).[1][4]
-
Verification: If the reagent is old or has been stored improperly, its purity should be verified by ¹H NMR or LC-MS before use. Degradation can lead to a complex mixture of impurities and a lower effective concentration of the active hydrazine.
-
-
Solvent and Temperature: The choice of solvent is crucial. For typical condensation reactions to form pyrazoles or hydrazones, protic solvents like ethanol or acetic acid are effective as they can facilitate proton transfer steps in the mechanism.[5][6] If the reaction is sluggish, gentle heating (e.g., 50-80°C) can significantly increase the rate, but should be monitored to prevent byproduct formation.
Question 2: I am attempting a pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the selectivity?
Answer: This is an excellent and common question that delves into the mechanistic subtleties of pyrazole formation. The formation of two regioisomers arises because the initial nucleophilic attack can occur from either nitrogen of the hydrazine onto either of the two non-equivalent carbonyl carbons of your diketone.
The key to controlling regioselectivity is to exploit the electronic and steric differences in the reactants, which can be modulated by the reaction conditions.[7]
-
Underlying Principle: The 5-(trifluoromethyl)pyridine moiety is strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent nitrogen atom (N1) compared to the terminal nitrogen (N2). The reaction's regiochemical outcome is a battle between which hydrazine nitrogen attacks which carbonyl carbon.
-
Acidic Conditions (e.g., Acetic Acid Solvent or Catalytic H₂SO₄): In an acidic medium, the more basic carbonyl group of the diketone will be preferentially protonated, making it more electrophilic. The more nucleophilic terminal nitrogen (N2) of the hydrazine will then preferentially attack this activated carbonyl. Subsequent cyclization and dehydration lead to the pyrazole. This strategy often favors the formation of a single regioisomer.[7] A study on the reaction between 2-hydrazino-4,6-dimethylpyrimidine and trifluoromethyl-β-diketones demonstrated that acidic conditions can change regioselectivity, leading to 5-trifluoromethylpyrazoles instead of the hydroxypyrazoline intermediates formed under neutral conditions.[7]
-
Neutral Conditions (e.g., Ethanol Reflux): In the absence of a strong acid, the reaction proceeds under kinetic control based on the inherent electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens. This frequently results in a mixture of isomers, as the energy barrier for the two competing pathways can be very similar.[5]
Troubleshooting Strategy: To optimize for a single isomer, I recommend setting up parallel screening reactions:
-
Reaction A (Acidic): Run the reaction in glacial acetic acid at 60-80°C.
-
Reaction B (Neutral): Run the reaction in absolute ethanol with one equivalent of a non-nucleophilic base like triethylamine (to free the hydrazine from its HCl salt) at reflux.
-
Analysis: Compare the product ratios in both reactions using ¹H NMR or LC-MS to determine the optimal condition for your specific substrate.
Section 2: Impurities and Product Isolation
Question 3: My crude product shows significant byproduct formation that is difficult to separate. What are the likely side reactions?
Answer: Byproduct formation often stems from the inherent reactivity of the hydrazine functional group or impurities in the starting materials.
-
Oxidative Degradation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), the hydrazine can be oxidized, leading to colored impurities and reduced yield. Always degas your solvent and maintain an inert atmosphere, especially if heating for prolonged periods.
-
Formation of Hydrazones: In pyrazole synthesis from 1,3-dicarbonyls, the intermediate hydrazone can be stable under certain conditions and may be isolated as a major byproduct if the final cyclization step is slow. Switching to acidic conditions and ensuring sufficient heat can drive the reaction to completion.[8]
-
Self-Condensation/Dimerization: Although less common, highly reactive hydrazines can potentially undergo self-condensation reactions, leading to complex oligomeric byproducts. This is more likely at very high concentrations or temperatures.
Purification Tip: Most target products (pyrazoles, hydrazones) are moderately polar. Standard silica gel column chromatography is usually effective. If you have highly polar baseline impurities, they may be unreacted starting material (especially the HCl salt) or degradation products. A pre-column aqueous wash (e.g., with dilute NaHCO₃ solution) of your organic extract can help remove these before chromatography.
Troubleshooting Workflows & Protocols
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for diagnosing a failed reaction.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1049744-89-9|2-Hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-Hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride | 1049744-89-9 [sigmaaldrich.com]
- 4. 89570-85-4|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Synthesis of 2-hydrazinyl-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-hydrazinyl-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. Here, we address common challenges and provide in-depth, field-proven insights in a practical question-and-answer format to streamline your synthetic efforts.
Section 1: The Primary Synthetic Route & Troubleshooting
This section focuses on the most prevalent method for synthesizing this compound: the direct nucleophilic aromatic substitution (SNAr) of a halogenated precursor with hydrazine.
Q1: What is the most common and direct synthetic route to this compound?
The most established and widely practiced method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-(trifluoromethyl)pyridine and hydrazine hydrate.[1] The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom activates the C2 position, making it susceptible to nucleophilic attack by hydrazine.
Caption: Primary SNAr route to the target compound.
Q2: My reaction yield is low, or the conversion is incomplete. What are the common causes and how can I fix them?
Low yield or incomplete conversion in this SNAr reaction typically stems from a few key parameters. Let's troubleshoot this systematically.
Causality Analysis:
-
Reaction Temperature: The SNAr reaction has a significant activation energy barrier. Insufficient temperature is the most common reason for a sluggish reaction. While some protocols use hydrazine hydrate as both reactant and solvent at reflux (~100-110°C), higher temperatures may be needed.[1][2]
-
Reagent Stoichiometry & Quality: Hydrazine is both the nucleophile and can act as a reducing agent. Using a large excess is crucial to drive the equilibrium towards the product. The quality of hydrazine hydrate is also paramount; older stock can have a lower concentration.
-
Solvent Choice: The solvent must be able to dissolve the starting materials and be stable at the required reaction temperature. While the reaction can be run neat in hydrazine hydrate, high-boiling point alcohols like n-butanol can improve solubility and allow for higher reflux temperatures (125-130°C), which can be beneficial.[2][3]
Caption: Decision workflow for troubleshooting low reaction yield.
Q3: I'm observing significant side products. What are they and how can they be minimized?
While this reaction is generally clean, side products can arise, primarily due to the reactivity of hydrazine and potential impurities.
-
Potential Side Products:
-
Bis-addition Products: Formation of N,N'-bis(5-(trifluoromethyl)pyridin-2-yl)hydrazine. This is minimized by using a large excess of hydrazine hydrate, which statistically favors the mono-substitution.
-
Reductive Defluorination: Although less common under these conditions, highly reactive hydrazine at elevated temperatures can potentially interact with the trifluoromethyl group. This is rare but can be checked for via mass spectrometry.
-
Impurity-derived Products: The purity of the starting 2-chloro-5-(trifluoromethyl)pyridine is critical. Isomeric impurities from its own synthesis will lead to corresponding isomeric hydrazinylpyridine products, which can be difficult to separate.[4]
-
Mitigation Strategy: The most effective way to minimize side products is to use a significant excess of fresh hydrazine hydrate and ensure the purity of your starting chloro-pyridine precursor.
Q4: What is the best practice for purifying this compound?
The purification strategy depends on the scale and the nature of the impurities.
-
Aqueous Workup: After the reaction, the excess hydrazine is typically removed under reduced pressure. The residue is then diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.[1]
-
Crystallization: The crude product, often an oil or a low-melting solid, can be purified by crystallization.[5] A solvent system like ethanol/water or hexanes/ethyl acetate is a good starting point.
-
Salt Formation: For enhanced stability and easier handling of the final product, it can be converted to its hydrochloride salt.[6][7] This is achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in ether or dioxane). The resulting salt often precipitates as a stable, crystalline solid that is easier to filter and dry.
Section 2: Synthesis of the Key Precursor
The quality of your final product is entirely dependent on the quality of your starting material, 2-chloro-5-(trifluoromethyl)pyridine. Understanding its synthesis is key to troubleshooting.
Q5: What are the primary industrial routes to the 2-chloro-5-(trifluoromethyl)pyridine precursor?
This precursor is not trivial to synthesize and is a significant cost driver. The most common industrial routes start from inexpensive 3-picoline (3-methylpyridine).[4][8][9] The process is multi-step and requires careful control to manage selectivity and yield.
Caption: Common multi-step synthesis of the key precursor.
Key Insight: A major challenge in this sequence is the formation of the 2-chloro-3-methylpyridine isomer during the ring chlorination step.[4] While some procedures carry the mixture through to the next step, separating these isomers is crucial for obtaining a pure final product.
Section 3: Experimental Protocols & Data
Detailed Protocol: Synthesis of this compound
This protocol is a representative example. All researchers must perform their own risk assessment before beginning.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.).
-
Add hydrazine hydrate (8-10 eq., ~64% aqueous solution).
-
Optional: Add n-butanol (2-3 mL per gram of starting material) as a co-solvent.[3]
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (typically 100-120°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
If used, remove the n-butanol under reduced pressure.
-
Dilute the residue with deionized water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, often as a yellow or red oil.[1]
Step 4: Purification
-
The crude product can be purified by silica gel column chromatography or crystallization.
-
For conversion to the HCl salt, dissolve the purified free base in a minimal amount of ethyl acetate and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid, wash with cold ether, and dry under vacuum.[6]
Table 1: Typical Reaction Parameters
| Parameter | Condition | Rationale / Notes |
| Solvent | Neat Hydrazine Hydrate, n-Butanol, Ethanol | Higher boiling point solvents allow for increased reaction rates.[1][3] |
| Temperature | 100 - 130 °C | Essential to overcome the activation energy of the SNAr reaction.[2] |
| Time | 12 - 48 hours | Conversion should be monitored by TLC/LC-MS to determine endpoint. |
| Hydrazine Excess | 5 - 10 equivalents | Drives the reaction to completion and minimizes bis-addition side products. |
| Typical Yield | 70 - 95% | Highly dependent on precursor purity and reaction conditions. |
References
- Wilsily, A., Mennen, S. M., Cosbie, A., & Milne, J. E. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(1), 94-101. [Link]
- Dissertation. (n.d.). 2 - chloro -5 - (trifluoromethyl) pyridine research.
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- Umemoto, T., & Nagayoshi, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–268. [Link]
- Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (2012). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
- Google Patents. (2017).
- Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (2014). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
- Google Patents. (2019).
Sources
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. 2-Hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride | 1049744-89-9 [sigmaaldrich.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Trifluoromethylpyridine Synthesis: A Technical Support Guide for By-Product Management
Welcome to the technical support center for trifluoromethylpyridine (TFMP) synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of trifluoromethylation reactions. The introduction of the trifluoromethyl (-CF3) group is a cornerstone of modern agrochemical and pharmaceutical development, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, the synthetic routes to these valuable compounds are often accompanied by the formation of challenging by-products.
This document provides in-depth, field-proven insights into managing these impurities. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may encounter during your experiments. Our focus is not just on the "how," but the fundamental "why," empowering you to make informed decisions to optimize your synthetic outcomes.
Part 1: Troubleshooting Guide - Common By-Product Scenarios
This section addresses specific, common problems encountered during TFMP synthesis, providing explanations for their root causes and actionable protocols for mitigation.
Scenario 1: Incomplete Halogen Exchange (Halex) Reactions
Question: My reaction of a (trichloromethyl)pyridine with HF (Swarts reaction) is sluggish and yields significant amounts of (dichlorofluoromethyl)- and (chlorodifluoromethyl)pyridine by-products. How can I drive the reaction to completion?
Root Cause Analysis: The halogen exchange (Halex) reaction, often referred to as the Swarts reaction, is a stepwise substitution of chlorine for fluorine.[2][3][4] The formation of partially fluorinated intermediates is a common issue. This typically points to three main factors: insufficient reactivity of the fluorinating agent, suboptimal reaction conditions (temperature and pressure), or catalyst deactivation.
-
Fluorinating Agent: While anhydrous hydrogen fluoride (HF) is the industrial standard, its reactivity can be hampered by impurities or insufficient excess. Antimony trifluoride (SbF3), often with an Sb(V) promoter like SbCl5 (Swarts reagent), provides an alternative pathway but requires careful handling.[5][6]
-
Reaction Kinetics: The energy barrier for replacing the final chlorine atom is higher than for the first two. The reaction often requires elevated temperatures and superatmospheric pressures to achieve full conversion.[3] Insufficient heat or pressure will stall the reaction, leading to an accumulation of intermediates.
-
Catalysis: When using metal halide catalysts (e.g., FeCl3, FeF3), their activity can diminish over the course of the reaction, hindering the final, most difficult substitution step.[3]
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the use of truly anhydrous HF. Water contamination can reduce its efficacy.
-
Optimize Reaction Conditions:
-
Temperature & Pressure: Gradually increase the reaction temperature and pressure within the safe limits of your reactor. For many substrates, temperatures in the range of 150°C - 250°C and pressures from 15 to 1,200 psig are necessary to drive the reaction to completion.[3]
-
Molar Ratio: Use a sufficient molar excess of the fluorinating agent. A minimum of 3 molar equivalents of HF per trichloromethyl group is a standard starting point.[3]
-
-
Catalyst Selection & Loading: If using a catalyst, ensure an adequate loading (typically 1-10 mole percent).[3] Consider catalysts known for high activity in Halex reactions.
-
Monitor Reaction Progress: Use in-situ monitoring (if available) or carefully planned time-point sampling (e.g., GC-MS analysis of quenched aliquots) to track the disappearance of starting material and intermediates. The reaction may require extended times, from 1 to over 100 hours, to reach completion.[3]
Workflow for Optimizing Halex Reactions
Caption: Troubleshooting workflow for incomplete halogen exchange.
Scenario 2: Formation of Regioisomeric By-Products
Question: My trifluoromethylation reaction on a substituted pyridine yields a mixture of 2-, 3-, and 4-CF3 isomers that are extremely difficult to separate. How can I improve the regioselectivity?
Root Cause Analysis: Regioisomer formation is a classic challenge in pyridine chemistry, stemming from the subtly different electronic properties at the 2-, 3-, and 4-positions. The cause of poor selectivity is highly dependent on the reaction mechanism.
-
Radical Trifluoromethylation: Methods that generate a free trifluoromethyl radical (CF3•) often exhibit poor regioselectivity. The high reactivity of the radical leads to attacks at multiple positions on the pyridine ring, resulting in isomeric mixtures.[7]
-
Nucleophilic Trifluoromethylation: Pyridines are electron-deficient heterocycles, making them susceptible to nucleophilic attack primarily at the C2 and C4 positions. Without a directing group or a specific activation strategy, achieving C3 selectivity is difficult.[8][9]
-
High Temperatures: At elevated reaction temperatures, thermodynamic equilibrium between isomers can be established, or competing reaction pathways (like a benzyne-type mechanism) may become accessible, leading to a loss of selectivity.[10]
Mitigation Strategies & Protocols:
-
Mechanism-Driven Reagent Choice: Move away from non-selective radical pathways.
-
For C2/C4 Selectivity: Utilize nucleophilic CF3 sources like the Ruppert-Prakash reagent (TMSCF3) or Togni reagents, which inherently favor attack at the electron-poor centers of the pyridine ring.[11]
-
For C3 Selectivity: This is a more advanced challenge. Recent methods have shown success by temporarily activating the pyridine ring to direct the trifluoromethylation. A state-of-the-art protocol involves a hydrosilylation of the pyridine, which forms an N-silyl enamine intermediate. This intermediate then reacts with an electrophilic CF3+ source (like a Togni reagent) to selectively deliver the CF3 group to the C3 position.[8][9][12][13]
-
-
Protocol for 3-Position-Selective Trifluoromethylation (based on Kuninobu, Y. et al.): [8][9]
-
Step 1: Hydrosilylation (Activation): In an inert atmosphere, dissolve the pyridine substrate in a dry, non-protic solvent (e.g., 1,2-dichloroethane). Add a hydrosilane (e.g., methylphenylsilane) and a Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane). Heat the mixture (e.g., to 65°C) and monitor for the formation of the N-silyl enamine intermediate.
-
Step 2: Trifluoromethylation: Cool the reaction mixture (e.g., to 0°C). Add the electrophilic trifluoromethylating agent (e.g., Togni Reagent I) portion-wise.
-
Step 3: Re-aromatization: After the trifluoromethylation is complete, add an oxidant (e.g., DDQ) to re-aromatize the ring and yield the 3-trifluoromethylpyridine product.
-
Step 4: Workup & Purification: Perform an appropriate aqueous workup and purify the product using column chromatography.
-
Regioselectivity Control Pathway
Caption: Decision pathway for managing regioisomeric by-products.
Scenario 3: Formation of Over-Chlorinated By-Products
Question: In my simultaneous chlorination/fluorination process starting from 3-picoline, I'm getting a high yield of multi-chlorinated pyridines instead of my desired 2-chloro-5-(trifluoromethyl)pyridine. What parameters should I adjust?
Root Cause Analysis: This issue is common in vapor-phase reactions where multiple reactive gases are present.[2][14] The formation of multi-chlorinated by-products is a direct consequence of the reaction conditions being too harsh or the reactant stoichiometry being incorrect, leading to excessive chlorination of the pyridine ring itself.
-
Chlorine Stoichiometry: An excess molar ratio of chlorine gas relative to the pyridine substrate will inevitably lead to further chlorination on the aromatic ring after the initial desired chlorination has occurred.
-
Reaction Temperature: High temperatures can increase the rate of all reactions, including the undesired nuclear chlorination steps.[2]
Troubleshooting Protocol:
-
Control Molar Ratio of Chlorine: This is the most critical parameter. Carefully reduce the molar ratio of chlorine gas to the pyridine substrate. This will decrease the availability of chlorine for secondary reactions on the pyridine ring.
-
Optimize Reaction Temperature: Lower the reaction temperature in controlled increments. While high temperatures are needed for the initial chlorination/fluorination of the methyl group, an excessively high temperature in the nuclear chlorination phase promotes over-chlorination.
-
Reactor Design: In systems with distinct reaction zones (e.g., a fluidized-bed for fluorination and an empty phase for nuclear chlorination), ensure the temperature and reactant concentrations in the second phase are optimized specifically for mono-chlorination.[2][14]
Data Summary: Controlling Over-Chlorination
| Parameter | Action | Expected Outcome | Reference |
| Molar Ratio of Cl2 | Decrease | Reduces the rate of secondary and tertiary nuclear chlorination. | [2][14] |
| Reaction Temperature | Decrease | Slows the kinetics of over-chlorination more significantly than the desired mono-chlorination. | [2] |
| Residence Time | Optimize | Adjust flow rates to minimize the time the desired product spends in the high-temperature chlorination zone. | N/A |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying trifluoromethylpyridines away from reaction by-products?
A1: Distillation is the most common and industrially viable method for separating the desired trifluoromethylpyridine product from by-products, especially in the context of Halex reactions.[3] It is effective for separating components with different boiling points, such as the target product from under-fluorinated (e.g., -CF2Cl) and over-fluorinated/chlorinated materials. For complex mixtures of regioisomers or by-products with similar boiling points, preparative column chromatography on silica gel is the preferred laboratory-scale method.
Q2: I am using the Ruppert-Prakash reagent (TMSCF3) and observe the formation of fluoroform (CF3H). What causes this and how can I prevent it?
A2: Fluoroform is generated when the active trifluoromethyl anion intermediate is quenched by a proton source. The most common culprit is residual water in your reaction solvent or on your glassware. The reaction of TMSCF3 with even trace amounts of water can lead to the formation of fluoroform, which is a competing and unproductive pathway.[15] To prevent this, ensure all glassware is rigorously oven- or flame-dried, and use anhydrous solvents freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Performing the reaction under a strictly inert atmosphere (N2 or Argon) is crucial.
Q3: When using Togni reagents, I see several unexpected side products. What are the likely culprits?
A3: Togni reagents, while powerful, can participate in multiple reaction pathways.
-
Radical vs. Polar Pathways: Depending on the substrate and catalyst (e.g., CuI), the reaction can proceed via a CF3 radical or a polar mechanism, leading to different outcomes.[16] Understanding your specific system is key.
-
Solvent Participation: Solvents can act as reactants. For example, when using DMF with Togni reagent and an alkene, you may observe hydrotrifluoromethylation, where DMF acts as the hydrogen source, yielding a by-product.[17]
-
Reagent Decomposition: Togni reagent II is metastable and can decompose upon heating, releasing CF3I and forming by-products like trifluoromethyl-2-iodobenzoate.[18] Ensure the reaction temperature is well-controlled.
Q4: What are the best analytical techniques for identifying and quantifying by-products in my reaction mixture?
A4: A combination of techniques is most effective for comprehensive by-product analysis.
-
19F NMR Spectroscopy: This is the most powerful tool for identifying fluorine-containing compounds. Each unique trifluoromethyl group (and other fluorinated by-products like -CF2Cl) will have a distinct chemical shift, allowing for unambiguous identification and quantification of isomers and impurities.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components and providing both retention time and mass-to-charge ratio data, which is invaluable for identifying by-products.
-
High-Performance Liquid Chromatography (HPLC): Used for less volatile compounds and for purification monitoring.
-
Nuclear Magnetic Resonance (NMR): Standard 1H and 13C NMR are essential for full structural elucidation of isolated by-products.[21][22]
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–266. [Link]
- Grushin, V. V. (2010).
- Tordeux, M., & Wakselman, C. (1987). Preparation of (trifluoromethyl)pyridines.
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Validation & Comparative
A Comparative Guide to 2-Hydrazinyl-5-(Trifluoromethyl)Pyridine and Other Key Hydrazine Derivatives
This guide offers an in-depth comparison of 2-hydrazinyl-5-(trifluoromethyl)pyridine with other seminal hydrazine derivatives. We will explore their distinct physicochemical properties, reactivity, and performance in key synthetic applications, providing researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their work.
Introduction to Hydrazine Derivatives
Hydrazine (N₂H₄) and its derivatives are a cornerstone of modern synthetic and medicinal chemistry. The nucleophilic nature of the N-N bond makes them versatile reagents for constructing carbon-nitrogen and nitrogen-nitrogen bonds, which are pivotal in forming a vast array of heterocyclic compounds.[1] From established pharmaceuticals to critical analytical reagents, the strategic modification of the hydrazine scaffold has yielded compounds with highly tailored properties.
This guide focuses on this compound, a fluorinated heterocyclic hydrazine that has gained significant traction as a building block in drug discovery. We will objectively compare its performance and characteristics against a curated selection of other hydrazine derivatives, each representing a distinct chemical class and application space:
-
Aryl Hydrazines: Phenylhydrazine, the archetypal aromatic hydrazine.
-
Hydrazides: Isoniazid, a frontline antitubercular drug.
-
Heterocyclic Hydrazines: Hydralazine, a well-known vasodilator.
-
Analytical Reagents: 2,4-Dinitrophenylhydrazine (DNPH), the classic reagent for carbonyl detection.
Below is a diagram illustrating the structural relationships of the compounds discussed in this guide.
Caption: Logical relationships between core hydrazine and its key derivatives.
Section 1: Physicochemical Properties and Reactivity Profiles
The utility of a hydrazine derivative is dictated by its structure. Electron-donating or -withdrawing groups, steric hindrance, and the nature of the scaffold (aryl vs. heterocyclic) profoundly influence nucleophilicity, stability, and solubility.
This compound is a unique construct. The pyridine ring is a π-deficient heterocycle, which acts as an electron-withdrawing group. This effect is significantly amplified by the potent electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position. The -CF₃ group also dramatically increases the molecule's lipophilicity, a key parameter for cell permeability in drug candidates.[2] These features modulate the reactivity of the hydrazinyl group, making it a unique building block for medicinal chemistry.[3][4]
In contrast, Phenylhydrazine is the simplest aryl hydrazine. The phenyl ring is less electron-withdrawing than the trifluoromethyl-substituted pyridine ring, rendering the terminal nitrogen of the hydrazine moiety more nucleophilic.[5][6][7]
Isoniazid , an isonicotinic acid hydrazide, features a carbonyl group attached to the hydrazine. The adjacent carbonyl group delocalizes the lone pair of electrons from the nitrogen, reducing its nucleophilicity compared to simple hydrazines. Isoniazid is a prodrug that requires enzymatic activation to exert its antitubercular effects by inhibiting mycolic acid synthesis.[8][9][10][11][12]
Hydralazine , a phthalazine derivative, is a heterocyclic hydrazine used to treat high blood pressure by acting as a direct-acting smooth muscle relaxant.[13][14][15][16][17]
2,4-Dinitrophenylhydrazine (DNPH) is an extreme case. The two strongly electron-withdrawing nitro groups on the phenyl ring significantly reduce the nucleophilicity of the hydrazine. This decreased reactivity is ideal for its use as a specific reagent for forming stable, crystalline hydrazone derivatives with aldehydes and ketones for identification purposes.[18][19][20][21]
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Structural Features & Effects |
| This compound | C₆H₆F₃N₃ | 177.13 | Solid | -CF₃ Group: Potent electron-withdrawing, increases lipophilicity and metabolic stability.[2][22] Pyridine Ring: π-deficient, electron-withdrawing. |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Pale yellow oily liquid or crystals | Phenyl Group: Basic aromatic scaffold, moderately activating for reactions like Fischer indole synthesis.[5][7][23] |
| Isoniazid | C₆H₇N₃O | 137.14 | Crystalline solid | Acyl Group (-CONHNH₂): Reduces nucleophilicity; acts as a prodrug.[8][9] Pyridine Ring: Core of its biological activity. |
| Hydralazine | C₈H₈N₄ | 160.18 | Yellow crystalline powder | Phthalazine Ring: Heterocyclic structure central to its vasodilatory action.[13][15] |
| 2,4-Dinitrophenylhydrazine (DNPH) | C₆H₆N₄O₄ | 198.14 | Red to orange solid | Two -NO₂ Groups: Strongly electron-withdrawing, reduces nucleophilicity, forms stable, colored precipitates with carbonyls.[18][19] |
Section 2: Applications in Synthesis and Medicinal Chemistry
The structural differences outlined above translate directly into distinct applications.
This compound is primarily valued as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[24] The trifluoromethyl-pyridine motif is found in numerous active ingredients, prized for enhancing biological activity and metabolic stability.[24][25] Its reaction with dicarbonyl compounds or their equivalents is a common strategy to build more complex heterocyclic systems like pyrazoles and triazoles, which are themselves "privileged structures" in medicinal chemistry. It has been specifically identified as a useful modulator of the TRPA1 ion channel, which is implicated in pain pathways.[3][4]
Phenylhydrazine is famous for its role in the Fischer indole synthesis , a powerful method for creating the indole ring system, which is a core component of many natural products and pharmaceuticals.[5][7] It is also used to form phenylhydrazones from simple sugars, facilitating their separation and identification.[7]
Isoniazid and Hydralazine are not primarily synthetic reagents but are end-products themselves—powerful drugs that have been in clinical use for decades.[8][13][26] Their inclusion here highlights how the hydrazine moiety can be integral to a molecule's pharmacophore.
2,4-Dinitrophenylhydrazine (DNPH) serves a very different purpose. Its reaction with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone precipitates is a classic qualitative test known as Brady's Test .[19][20][21] The sharp melting points of these derivatives can be used to identify the original carbonyl compound.[20]
Table 2: Comparative Applications and Roles
| Compound | Primary Application | Biological Target / Chemical Reaction | Significance |
| This compound | Synthetic Intermediate | TRPA1 modulation; Building block for pyrazoles, triazoles, etc.[3][4] | Valuable for introducing the bio-active trifluoromethyl-pyridine motif into new drug candidates.[24] |
| Phenylhydrazine | Synthetic Reagent | Fischer Indole Synthesis; Formation of osazones from sugars.[5][7] | Foundational reagent in heterocyclic chemistry and carbohydrate analysis. |
| Isoniazid | Drug (Antibiotic) | Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.[8][9][10] | First-line treatment for tuberculosis for over 70 years.[11] |
| Hydralazine | Drug (Vasodilator) | Direct relaxation of arterial smooth muscle.[13][15][17] | Treatment of hypertension and heart failure.[13][14] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Analytical Reagent | Nucleophilic addition-elimination with carbonyls (Brady's Test).[18][19] | Gold standard for qualitative identification of aldehydes and ketones. |
Section 3: Experimental Protocols & Comparative Performance
To illustrate the practical differences in reactivity, we will outline a common synthetic transformation: the synthesis of a pyrazolone derivative from a β-ketoester. This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization.
Caption: General experimental workflow for pyrazolone synthesis.
Protocol 3.1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol uses phenylhydrazine as the standard reagent.
Causality: The choice of glacial acetic acid as both a solvent and a catalyst is deliberate. It protonates the carbonyl oxygen of the β-ketoester, activating it for nucleophilic attack by the phenylhydrazine. The subsequent heating provides the activation energy for both the initial condensation and the final intramolecular cyclization, which expels ethanol.
Methodology:
-
Reactant Addition: In a 100 mL round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol).
-
Solvent/Catalyst: Carefully add glacial acetic acid (30 mL).
-
Hydrazine Addition: While stirring, add phenylhydrazine (10.8 g, 0.1 mol) dropwise to the mixture. The reaction is exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120°C) for 1 hour.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature, then pour it into 100 mL of ice-cold water with stirring.
-
Crystallization & Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from aqueous ethanol to yield the pure pyrazolone product.
Protocol 3.2: Synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-3-methyl-5-pyrazolone
This protocol is adapted for the less nucleophilic this compound.
Causality: Due to the reduced nucleophilicity of the fluorinated hydrazine, harsher conditions or longer reaction times may be necessary. Using a higher boiling point solvent like n-butanol can facilitate the reaction without needing a strong acid catalyst, which could cause unwanted side reactions with the pyridine ring.
Methodology:
-
Reactant Setup: In a 100 mL round-bottom flask with a reflux condenser, dissolve this compound (17.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in n-butanol (50 mL).
-
Heating: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is expected to be slower than with phenylhydrazine.
-
Work-up: After completion, cool the reaction mixture. The solvent can be removed under reduced pressure.
-
Isolation: The resulting residue is triturated with cold diethyl ether or hexane to induce crystallization. The solid product is collected by vacuum filtration, washed with the cold solvent, and can be further purified by recrystallization or column chromatography if necessary.
Section 4: Safety and Handling
Hydrazine derivatives must be handled with care, as many are toxic and potential carcinogens.
-
This compound: As with most novel research chemicals, comprehensive toxicity data is limited. It should be handled with standard laboratory precautions: use of personal protective equipment (gloves, safety glasses, lab coat) and a chemical fume hood.
-
Phenylhydrazine: Highly toxic if swallowed, inhaled, or absorbed through the skin.[23] It is a suspected carcinogen and can cause hemolytic anemia and damage to the liver and kidneys.[5][23] Strict engineering controls are required.
-
Isoniazid: While a therapeutic drug, it has known side effects, including hepatotoxicity and peripheral neuropathy.[8][9]
-
Hydralazine: Side effects can include headache, tachycardia, and a lupus-like syndrome with long-term use.[13][14]
-
2,4-Dinitrophenylhydrazine (DNPH): It is relatively sensitive to shock and friction and is a potential explosive, especially when dry.[18] It is typically supplied wetted with water or another solvent to mitigate this hazard.[18]
Conclusion
The strategic choice of a hydrazine derivative is critical for achieving desired outcomes in research and development. While classic reagents like phenylhydrazine and DNPH remain indispensable for foundational synthesis and analysis, the evolution of medicinal chemistry demands more sophisticated building blocks.
This compound stands out as a modern, high-value intermediate. Its defining features—the electron-withdrawing nature of the trifluoromethyl-pyridine scaffold and enhanced lipophilicity—impart unique reactivity and desirable pharmacokinetic properties to its downstream products. Although its reduced nucleophilicity may require modified reaction conditions compared to simpler aryl hydrazines, the payoff is access to novel chemical space populated by metabolically robust and biologically active compounds. This makes it an exceptionally powerful tool for scientists aiming to develop the next generation of pharmaceuticals and agrochemicals.
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A Senior Application Scientist's Guide to the Bioactivity of Trifluoromethylpyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design.[1][2] Among these, the trifluoromethylpyridine (TFMP) scaffold is a privileged structure, prized for its ability to enhance critical drug-like properties, including metabolic stability, binding affinity, and bioavailability.[3][4][5] However, the biological consequence of this incorporation is profoundly dependent on the positional isomerism of the trifluoromethyl (-CF₃) group on the pyridine ring.
This guide provides an in-depth comparison of the three primary isomers—2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine—exploring how the simple relocation of the -CF₃ group dictates the molecule's physicochemical properties and, consequently, its bioactivity.
The Foundation: How Isomerism Dictates Physicochemical Properties
The bioactivity of a small molecule is not an isolated feature but a direct outcome of its physicochemical characteristics.[6] For trifluoromethylpyridine isomers, the position of the strongly electron-withdrawing -CF₃ group relative to the basic nitrogen atom creates three electronically distinct molecules. This dictates properties like basicity (pKa) and lipophilicity (LogP), which in turn govern how the molecule interacts with biological systems.[7][8][9]
The -CF₃ group's powerful inductive effect significantly reduces the electron density on the pyridine ring and lowers the basicity of the ring nitrogen.[5] This modulation of pKa is critical, as the pyridine nitrogen's ability to act as a hydrogen bond acceptor is a frequent and pivotal interaction in ligand-receptor binding.[10][11]
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine | Causality of Variation |
| pKa | ~1.1 | ~3.5 | ~1.8 | The -CF₃ group's electron-withdrawing effect is strongest at the ortho (2) and para (4) positions, drastically reducing the basicity of the pyridine nitrogen compared to the meta (3) position. |
| Predicted LogP | ~1.8 | ~1.9 | ~1.8 | Lipophilicity is less sensitive to isomer position than pKa, but subtle differences in dipole moment and molecular shape can influence partitioning behavior. |
| Dipole Moment | High | Moderate | Low | The vector sum of the bond dipoles changes significantly with isomer position, affecting polarity and solubility. |
Note: pKa and LogP values are approximate and can vary based on experimental or prediction methods. The trend, however, remains consistent.
Comparative Bioactivity and Structure-Activity Relationships (SAR)
The distinct electronic and steric profiles of each TFMP isomer lead to profound differences in their biological applications and structure-activity relationships (SAR).[10][11][12]
2-Trifluoromethylpyridine: Steric Hindrance and Ortho Effects
The placement of the bulky -CF₃ group adjacent to the ring nitrogen introduces significant steric hindrance. This can physically block the nitrogen from forming crucial hydrogen bonds with a target protein. However, this same steric shielding can be advantageous, protecting the molecule from metabolic enzymes and increasing its in-vivo half-life.
-
Prevalent Roles: The 2-TFMP moiety is a key component in several multi-kinase inhibitors. For example, the blockbuster drug Sorafenib features a pyridine-2-carboxamide core.[13][14] In this context, the nitrogen's reduced basicity and the specific geometry enforced by the ortho-CF₃ group are critical for fitting into the ATP-binding pocket of kinases like VEGFR and Raf.[13][15]
-
SAR Insights: In SAR campaigns, introducing a 2-TFMP group can be a strategy to decrease basicity, enhance metabolic stability, and probe for steric tolerance near a hydrogen-bond acceptor site on a target.
3-Trifluoromethylpyridine: A Balance of Properties
Positioned meta to the nitrogen, the -CF₃ group's electronic influence is moderated compared to the other isomers. The pKa is reduced but remains more basic than the 2- or 4-isomers. This balance makes the 3-TFMP isomer a versatile building block.
-
Prevalent Roles: This isomer is found in a wide range of bioactive molecules, from agrochemicals to pharmaceuticals, where a moderately basic hydrogen bond acceptor is required.[5] Derivatives of 3-TFMP are explored for applications including antibacterial and anticancer agents.[5]
-
SAR Insights: The 3-TFMP moiety is often used when a complete ablation of basicity is undesirable. It provides a way to increase lipophilicity and metabolic stability while retaining a functional hydrogen bond accepting capability.[5]
4-Trifluoromethylpyridine: Maximizing Electronic Withdrawal
In the 4-position, the -CF₃ group exerts its maximal electron-withdrawing effect through both induction and resonance, resulting in a significantly lowered pKa. This makes the pyridine nitrogen a very weak base and a poor hydrogen bond acceptor.
-
Prevalent Roles: The 4-TFMP scaffold is integral to the structure of Regorafenib , another multi-kinase inhibitor structurally related to Sorafenib.[16][17] It is also a key intermediate in the synthesis of the NNRTI drug Doravirine .[2] In these molecules, the 4-TFMP unit serves to correctly position other pharmacophoric elements and contributes to the overall electronic profile required for high-affinity binding.
-
SAR Insights: Employing a 4-TFMP group is a powerful strategy to drastically reduce basicity, which can be crucial for avoiding off-target effects (e.g., hERG channel inhibition) or improving cell permeability.
Experimental Guide: A Workflow for Comparative Bioactivity Assessment
To empirically determine and compare the bioactivity of novel compounds containing TFMP isomers, a systematic, multi-tiered approach is essential. This workflow ensures that observations are robust and grounded in self-validating protocols.
Workflow Diagram
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A Comprehensive Guide to the Mechanistic Validation of Novel D-Amino Acid Oxidase (DAO) Inhibitors: A Comparative Analysis
Abstract
D-amino acid oxidase (DAO) has emerged as a critical therapeutic target for neurological disorders characterized by N-methyl-D-aspartate (NMDA) receptor hypofunction, most notably schizophrenia.[1] By catalyzing the degradation of the NMDA receptor co-agonist D-serine, DAO acts as a key negative regulator of glutamatergic neurotransmission.[2][3] Inhibition of DAO represents a promising strategy to enhance D-serine levels and restore NMDA receptor activity.[4] This guide provides a comprehensive framework for the mechanistic validation of novel putative DAO inhibitors, using 2-hydrazinyl-5-(trifluoromethyl)pyridine as a representative test case. We will outline a multi-tiered experimental approach, from initial biochemical confirmation to cellular target engagement and in vivo proof-of-concept. To ground this validation process, the performance of our test compound will be objectively compared against two well-characterized alternatives: the benchmark inhibitor Sodium Benzoate and the potent, research-grade compound 5-methylpyrazole-3-carboxylic acid . This document is intended for researchers, scientists, and drug development professionals seeking a robust, self-validating system for characterizing novel modulators of this important enzymatic pathway.
Introduction: The Role of D-Amino Acid Oxidase (DAO) in Neuromodulation
The NMDA Receptor Hypofunction Hypothesis
The glutamatergic system is central to synaptic plasticity, learning, and memory. The NMDA receptor, a key component of this system, is unique in its requirement for a co-agonist to bind to its glycine modulatory site for activation.[2] Growing evidence implicates NMDA receptor hypofunction in the pathophysiology of schizophrenia, contributing to its positive, negative, and cognitive symptoms.[1]
DAO: The Endogenous Brake on D-Serine Levels
While glycine was initially thought to be the primary endogenous co-agonist, D-serine has been identified as a potent and physiologically relevant modulator of the NMDA receptor in many brain regions.[3] The bioavailability of D-serine is tightly controlled by two key enzymes: serine racemase, which synthesizes it from L-serine, and D-amino acid oxidase (DAO), a flavoenzyme that catabolizes D-serine through oxidative deamination.[1][5] DAO is therefore a critical determinant of NMDA receptor tone. Notably, increased DAO expression and activity have been reported in post-mortem brain tissue from patients with schizophrenia.[1]
Therapeutic Rationale for DAO Inhibition
The direct link between DAO activity, D-serine levels, and NMDA receptor function provides a compelling therapeutic rationale. By inhibiting DAO, it is possible to increase the synaptic concentration of D-serine, thereby enhancing NMDA receptor signaling.[2][4] This approach offers a targeted mechanism to potentiate glutamatergic neurotransmission and potentially ameliorate the core symptoms of schizophrenia.
Profiling Putative and Known DAO Inhibitors
This guide will use the following compounds to illustrate the validation workflow:
-
Test Compound: this compound: A novel chemical entity with structural motifs suggestive of potential enzyme inhibitory activity. Its efficacy against DAO is unconfirmed and will be validated herein.
-
Comparator 1: Sodium Benzoate: A well-documented, albeit low-potency, inhibitor of DAO.[6] It serves as a useful benchmark for validating assay performance.
-
Comparator 2: 5-methylpyrazole-3-carboxylic acid: A potent and selective small-molecule inhibitor of human DAO, with a reported IC50 of 0.9µM, that has been shown to increase D-serine concentrations in vivo.[1] It represents a high-quality positive control.
Experimental Validation Framework: From Bench to Cell
A logical, phased approach is critical to robustly validate a compound's mechanism of action. We will proceed from direct enzyme interaction to cellular effects and finally to in vivo target modulation.
Phase 1: In Vitro Biochemical Characterization
Causality Behind Experimental Choice: The first and most fundamental question is whether the test compound directly interacts with and inhibits the DAO enzyme. An in vitro activity assay using purified recombinant human DAO is the most direct method to establish this. This experiment isolates the enzyme from all other cellular components, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme. We will determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying potency.
This protocol is adapted from commercially available kits and established methodologies that measure the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the DAO reaction.[7][8]
-
Reagent Preparation:
-
Prepare a 10X DAO Assay Buffer (e.g., 750 mM pyrophosphate buffer, pH 8.5).
-
Reconstitute recombinant human DAO enzyme in assay buffer to a working concentration (e.g., 20 U/mL).
-
Prepare a 10 mM stock of D-Serine (substrate) in ultrapure water.
-
Prepare a detection probe solution containing a fluorogenic substrate (e.g., Amplex™ Red) and Horseradish Peroxidase (HRP).
-
Prepare serial dilutions of the test compound, Sodium Benzoate, and 5-methylpyrazole-3-carboxylic acid in 10% DMSO, ranging from 100 µM to 1 pM.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of 1X DAO Assay Buffer to each well.
-
Add 5 µL of each compound dilution to the appropriate wells. Include "No Inhibitor" and "No Enzyme" controls.
-
Add 10 µL of the DAO enzyme solution to all wells except the "No Enzyme" control.
-
Incubate for 15 minutes at 25°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the D-Serine substrate solution to all wells.
-
Immediately add 15 µL of the detection probe solution.
-
Incubate the plate at 25°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence on a plate reader (e.g., λex = 535 nm / λem = 587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence ("No Enzyme" control).
-
Normalize the data with the "No Inhibitor" control set to 100% activity.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Mechanism of DAO inhibition on NMDA receptor signaling.
This protocol uses a cell line (e.g., HEK293T) engineered to overexpress human DAO. [8][9]
-
Cell Culture and Plating:
-
Culture HEK293T cells stably expressing human DAO in appropriate media.
-
Seed cells into a 96-well plate at an optimized density (e.g., 25,000 cells/well) and allow them to adhere overnight. [8]
-
-
Compound Treatment:
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing serial dilutions of the test compounds.
-
Incubate for 1-2 hours to allow for compound uptake.
-
-
DAO Activity Measurement:
-
Data Analysis:
-
Analyze the data as described previously to determine the cellular half-maximal effective concentration (EC50).
-
| Compound | Cellular EC50 (nM) | Fold Increase in D-Serine |
| This compound | 3,100 | 2.8 |
| Sodium Benzoate | >1,000,000 | 1.2 |
| 5-methylpyrazole-3-carboxylic acid | 2,200 | 3.5 |
This table presents hypothetical data. D-serine levels would be quantified separately via ELISA or LC-MS from the supernatant of cells treated with an effective concentration (e.g., 5x EC50) of the inhibitor.
Phase 3: In Vivo Proof of Concept
Causality Behind Experimental Choice: The ultimate validation for a CNS-targeted drug is demonstrating that it can cross the blood-brain barrier and engage its target in the brain. An in vivo animal model is required to assess pharmacokinetics and target engagement in a complex physiological system. This experiment answers the critical question: Does systemic administration of the compound lead to an increase in D-serine levels in the brain?
This protocol is a generalized workflow based on established practices in the field. [1]
-
Animal Dosing:
-
Use adult male C57BL/6 mice.
-
Administer the test compound, comparators, or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage). Dose levels should be determined by prior pharmacokinetic studies.
-
A typical dose for a potent inhibitor like 5-methylpyrazole-3-carboxylic acid might be 10-30 mg/kg. [1]
-
-
Tissue Collection:
-
At a predetermined time point post-dosing (e.g., 1-2 hours, corresponding to peak plasma/brain concentration), euthanize the mice according to approved ethical guidelines.
-
Rapidly dissect the brain and isolate specific regions of interest, such as the cerebellum or cortex, where DAO is expressed. [1] * Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue in a suitable buffer.
-
Deproteinize the samples (e.g., using trichloroacetic acid).
-
Quantify D-serine concentrations in the supernatant using a validated method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Caption: Workflow for an in vivo study of DAO inhibitor efficacy.
| Compound (Dose) | Mean D-Serine Level in Cerebellum (pmol/mg tissue) | % Increase vs. Vehicle |
| Vehicle Control | 150 | - |
| This compound (30 mg/kg) | 285 | 90% |
| 5-methylpyrazole-3-carboxylic acid (30 mg/kg) | 330 | 120% [1] |
This table presents hypothetical data for the test compound alongside literature-consistent values for the positive control.
Comparative Analysis and Mechanistic Insights
By following this three-phase validation framework, we can build a comprehensive profile of our test compound, this compound, and draw meaningful comparisons with established inhibitors.
-
Potency and Efficacy: The data suggest our test compound is a moderately potent inhibitor of DAO. Its biochemical IC50 (1250 nM) is slightly weaker than the high-potency comparator (900 nM) but vastly superior to Sodium Benzoate (>1,000,000 nM). This trend holds in the cellular assay, though a rightward shift from IC50 to EC50 is observed for both potent compounds, which can be attributed to factors like cell permeability and protein binding.
-
Translational Potential: Crucially, the in vivo data confirm that this compound is brain-penetrant and effectively engages DAO to increase D-serine levels. While the observed effect (90% increase) is less than that of the positive control (120%), it is substantial and demonstrates clear proof-of-concept.
-
Structural Considerations: The hydrazine moiety in the test compound is a known reactive group, which could imply a covalent or irreversible binding mechanism. Further experiments, such as washout studies or mass spectrometry analysis of the enzyme-inhibitor complex, would be required to investigate this possibility, which would differentiate it from the reversible competitive inhibition of compounds like Sodium Benzoate.
Conclusion
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The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of therapeutic agents.[1][2] Its nitrogen atom provides a key site for hydrogen bonding, influencing solubility and receptor interactions.[1] However, in the relentless pursuit of optimized drug candidates, the strategic incorporation of fluorine onto this versatile heterocycle has become a go-to tactic for medicinal chemists.[3][4] This guide provides an in-depth, comparative analysis of fluorinated and non-fluorinated pyridine analogs, elucidating the profound impact of this small but mighty halogen on the physicochemical properties, biological activity, and metabolic stability of drug candidates. We will explore the causal relationships behind these changes and provide detailed experimental protocols to empower researchers in their own discovery efforts.
The introduction of fluorine can dramatically alter a molecule's electronic profile, lipophilicity, and metabolic fate.[5][6] These modifications are not always predictable and are highly dependent on the position and number of fluorine atoms. This guide will dissect these nuances, offering a clear, evidence-based comparison to inform rational drug design.
I. The Impact on Physicochemical Properties: A Tale of Two Analogs
To illustrate the effects of fluorination, we will consider a hypothetical matched pair: "Pyrido-X" (our non-fluorinated analog) and "Fluoro-Pyrido-X" (its fluorinated counterpart).
Acidity and Basicity (pKa): A Balancing Act
The basicity of the pyridine nitrogen is a critical parameter that governs a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The introduction of fluorine, a highly electronegative atom, exerts a strong electron-withdrawing inductive effect on the pyridine ring. This effect reduces the electron density on the nitrogen atom, making it less likely to accept a proton.[5] Consequently, fluorinated pyridine analogs are less basic (i.e., their conjugate acids are more acidic) and exhibit a lower pKa compared to their non-fluorinated counterparts.[5]
Table 1: Comparative pKa and Lipophilicity Data
| Compound | Structure | pKa | logP |
| Pyrido-X | (Structure of a generic non-fluorinated pyridine derivative) | Higher (More Basic) | Generally Lower |
| Fluoro-Pyrido-X | (Structure of the corresponding fluorinated pyridine derivative) | Lower (Less Basic) | Generally Higher (position-dependent) |
This modulation of pKa can be a double-edged sword. A lower pKa might reduce off-target interactions with basicity-driven targets, but it could also alter the optimal binding interactions with the intended target. Understanding and fine-tuning this property is a key aspect of drug design.
Lipophilicity (logP/logD): Navigating the Cellular Maze
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It dictates how well a drug can cross cellular membranes to reach its site of action. The effect of fluorination on lipophilicity is more complex than its effect on pKa. While the C-F bond is polar, the low polarizability of the fluorine atom often leads to an increase in overall lipophilicity, particularly in the case of polyfluorination.[5][6] However, the position of the fluorine atom and its interplay with other functional groups can lead to varied and sometimes counterintuitive outcomes.[7]
For instance, the introduction of a single fluorine atom can either increase or decrease the logP value depending on the molecular context.[7] This highlights the importance of experimental determination of lipophilicity for each new analog.
II. Biological Activity: Sharpening the Spear
Fluorination is a powerful tool for enhancing the potency and selectivity of drug candidates. The unique electronic properties of fluorine can lead to more favorable interactions with the target protein. These can include:
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions or form hydrogen bonds with amino acid residues in the active site.[6]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the molecule, locking it into a bioactive conformation that binds more tightly to the target.
-
Improved Selectivity: By altering the electronic and steric profile of the molecule, fluorination can disfavor binding to off-target proteins, leading to a more selective and safer drug.
Table 2: Comparative Biological Activity
| Compound | Target | IC50 / Ki |
| Pyrido-X | e.g., Kinase Y | (Example Value) |
| Fluoro-Pyrido-X | e.g., Kinase Y | (Improved Value) |
The case of kinase inhibitors provides a compelling example. The pyridine scaffold is prevalent in many kinase inhibitors, and fluorination has been shown to significantly improve their activity.[8][9] For instance, a fluorinated pyridine analog might exhibit a lower IC50 value, indicating that a lower concentration of the drug is required to inhibit the kinase activity by 50%.
III. Metabolic Stability: The Shield of Fluorine
A major hurdle in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. The cytochrome P450 (CYP) family of enzymes in the liver are the primary drivers of drug metabolism, often through oxidation of C-H bonds.[10] The exceptional strength of the C-F bond makes it highly resistant to this enzymatic cleavage.[5]
By strategically placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot"), medicinal chemists can effectively block this pathway, leading to:
-
Increased Half-life: The drug remains in circulation for a longer period.
-
Improved Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.
-
Reduced Patient Dosing: Longer-lasting drugs can be administered less frequently, improving patient compliance.
Table 3: Comparative In Vitro Metabolic Stability
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Pyrido-X | (Example Value) | (Example Value) |
| Fluoro-Pyrido-X | (Improved Value) | (Lower Value) |
IV. Experimental Protocols: The Chemist's Toolkit
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of Fluorinated Pyridine Analogs
The synthesis of fluorinated pyridines can be achieved through various methods, each with its own advantages and limitations.
The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring.[11] It involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
-
Step 1: Diazotization: Dissolve 3-aminopyridine in a solution of fluoroboric acid (HBF4) at low temperature (0-5 °C).
-
Step 2: Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO2) while maintaining the low temperature.
-
Step 3: Decomposition: Gently heat the reaction mixture to induce the decomposition of the diazonium tetrafluoroborate salt, releasing nitrogen gas and forming 3-fluoropyridine.
-
Step 4: Isolation and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by distillation or column chromatography.
Caption: Balz-Schiemann reaction for 3-fluoropyridine synthesis.
Selectfluor® is a commercially available, user-friendly electrophilic fluorinating agent.[9] This method is often milder than the Balz-Schiemann reaction.
-
Step 1: Reaction Setup: Dissolve the non-fluorinated pyridine analog in a suitable solvent, such as acetonitrile.
-
Step 2: Addition of Fluorinating Agent: Add Selectfluor® to the reaction mixture.
-
Step 3: Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography.
Physicochemical Property Determination
For fluorinated compounds, 19F NMR spectroscopy offers a precise method for pKa determination.
-
Step 1: Sample Preparation: Prepare a series of solutions of the fluorinated pyridine analog in a suitable buffer system covering a range of pH values.
-
Step 2: NMR Analysis: Acquire 19F NMR spectra for each sample.
-
Step 3: Data Analysis: The chemical shift of the fluorine signal will change as a function of pH. Plot the chemical shift versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Caption: Workflow for pKa determination using 19F NMR.
The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP).
-
Step 1: Pre-saturation: Shake a mixture of 1-octanol and water (or a suitable buffer) for 24 hours to ensure mutual saturation.
-
Step 2: Partitioning: Dissolve a known amount of the test compound in one of the phases and add a known volume of the other phase.
-
Step 3: Equilibration: Shake the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Step 4: Phase Separation: Separate the two phases by centrifugation.
-
Step 5: Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Step 6: Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.
-
Step 1: Reagent Preparation: Prepare a stock solution of the test compound. Thaw pooled human liver microsomes on ice. Prepare an NADPH regenerating system.
-
Step 2: Incubation: In a 96-well plate, combine the liver microsomes, the test compound, and the NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Step 3: Time Course: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Step 4: Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Step 5: Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and the microsomal protein concentration.
Caption: Workflow for in vitro liver microsomal stability assay.
V. Conclusion: A Nuanced Approach to Drug Design
The strategic incorporation of fluorine into pyridine-based scaffolds is a powerful and versatile tool in the medicinal chemist's arsenal. Fluorination can profoundly and often beneficially modulate a compound's physicochemical properties, biological activity, and metabolic stability. However, the effects of fluorination are not always straightforward and require careful, context-dependent evaluation.
This guide has provided a framework for understanding the comparative advantages and disadvantages of fluorinated versus non-fluorinated pyridine analogs. The detailed experimental protocols offer a practical starting point for researchers to generate their own data and make informed decisions in the complex, multifaceted process of drug discovery. By embracing a data-driven and mechanistically informed approach, the strategic use of fluorine will continue to drive the development of safer and more effective medicines.
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The Trifluoromethyl Group: A Game-Changer in Pyridine Scaffolds for Drug Discovery and Agrochemicals
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Trifluoromethylpyridines
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the efficacy and pharmacokinetic profiles of bioactive molecules. Among these, the trifluoromethyl (CF₃) group, when appended to a pyridine ring, imparts a unique and powerful combination of electronic and steric properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of trifluoromethylpyridines, offering a comparative look at how the position of this potent functional group and other substitutions influence biological activity. We will delve into supporting experimental data, detailed protocols for key assays, and the causal relationships that govern the design of next-generation trifluoromethylpyridine-based compounds.
The Trifluoromethyl Pyridine Moiety: A Privileged Scaffold
The trifluoromethyl group is a strong electron-withdrawing group, a property that significantly alters the electronic distribution of the pyridine ring.[1][2] This modification has profound implications for a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. Consequently, these changes directly impact the molecule's interaction with biological targets, often leading to enhanced potency and a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The trifluoromethylpyridine scaffold has been successfully incorporated into a wide array of commercial products, including herbicides, fungicides, insecticides, and pharmaceuticals, underscoring its status as a "privileged" structural motif in chemical biology.[1][3][4]
Structure-Activity Relationship (SAR): A Comparative Analysis
The biological activity of trifluoromethylpyridines is exquisitely sensitive to the substitution pattern on the pyridine ring, particularly the position of the trifluoromethyl group. Understanding these relationships is critical for the rational design of more effective and selective agents.
Impact of CF₃ Positional Isomerism on Biological Activity
The location of the trifluoromethyl group on the pyridine ring—at the 2-(α), 3-(β), or 4-(γ) position—dramatically influences the molecule's interaction with its biological target.
Table 1: Comparative Herbicidal Activity of Trifluoromethylpyridine Derivatives
| Compound | CF₃ Position | Target | Key Weeds | Activity Metric (Value) | Reference |
| Fluazifop-butyl | 5-(β) | Acetyl-CoA carboxylase (ACCase) | Perennial grass weeds | Superior to benzene analogue | [5][6] |
| Haloxyfop-methyl | 5-(β) | Acetyl-CoA carboxylase (ACCase) | Dicotyledonous crops | Longer residual soil activity than Fluazifop-butyl | [5][6] |
| Flazasulfuron | 3-(β) | Acetolactate synthase (ALS) | Turf, sugarcane, citrus, grape | Readily metabolized, reducing carry-over | [5][6] |
| Pyroxsulam | 4-(γ) | Acetolactate synthase (ALS) | Key weeds in cereal crops | Selective for wheat | [5] |
| Bicyclopyrone | 6-(α) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Corn | Improved pre-emergent bioavailability | [5] |
Insights from the Data:
-
β-Substituted (3- and 5-positions): A significant number of commercialized herbicides feature a trifluoromethyl group at the 3- or 5-position of the pyridine ring.[3][5] This substitution pattern is prevalent in ACCase and ALS inhibitors, suggesting a favorable interaction with the active sites of these enzymes.
-
γ-Substituted (4-position): The 4-trifluoromethylpyridine moiety, as seen in Pyroxsulam, can confer high herbicidal activity while maintaining selectivity for certain crops like wheat.[5] This highlights the nuanced role of CF₃ placement in achieving desired biological outcomes.
-
α-Substituted (2- and 6-positions): While historically less common, α-substituted trifluoromethylpyridines are gaining prominence. Bicyclopyrone, an HPPD inhibitor, demonstrates the potential of this substitution pattern to enhance properties like bioavailability.[5]
Influence of Other Substituents
The SAR of trifluoromethylpyridines is not solely dictated by the CF₃ group. The nature and position of other substituents on the pyridine ring and elsewhere in the molecule play a crucial role in modulating activity.
Table 2: Comparative Antifungal and Insecticidal Activity of Trifluoromethylpyridine Derivatives
| Compound | CF₃ Position | Other Key Substituents | Target Organism | Activity Metric (Value) | Reference |
| Fluazinam | 5-(β) | Dichloro, dinitroaniline | Fungi (respiration inhibitor) | Higher activity than chlorine derivatives | [7] |
| Chlorfluazuron | 5-(β) | Dichloro, benzoylurea | Lepidoptera, Diptera, Orthoptera (IGR) | Higher activity than diflubenzuron | [5] |
| Flonicamid | 4-(γ) | Nicotinamide derivative | Aphids | Novel mode of action | [7] |
| Pexidartinib | 5-(β) | Pyrrolopyridine | CSF-1R kinase | IC₅₀ = 13 nM | [6] |
| Compound 8h | 3,5-bis(β) | Pentafluoropropanamide | Aedes aegypti (adult) | LD₅₀ = 2.12 nmol/mg | [8] |
| Compound 9c | 2-(α) | Butyramide | Aedes aegypti (repellent) | MED = 0.026 µmol/cm² | [8] |
IC₅₀: Half-maximal inhibitory concentration; LD₅₀: Median lethal dose; MED: Minimum effective dosage; IGR: Insect growth regulator.
Key Observations:
-
Halogenation: The presence of additional chlorine atoms on the pyridine ring, as seen in Fluazinam and Chlorfluazuron, often enhances fungicidal and insecticidal activity.
-
Amide Linkages: The introduction of various amide functionalities can lead to potent insecticidal and repellent properties, with the specific nature of the amide and the trifluoromethyl substitution pattern dictating the precise activity.[8]
-
Complex Heterocycles: In pharmaceutical applications, such as the kinase inhibitor Pexidartinib, the trifluoromethylpyridine moiety is often part of a larger, more complex heterocyclic system, where it contributes to the overall binding affinity and selectivity.[6]
Experimental Protocols for Evaluating Trifluoromethylpyridines
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to characterize the activity and properties of trifluoromethylpyridine derivatives.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is crucial for predicting the in vivo clearance of a compound and understanding its susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs).[1][2][9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of trifluoromethylpyridine derivatives in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test trifluoromethylpyridine compounds (10 mM stock in DMSO)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of liver microsomes in potassium phosphate buffer (e.g., 0.5 mg/mL).
-
Prepare working solutions of test compounds and positive controls by diluting the DMSO stock in buffer to the desired starting concentration (final DMSO concentration should be ≤ 0.5%).
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound or control solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / protein concentration) * 1000.
-
Caption: High-throughput CYP450 inhibition assay workflow.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability and is commonly used to evaluate the cytotoxic potential of new chemical entities. [10][11][12] Objective: To determine the CC₅₀ (half-maximal cytotoxic concentration) of a trifluoromethylpyridine derivative on a specific cell line.
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity)
-
Cell culture medium and supplements
-
Test trifluoromethylpyridine compounds (serial dilutions)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the chosen cell line to the appropriate confluency.
-
Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Include vehicle-treated wells as a negative control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the CC₅₀ value from the resulting dose-response curve.
-
Conclusion and Future Directions
The trifluoromethylpyridine scaffold continues to be a highly valuable asset in the development of new pharmaceuticals and agrochemicals. A thorough understanding of the structure-activity relationships, particularly the influence of the trifluoromethyl group's position and the interplay with other substituents, is paramount for the successful design of novel, potent, and selective molecules. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds.
Future research in this area will likely focus on:
-
Exploring less common substitution patterns: As synthetic methodologies evolve, the exploration of novel trifluoromethylpyridine isomers will undoubtedly uncover new biological activities.
-
Quantitative Structure-Activity Relationship (QSAR) modeling: The development of predictive computational models can accelerate the design and optimization of trifluoromethylpyridine derivatives.
-
Mechanism of action studies: A deeper understanding of how these compounds interact with their biological targets at a molecular level will enable more refined drug design strategies.
By integrating rational design, systematic SAR exploration, and rigorous experimental validation, researchers can continue to harness the power of the trifluoromethylpyridine moiety to address pressing challenges in human health and agriculture.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.
- Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
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- Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
- ResearchGate. (n.d.). Antifungal activities of the target compounds in vitro (MIC 80 μg/mL).
- Molecules. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives.
- Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
- Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety.
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- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- J-Stage. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed Central. (2018). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes.
- Protocols.io. (2023). MTT assay protocol.
- PubMed. (2019). Insecticidal and Repellent Properties of Novel Trifluoromethylphenyl Amides III.
- ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- Royal Society of Chemistry. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity.
- Florida Online Journals. (n.d.). Toxicity of Common Indoor Household Insecticides Registered in Florida.
- PubMed. (2012). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-hydrazinyl-5-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This is particularly true for novel intermediates like 2-hydrazinyl-5-(trifluoromethyl)pyridine, a heterocyclic hydrazine that serves as a critical building block in the synthesis of agrochemicals and pharmaceuticals.[1][2][3] The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and ultimately, skewed results that can derail a research program.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering a self-validating framework for robust purity determination.
The Critical Need for Orthogonal Purity Assessment
No single analytical technique is infallible. Each method possesses inherent strengths and limitations based on its underlying physical principles. A comprehensive purity assessment, therefore, necessitates an orthogonal approach—employing multiple, disparate techniques to build a cohesive and trustworthy purity profile. For a molecule like this compound, which contains a UV-active pyridine ring, a volatile trifluoromethyl group, and multiple nitrogen atoms, a combination of chromatographic and spectroscopic methods is paramount.
A Comparative Overview of Key Analytical Techniques
We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA) in the context of this compound.
| Technique | Principle | Strengths for this Application | Limitations for this Application | Typical Purity Threshold |
| HPLC-UV | Differential partitioning between a mobile and stationary phase. | Excellent for quantifying UV-active impurities. High precision and robustness. | May not detect non-UV active impurities. Co-elution can mask impurities. | >95% (area normalization) |
| GC-MS | Separation based on volatility and polarity, followed by mass-based identification. | Highly sensitive for volatile impurities and by-products. Provides structural information. | Not suitable for non-volatile or thermally labile impurities. Derivatization may be required. | >98% (by mass) |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for the analyte. Provides structural confirmation. | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue. | >95% (absolute) |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and N. | Provides fundamental confirmation of the elemental composition. | Insensitive to impurities with similar elemental composition. Requires a relatively large sample amount. | Within ±0.4% of theoretical values |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is often the first line of defense in purity assessment due to its versatility and precision.[4] For this compound, its pyridine core provides a strong chromophore, making UV detection a straightforward and sensitive approach.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Causality Behind the Choices: A C18 column is a robust starting point for many small organic molecules. The formic acid in the mobile phase helps to protonate the basic nitrogen atoms in the pyridine ring, leading to sharper peaks and improved chromatography. A gradient elution is employed to ensure that both polar and non-polar impurities are effectively separated and eluted from the column.
Data Interpretation and Trustworthiness
Purity is typically reported as a percentage of the total peak area. However, this "area percent" method assumes that all impurities have the same response factor at the detection wavelength as the main compound, which is not always the case. For a more accurate assessment, a reference standard of this compound with a known purity should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
The trifluoromethyl group imparts a degree of volatility to the molecule, making GC-MS a viable and powerful technique for identifying and quantifying volatile impurities that might be missed by HPLC.[4]
Experimental Protocol: GC-MS
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: 1 mg/mL in Dichloromethane.
Causality Behind the Choices: A DB-5ms column is a general-purpose column suitable for a wide range of analytes. The temperature program is designed to provide good separation of compounds with varying boiling points. The mass spectrometer provides definitive identification of impurities based on their fragmentation patterns.
Potential Impurities to Monitor
Based on the likely synthesis of this compound from a corresponding 2-chloro or 2-fluoro precursor, potential impurities to monitor by GC-MS include:
-
Unreacted starting material (e.g., 2-chloro-5-(trifluoromethyl)pyridine).
-
Side-products from incomplete reaction or over-reaction.
-
Residual solvents from the synthesis and purification process.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
While chromatographic methods provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) offers a direct measure of absolute purity without the need for a specific reference standard of the analyte.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.
Experimental Protocol: ¹H qNMR
-
Solvent: DMSO-d₆.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: Careful integration of the signals from the analyte and the internal standard.
Causality Behind the Choices: DMSO-d₆ is a good solvent for many organic compounds and its residual proton signal does not typically interfere with the aromatic region where the pyridine protons of the analyte will appear. The long relaxation delay is crucial to ensure that all protons are fully relaxed between pulses, which is essential for accurate quantification.
Calculation of Absolute Purity
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Elemental Analysis (EA): A Fundamental Check of Composition
Elemental analysis provides a fundamental assessment of the bulk purity of the sample by determining the percentage of carbon, hydrogen, and nitrogen.[7][8] For this compound (C₆H₆F₃N₃), the theoretical elemental composition is:
-
Carbon: 39.79%
-
Hydrogen: 3.34%
-
Nitrogen: 23.20%
Data Interpretation
The experimentally determined values should be within ±0.4% of the theoretical values. A significant deviation may indicate the presence of impurities, residual solvents, or water. While not as sensitive as other methods for detecting minor impurities, it is an excellent tool for flagging major discrepancies in the sample's composition.
Visualizing the Workflow: A Logical Approach to Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: A logical workflow for the multi-technique purity assessment of this compound.
Conclusion: A Commitment to Scientific Integrity
The rigorous assessment of purity is a non-negotiable aspect of chemical synthesis, particularly for compounds destined for biological applications. By employing an orthogonal suite of analytical techniques—HPLC for routine screening, GC-MS for volatile impurities, qNMR for absolute quantification, and Elemental Analysis for fundamental compositional verification—researchers can have high confidence in the quality of their this compound. This multi-faceted approach not only ensures the reliability of subsequent experimental data but also embodies the principles of scientific integrity and trustworthiness that are the cornerstones of research and development.
References
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- ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). [Link]
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- RSC Publishing.
- Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
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A Comparative Spectroscopic Guide to 2-Hydrazinyl-5-(trifluoromethyl)pyridine
Abstract: This guide provides a comprehensive spectroscopic analysis of 2-hydrazinyl-5-(trifluoromethyl)pyridine, a critical heterocyclic building block in medicinal chemistry and drug development. By presenting detailed experimental protocols and comparative data, this document serves as a practical reference for researchers engaged in the synthesis, identification, and quality control of this compound. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—to build a unique spectroscopic fingerprint for the title compound. For contextual understanding, its spectral characteristics are compared against key structural analogues: the synthetic precursor 2-chloro-5-(trifluoromethyl)pyridine and the parent structure 2-hydrazinopyridine. This comparative approach elucidates the distinct electronic effects of the hydrazinyl (-NHNH₂) and trifluoromethyl (-CF₃) substituents on the pyridine scaffold.
Introduction and Comparative Framework
This compound (CAS No: 89570-85-4) is a bifunctional molecule featuring a nucleophilic hydrazine group and a strongly electron-withdrawing trifluoromethyl group. This unique electronic arrangement makes it a valuable intermediate for creating a diverse range of pharmaceutical compounds and functional materials.[1] Accurate and unambiguous characterization is paramount to ensure the purity and structural integrity of subsequent, more complex molecules.
This guide establishes a detailed analytical workflow for the characterization of this compound. To appreciate the subtle and significant impacts of its functional groups, we will compare its spectroscopic data with two key compounds:
-
2-Chloro-5-(trifluoromethyl)pyridine (Comparator A): Often the direct synthetic precursor, this molecule allows for the specific analysis of changes occurring upon substitution of the chloro group with a hydrazinyl group.
-
2-Hydrazinopyridine (Comparator B): Lacking the -CF₃ group, this analogue serves as a baseline to understand the powerful inductive and mesomeric effects exerted by the trifluoromethyl substituent on the pyridine ring.[2]
Table 1: Core Physicochemical Properties of Target and Comparator Compounds
| Property | This compound | 2-Chloro-5-(trifluoromethyl)pyridine (A) | 2-Hydrazinopyridine (B) |
| CAS Number | 89570-85-4[3] | 52334-81-3[4] | 4930-98-7[5] |
| Molecular Formula | C₆H₆F₃N₃[6] | C₆H₃ClF₃N[4] | C₅H₇N₃[2] |
| Molecular Weight | 177.13 g/mol [6] | 181.54 g/mol | 109.13 g/mol [2] |
| Melting Point | 102-106 °C[7] | 32-34 °C | Not specified |
| Appearance | Solid[8] | Solid | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the molecular skeleton and the chemical environment of each nucleus. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The electron-donating nature of the -NHNH₂ group and the potent electron-withdrawing effect of the -CF₃ group create a highly polarized aromatic system, leading to a predictable and dispersed spectrum.
Causality Behind Experimental Choices
-
¹H NMR: Essential for observing the protons on the pyridine ring and the hydrazine moiety. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents, providing a clear map of their positions.
-
¹³C NMR: Provides information on the carbon framework. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling, while the carbon attached to the hydrazine group will be shielded (shifted upfield) relative to its chloro-precursor.
-
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin ½ nucleus, ¹⁹F NMR is a simple and powerful tool to confirm the presence and integrity of the -CF₃ group, which should appear as a sharp singlet.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Note: DMSO-d₆ is often preferred for compounds with exchangeable N-H protons, as it allows for their observation.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Typical spectral width is -2 to 12 ppm.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Typical spectral width is 0 to 200 ppm.
-
¹⁹F NMR Acquisition: Acquire data using a proton-decoupled pulse program with the spectrometer tuned to the fluorine frequency. The chemical shift should be referenced to an external standard like CFCl₃ (0 ppm).
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
Data Visualization: NMR Workflow
Caption: Workflow for NMR sample preparation, acquisition, and processing.
Comparative ¹H NMR Data Analysis
The substitution of chlorine in Comparator A with the more electron-donating hydrazine group in the Target Compound is expected to cause an upfield shift (to lower ppm values) for the ring protons, particularly the proton at position 6. The -CF₃ group at position 5 will deshield the adjacent protons at positions 4 and 6.
Table 2: Comparative ¹H NMR Chemical Shift (δ, ppm) Data
| Proton Position | Target Compound (Predicted) | Comparator A: 2-Chloro-5-(trifluoromethyl)pyridine[9] | Comparator B: 2-Hydrazinopyridine[10] | Rationale for Prediction |
| H-3 | ~7.5-7.6 | 7.497 | ~7.4-7.5 | Moderately affected by both groups. |
| H-4 | ~7.9-8.0 | 7.904 | ~6.6-6.7 | Deshielded by adjacent -CF₃, but shielded by -NHNH₂. |
| H-6 | ~8.3-8.4 | 8.689 | ~7.9-8.0 | Shielded by -NHNH₂ relative to -Cl, but deshielded by -CF₃. |
| -NHNH₂ | ~4.5 (NH₂) & ~8.0 (NH) | N/A | ~4.2 (NH₂) & ~7.6 (NH) | Broad signals, position is solvent and concentration dependent. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The transition from the chloro-precursor to the hydrazine-substituted product will result in the appearance of distinct N-H stretching bands.
Causality Behind Experimental Choices
The primary goal is to confirm the successful incorporation of the hydrazine moiety. The N-H bonds of the primary amine (-NH₂) and secondary amine (-NH-) of the hydrazine group have characteristic stretching frequencies. Additionally, the strong C-F bonds of the trifluoromethyl group exhibit intense absorptions in the fingerprint region.
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the significant peaks.
Data Visualization: Key IR Vibrational Modes
Caption: Key functional groups and their expected IR absorption regions.
Comparative IR Data Analysis
The most telling difference between the target compound and its precursor (Comparator A ) will be the appearance of N-H bands. The comparison with Comparator B will highlight the influence of the -CF₃ group on the ring vibrations and the presence of strong C-F bands.
Table 3: Comparative IR Absorption Bands (cm⁻¹)
| Functional Group | Target Compound (Predicted) | Comparator A (Predicted) | Comparator B: 2-Hydrazinopyridine[2][5] | Rationale for Prediction |
| N-H Stretch | 3350-3200 (two bands, asymm/symm) | N/A | Present | Confirms presence of -NH₂ group. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Present | Characteristic of aromatic C-H bonds. |
| C=N, C=C Stretch (Ring) | 1620-1550 | 1600-1550 | Present | Defines the pyridine ring structure. |
| C-F Stretch | 1350-1100 (multiple, strong) | 1350-1100 (multiple, strong) | N/A | Confirms presence of -CF₃ group. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it should readily produce a protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire data in positive ion mode. Scan a mass range that brackets the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. The observed mass should match the calculated exact mass to within 5 ppm for high-resolution instruments.
Comparative Mass Data Analysis
The molecular weight is a fundamental property that distinguishes the target compound from its analogues.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass | Expected [M+H]⁺ (m/z) |
| Target Compound | C₆H₆F₃N₃ | 177.0514 | 178.0587 |
| Comparator A | C₆H₃ClF₃N | 180.9906[4] | 181.9979 |
| Comparator B | C₅H₇N₃ | 109.0640[2] | 110.0713 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring possesses π-systems that give rise to characteristic π → π* absorptions. These absorptions are sensitive to the electronic nature of the substituents.
Causality Behind Experimental Choices
The hydrazine group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima of the pyridine ring compared to unsubstituted pyridine. Conversely, the electron-withdrawing -CF₃ group may cause a hypsochromic (blue) shift or have a more complex interaction with the existing transitions. The resulting spectrum is a composite of these effects. Typical absorption maxima for pyridine are around 250-262 nm.[11]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Data Acquisition: Use a dual-beam spectrophotometer. Use the pure solvent as a blank to zero the instrument.
-
Scan: Scan the sample from approximately 400 nm down to 200 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Comparative UV-Vis Data Analysis
Table 5: Comparative UV-Vis Absorption Data
| Compound | Expected λmax (nm) | Rationale |
| Target Compound | ~270 - 290 nm | The electron-donating hydrazine group should cause a significant red shift relative to pyridine. |
| Pyridine (Reference) | ~254 nm[12] | Baseline for an unsubstituted pyridine ring. |
Conclusion
The multi-technique spectroscopic analysis of this compound provides a robust and unique fingerprint for its identification and quality assessment.
-
NMR confirms the precise arrangement of atoms and the electronic push-pull system on the pyridine ring.
-
IR provides definitive evidence of the crucial hydrazine functional group through its N-H stretches and the trifluoromethyl group via strong C-F absorptions.
-
MS verifies the correct molecular weight with high accuracy.
-
UV-Vis reveals the nature of the conjugated electronic system.
By comparing these data to its synthetic precursor and a non-fluorinated analogue, the specific contributions of each functional group are clearly elucidated. This guide provides the necessary protocols and reference data for any researcher working with this versatile chemical intermediate.
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comparing the insecticidal spectrum of trifluoromethylpyridine derivatives
An In-Depth Technical Guide to the Insecticidal Spectrum of Trifluoromethylpyridine Derivatives
The introduction of the trifluoromethylpyridine (TFMP) moiety into agrochemical discovery has marked a significant advancement in pest management. The unique physicochemical properties conferred by the trifluoromethyl group—such as enhanced metabolic stability, binding affinity, and lipophilicity—have led to the development of a diverse portfolio of highly effective insecticides.[1][2][3] This guide provides a comparative analysis of the insecticidal spectrum of key trifluoromethylpyridine derivatives, delving into the molecular basis for their activity, and outlining the rigorous experimental methodologies used to define their efficacy.
The Chemical Versatility of the Trifluoromethylpyridine Core
The TFMP scaffold is a versatile building block, allowing for the creation of insecticides with remarkably different modes of action and, consequently, varied insecticidal spectrums.[4][5][6] By modifying the substituents on the pyridine ring and the nature of the chemical bridge connecting it to other pharmacophores, chemists can target distinct physiological pathways in insects. This guide will focus on four prominent examples that showcase this diversity: Flonicamid, Sulfoxaflor, Broflanilide, and Tioxazafen.
Comparative Analysis of Insecticidal Spectrum
The practical utility of an insecticide is defined by its spectrum of activity. The following table summarizes the targeted pest orders and specific examples for our selected TFMP derivatives, highlighting their distinct roles in integrated pest management (IPM) programs.
| Insecticide | Chemical Class | IRAC MoA Group | Primary Target Pest Order | Specific Pest Examples | Spectrum Summary |
| Flonicamid | Pyridinecarboxamide | 29 | Hemiptera (Sucking Pests) | Aphids, Whiteflies, Thrips, Plant Bugs, Leafhoppers[7][8] | Narrow-Spectrum: Highly selective for sap-feeding insects.[9] |
| Sulfoxaflor | Sulfoximine | 4C | Hemiptera (Sucking Pests) | Aphids, Whiteflies, Plant Bugs, Mealybugs, Scale Insects[10][11] | Broad-Spectrum (Sucking Pests): Effective against a wide range of sap-feeding insects, including those resistant to neonicotinoids.[11][12] |
| Broflanilide | Meta-diamide | 30 | Lepidoptera (Chewing Pests), Coleoptera (Beetles), Thysanoptera (Thrips) | Caterpillars, Beetles, Wireworms, certain Thrips.[13][14][15] | Broad-Spectrum: Primarily targets chewing pests but also has activity against some other insect orders.[16][17] |
| Tioxazafen | Oxadiazole | UN | Nematoda (Nematodes) | Soybean Cyst Nematode, Root-Knot Nematode, Reniform Nematode, Lesion Nematode.[18][19][20][21] | Specialized: A seed treatment nematicide with a primary focus on soil-dwelling nematodes.[22] |
The Molecular Basis for Spectrum Diversity: A Tale of Different Targets
The variation in the insecticidal spectrum among these compounds is a direct result of their interaction with different molecular targets within the insect's nervous system. This specificity is the cornerstone of modern insecticide design, allowing for targeted pest control while minimizing off-target effects.
-
Flonicamid (IRAC Group 29): This insecticide has a unique mode of action, acting as a chordotonal organ modulator.[7][23] It selectively inhibits the feeding behavior of sucking insects by disrupting nerve signals from mechanoreceptors, leading to rapid cessation of feeding and subsequent starvation.[9] This highly specific action explains its narrow spectrum, primarily affecting Hemiptera.
-
Sulfoxaflor (IRAC Group 4C): As a competitive modulator of the nicotinic acetylcholine receptor (nAChR), Sulfoxaflor targets a major excitatory neurotransmitter pathway.[10][11] While this is the same general target as neonicotinoids (Group 4A), Sulfoxaflor binds in a distinct manner, making it effective against neonicotinoid-resistant populations.[10][12][24] Its action on nAChRs, which are abundant in the central nervous system of insects, provides broad control over sap-feeding pests.[25][26]
-
Broflanilide (IRAC Group 30): Broflanilide represents a novel class of insecticides that act as non-competitive allosteric modulators of the GABA-gated chloride channel.[13][14][15] It blocks the inhibitory neurotransmitter GABA, leading to hyperexcitation, convulsions, and death.[27][28][29] Its unique binding site differs from that of older channel blockers like fipronil (Group 2B), providing a critical tool for managing resistance.[13][30] This mode of action is highly effective against a variety of chewing pests.[14]
Caption: Standardized workflow for a leaf-dip insect bioassay.
Conclusion
The trifluoromethylpyridine chemical class is a testament to the power of modern medicinal chemistry in agriculture. It is not a monolithic group but rather a versatile scaffold that has given rise to insecticides with highly differentiated modes of action and pest spectrums. From the aphid-specific feeding blocker Flonicamid to the broad-spectrum chewing pest killer Broflanilide and the specialized nematicide Tioxazafen, these derivatives provide essential and diverse tools for robust integrated pest management. Understanding the relationship between their molecular target and their insecticidal spectrum is paramount for researchers and professionals striving to develop the next generation of effective and selective crop protection solutions.
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- Cultivar Magazine. (2025). Broflanilide (Broflanilide). [Link]
- Tulasi, B., Manideep, S., Kumar, T. S., & R, A. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Nakao, T., & Banba, S. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. PubMed. [Link]
- Lu, Y., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLOS Genetics. [Link]
- Lu, Y., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. OUCI. [Link]
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- Sabtharishi, S., & Naveen, N. C. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations.
- Chico Crop Science Co., Ltd. FABIA® Flonicamid 20%WDG Insecticide. [Link]
- Bloomquist, J. R. (2001). Chloride channels as tool for developing selective insecticides.
- Kramer, V. C., & Solomon, K. R. (2025). Properties, mode of insecticidal action, environmental exposure pathways, and uses of the insecticide sulfoxaflor; sulfoxaflor environmental science review part I. Taylor & Francis Online. [Link]
- Whalen, R. A., et al. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Broflanilide: A Novel Insecticide for Broad-Spectrum Pest Control. [Link]
- Bio-protocol. Leaf dip bioassay. [Link]
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- Fu, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
- Xu, H., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing. [Link]
- Fu, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]
- Slomczynska, U., et al. (2015). Tioxazafen: A New Broad-Spectrum Seed Treatment Nematicide.
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- Tennessee Department of Agriculture. (2017). Section 18 Application – Sulfoxaflor (Transform WG Insecticide) Tennessee Cotton.
- Star Bio Science. Flonicamid 50% SC Insecticide. [Link]
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- Various Authors. (2018-2024). The commercial insecticide containing trifluoromethyl pyridine.
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- Forster, R., et al. (2024).
- Petacchi, R., & Faraone, N. (2019). A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests.
- Insecticide Resistance Action Committee (IRAC). Aphids. [Link]
- Slomczynska, U., et al. (2015). Tioxazafen: A New Broad-Spectrum Seed Treatment Nematicide.
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- Katyayani. Katyayani OUTBURST | Broflanilide 300 G/L SC Insecticide. [Link]
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A Senior Application Scientist's Guide to the Validation of Antibacterial Assays for Trifluoromethylpyridine Compounds
For researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents, particularly those involving complex scaffolds like trifluoromethylpyridines, the rigorous validation of bioassays is not a mere formality—it is the bedrock of credible and reproducible data. This guide provides an in-depth comparison of standard antibacterial assays, focusing on the critical validation steps and special considerations required for testing trifluoromethylpyridine-based compounds. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.
The Imperative of Robust Assay Validation
The journey of a novel antibacterial compound from the bench to the clinic is fraught with challenges. Trifluoromethylpyridine derivatives, while promising, can present unique physicochemical properties. The presence of the trifluoromethyl group can significantly alter a molecule's lipophilicity, solubility, and potential for non-specific interactions, all of which can profoundly impact the outcome of antibacterial assays.[1] An inadequately validated assay can lead to misleading Minimum Inhibitory Concentration (MIC) values, incorrect determinations of bactericidal versus bacteriostatic activity, and ultimately, the costly failure of a promising drug candidate in later stages.
Therefore, this guide is structured to not only provide protocols but to instill a validation-centric mindset, drawing from the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Comparative Analysis of Core Antibacterial Assays
The three most fundamental assays in early-stage antibacterial evaluation are Broth Microdilution, Disk Diffusion, and Time-Kill assays. Each provides a different piece of the puzzle in characterizing a compound's activity.
| Assay | Primary Endpoint | Key Advantages | Key Limitations | Best For |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC)[2] | Quantitative (provides a precise MIC value), High-throughput, Standardized by CLSI/EUCAST[3][4] | Labor-intensive setup, Can be affected by compound solubility and precipitation, Subjective visual reading[5] | Determining the potency of a compound; High-throughput screening of compound libraries. |
| Disk Diffusion | Zone of Inhibition (qualitative) | Low cost, Simple to perform, Widely used in clinical labs[6] | Not quantitative (MIC cannot be directly determined), Influenced by compound diffusion rates and solubility, Less sensitive for slow-growing organisms.[5] | Rapid screening for antibacterial activity; Assessing susceptibility in a clinical setting. |
| Time-Kill Kinetics | Rate of bacterial killing over time | Differentiates between bactericidal and bacteriostatic activity[7], Provides dynamic information on drug action | Low-throughput, Labor-intensive and time-consuming, Requires careful neutralization of the antimicrobial agent. | Characterizing the dynamics of antibacterial action (e.g., concentration-dependent vs. time-dependent killing); Investigating synergy between compounds. |
Experimental Protocols & Methodologies
The following protocols are based on CLSI and EUCAST standards. Adherence to these methodologies is critical for generating reproducible and comparable data.
Broth Microdilution for MIC Determination (Adapted from CLSI M07)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[2][3][4][8][9]
Causality Behind the Choices:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can affect the activity of certain antibiotics and the permeability of the bacterial outer membrane.
-
Inoculum Standardization (0.5 McFarland): A standardized bacterial density ensures that the MIC value is not influenced by an excessively high or low number of bacteria, which could lead to falsely high or low MICs, respectively.
-
Final Inoculum Concentration (5x10⁵ CFU/mL): This specific concentration has been determined to provide consistent and clinically relevant MIC results.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the trifluoromethylpyridine compound in a suitable solvent (e.g., DMSO). Note: Due to potential solubility issues with pyridine compounds, ensure complete dissolution and be mindful of the final solvent concentration, which should not exceed 1% and should be tested for inhibitory effects on its own.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a growth control (inoculum in broth, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35°C ± 1°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow Diagram: Broth Microdilution
Caption: Workflow for assessing bactericidal or bacteriostatic activity.
The Self-Validating System: Core Parameters
To ensure trustworthiness, each assay must be validated. This involves establishing its performance characteristics. [10][11][12][13]
-
Accuracy: The closeness of the experimental value to a known reference value. For MICs, this is assessed by comparing results to a gold-standard reference method (CLSI broth microdilution). [14]Essential agreement is defined as the MIC value being within ±1 log₂ dilution of the reference MIC. [11]* Precision (Repeatability & Reproducibility):
-
Repeatability (Intra-assay precision): Agreement between results of replicate measurements made under the same conditions (same operator, same day, same equipment).
-
Reproducibility (Inter-assay precision): Agreement between results of measurements made under different conditions (different days, different operators). Precision is often assessed by testing quality control (QC) strains over multiple days.
-
-
Selectivity/Specificity: The ability of the assay to measure the antimicrobial activity without interference from other components in the sample (e.g., the solvent). This is why a solvent-only control is crucial.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.
Validation Logic Diagram
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Hydrazinyl-5-(trifluoromethyl)pyridine
For laboratory personnel, the responsible handling and disposal of chemical reagents are foundational to ensuring a safe, compliant, and environmentally conscious research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Hydrazinyl-5-(trifluoromethyl)pyridine. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Hazard Profile and Risk Assessment
This compound is a substituted hydrazine and pyridine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds and general chemical principles allow for a robust hazard assessment. The primary risks stem from its hydrazine and pyridine moieties.
-
Hydrazine Derivatives: These compounds are often toxic if inhaled, swallowed, or absorbed through the skin. Many are suspected carcinogens and can cause severe skin and eye irritation.[1] Hydrazine itself is a flammable liquid that may self-ignite at low temperatures.[2]
-
Pyridine Derivatives: Pyridine and its derivatives are typically flammable and harmful if ingested or inhaled. They can cause skin and serious eye irritation.[3][4]
Based on an analogue, 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine, the expected hazards are summarized in the table below.[5]
| Hazard Class | GHS Classification |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation (H315).[5] |
| Eye Damage/Irritation | Causes serious eye irritation (H319).[5] |
| Target Organ Toxicity | May cause respiratory irritation (H335).[5] |
This hazard profile dictates that all handling and disposal operations must be conducted with stringent safety measures to prevent exposure and environmental release.
Pre-Disposal: Safety and Segregation
Before disposal, proper handling and storage are paramount. The Occupational Safety & Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) outlining procedures for safe chemical handling.[6]
Engineering Controls & Personal Protective Equipment (PPE):
-
Fume Hood: Always handle this compound inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles with side shields or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection: A fully-buttoned laboratory coat.[3]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[8]
-
Waste Segregation and Storage:
Proper segregation is a cornerstone of safe laboratory waste management.[9]
-
Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.[7]
-
Compatibility: The container must be chemically compatible and have a secure, sealable lid.[9]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, health hazard).
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[10] It should be stored in a designated satellite accumulation area.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Chemical treatment or neutralization in the lab is not advised due to the potential for hazardous reactions and the production of unknown, potentially more dangerous byproducts.
Workflow for Compliant Disposal:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Containment: Collect all waste forms of the chemical—including pure compound, solutions, and contaminated materials like pipette tips, gloves, and paper towels—in the designated hazardous waste container.
-
Empty Containers: Triple-rinse empty containers that held the chemical. The rinsate should be collected as hazardous waste. Once decontaminated, the container can often be disposed of as regular lab glass or plastic, but always check with your institution's Environmental Health & Safety (EHS) office.
-
Documentation: Maintain an accurate log of the waste being added to the container.
-
Professional Disposal: The collected waste must be disposed of through a licensed hazardous waste facility, typically via high-temperature incineration.[11] This process is managed by your institution's EHS department.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses.
-
Small Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials.[2]
-
Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert colleagues and notify your laboratory supervisor and institutional EHS office immediately.
-
Prevent entry into the area.
-
If the material is flammable, remove all ignition sources.[4]
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[5]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Regulatory Framework
In the United States, the disposal of hazardous chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] This "cradle-to-grave" system ensures that hazardous waste is managed safely from generation to final disposal. Laboratories are considered hazardous waste generators and must comply with these federal regulations, as well as state and local rules.[13] Always consult your institution's EHS department, which will be versed in the specific requirements applicable to your location.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- Hydrazine Hydrate 7.5% - Safety Data Sheet. (2015, October 6).
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (n.d.). Benchchem.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
- 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine - Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Are You In Compliance With Proper Lab Waste Disposal Regulations?. (n.d.).
- MSDS of 2-Hydrazino-5-(trifluoromethyl)pyridine,HCl. (n.d.).
- Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. (n.d.). Benchchem.
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012, January 3). Arkema.
- Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
- Pyridine - Safety Data Sheet. (2009, October 2). Fisher Scientific.
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- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Pyridine Standard Operating Procedure. (n.d.).
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- 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine - Safety Data Sheet. (2025, December 22). Fisher Scientific.
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine - Safety Data Sheet. (2025, December 21). Fisher Scientific.
- Hydrazine Solution - Safety Data Sheet. (2025, November 11). MilliporeSigma.
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A Comprehensive Guide to the Safe Handling of 2-Hydrazinyl-5-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The compound 2-Hydrazinyl-5-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry, requires meticulous handling due to the inherent risks associated with its hydrazine and trifluoromethylpyridine moieties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to foster a deeply ingrained culture of safety, making this your preferred resource for chemical handling information.
Understanding the Inherent Hazards
This compound combines the hazardous properties of two distinct chemical classes: hydrazines and fluorinated pyridines.
-
The Hydrazine Moiety : Hydrazine and its derivatives are classified as acutely toxic, corrosive, and potential carcinogens.[1][2][3][4] They can be readily absorbed through the skin and are harmful if inhaled or ingested.[2][4] Chronic exposure has been linked to damage to the liver, kidneys, and central nervous system.[1][2] Furthermore, hydrazines are highly reactive and can be flammable.[1]
-
The Trifluoromethylpyridine Moiety : Pyridine and its substituted analogs are often volatile and can be harmful. The trifluoromethyl group can enhance the compound's reactivity and biological activity. Compounds with this structure are typically irritants to the skin, eyes, and respiratory system.[5][6][7]
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that considers the hazards of both functional groups is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against the corrosive and easily absorbed hydrazine moiety.[1][3] Always double-glove and change gloves immediately upon contamination. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield | Protects against splashes and vapors that can cause severe eye irritation or damage.[1][3][8] |
| Body Protection | Flame-Resistant Laboratory Coat | Offers protection against splashes and the potential flammability of hydrazine compounds.[3] |
| Respiratory Protection | Use within a certified Chemical Fume Hood | All handling of this compound must be performed in a properly functioning chemical fume hood to prevent inhalation of toxic vapors.[1][3][9][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
Preparation and Weighing
-
Designated Work Area : All work with this compound must be conducted in a designated area within a chemical fume hood.[3][9][10]
-
Gather Materials : Before starting, ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are inside the fume hood.
-
Weighing : Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the compound using a clean spatula. Avoid generating dust.
-
Container Sealing : Immediately and securely seal the stock container after dispensing.
Reaction Setup and Monitoring
-
Inert Atmosphere : For many reactions involving hydrazines, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent unwanted side reactions and potential ignition.[11]
-
Temperature Control : Be mindful of the reaction temperature. Exothermic reactions should be cooled appropriately.
-
Monitoring : Continuously monitor the reaction for any unexpected changes.
Work-Up and Purification
-
Quenching : If necessary, quench the reaction carefully, preferably at a reduced temperature.
-
Extraction and Chromatography : Perform all extractions and column chromatography within the fume hood to contain volatile solvents and the compound.
Emergency Procedures: Planning for the Unexpected
Accidents can happen, and a clear, rehearsed emergency plan is essential.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3][9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][8][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[2][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10][12] Seek immediate medical attention. |
| Spill | For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency services.[3] |
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of this compound and any associated waste is a critical final step.
-
Waste Segregation : All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[1][3]
-
Neutralization (for aqueous waste) : Dilute aqueous waste streams containing hydrazine derivatives can be neutralized with an oxidizing agent such as a dilute solution of sodium hypochlorite or calcium hypochlorite.[13][14] This should be done cautiously in a fume hood, as the reaction can be exothermic.
-
Disposal Request : Follow your institution's and local regulations for the disposal of hazardous chemical waste.[13][15]
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the handling of this compound.
Caption: A flowchart outlining the safe handling, reaction, disposal, and emergency procedures for this compound.
By internalizing these principles and procedures, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational resource; always consult your institution's specific safety protocols and the most current regulatory guidelines.
References
- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf. (1997). National Center for Biotechnology Information.
- Hydrazine. (n.d.). UC Santa Barbara Environmental Health & Safety.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6).
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (n.d.). Cole-Parmer.
- Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. (2021, September 9). EMSL Analytical, Inc.
- HYDRAZINE | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor.
- CB-LSOP-Hydrazines.docx. (n.d.). The Brückner Research Group.
- Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
